molecular formula C10H15BrClN3 B1372813 1-(5-Bromo-6-methylpyridin-2-yl)piperazine hydrochloride CAS No. 1187386-04-4

1-(5-Bromo-6-methylpyridin-2-yl)piperazine hydrochloride

Cat. No.: B1372813
CAS No.: 1187386-04-4
M. Wt: 292.6 g/mol
InChI Key: YDTHXIFPWDWGQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-6-methylpyridin-2-yl)piperazine hydrochloride is a useful research compound. Its molecular formula is C10H15BrClN3 and its molecular weight is 292.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(5-bromo-6-methylpyridin-2-yl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3.ClH/c1-8-9(11)2-3-10(13-8)14-6-4-12-5-7-14;/h2-3,12H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTHXIFPWDWGQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N2CCNCC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675400
Record name 1-(5-Bromo-6-methylpyridin-2-yl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187386-04-4
Record name Piperazine, 1-(5-bromo-6-methyl-2-pyridinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187386-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Bromo-6-methylpyridin-2-yl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(5-Bromo-6-methylpyridin-2-yl)piperazine hydrochloride: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1-(5-Bromo-6-methylpyridin-2-yl)piperazine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical identity, a robust synthesis protocol, physicochemical properties, and explores its potential biological activities based on the broader class of substituted 2-(piperazin-1-yl)pyridines.

Introduction and Chemical Identity

This compound is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. The piperazine scaffold is a ubiquitous structural motif in a vast number of biologically active molecules and approved drugs, primarily due to its favorable pharmacokinetic properties and its ability to serve as a versatile linker. The title compound is characterized by the substitution of a 5-bromo-6-methylpyridin-2-yl group on one of the piperazine nitrogens, and it is supplied as a hydrochloride salt to enhance its stability and solubility.

The core structure, a substituted 2-(piperazin-1-yl)pyridine, belongs to a class of compounds that has demonstrated a wide range of pharmacological activities, including interactions with central nervous system (CNS) targets. These activities often stem from the ability of the piperazine and pyridine moieties to interact with various receptors and enzymes.

Table 1: Chemical Identity of 1-(5-Bromo-6-methylpyridin-2-yl)piperazine

IdentifierValue
IUPAC Name This compound
CAS Number 1187395-71-6 (free base)
Molecular Formula C₁₀H₁₅BrClN₃
Molecular Weight 296.61 g/mol
Canonical SMILES CC1=C(C=C(Br)C=N1)N2CCNCC2.Cl

Synthesis and Mechanism

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNA) reaction. This common and reliable method in medicinal chemistry involves the displacement of a halide from an electron-deficient aromatic ring by a nucleophile, in this case, piperazine.

The proposed synthetic route commences with a di-halogenated pyridine derivative, 2,5-dibromo-6-methylpyridine, which serves as the electrophilic partner. The electron-withdrawing nature of the pyridine nitrogen and the two bromine atoms activates the ring towards nucleophilic attack. Piperazine, a secondary amine, acts as the nucleophile. The reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction and to deprotonate the piperazine, thereby increasing its nucleophilicity. The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_intermediate Intermediate cluster_final_product Final Product 2_5_dibromo_6_methylpyridine 2,5-Dibromo- 6-methylpyridine Base_Solvent Base (e.g., K2CO3) Solvent (e.g., DMF) Heat Piperazine Piperazine Free_Base 1-(5-Bromo-6-methylpyridin-2-yl)piperazine (Free Base) Base_Solvent->Free_Base Nucleophilic Aromatic Substitution HCl_Salt 1-(5-Bromo-6-methylpyridin-2-yl)piperazine hydrochloride Free_Base->HCl_Salt Salt Formation (HCl in Ether)

Figure 1: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 2,5-Dibromo-6-methylpyridine

  • Piperazine (anhydrous)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Hydrochloric acid solution (e.g., 2 M in diethyl ether)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dibromo-6-methylpyridine (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add anhydrous piperazine (1.2 eq) followed by anhydrous potassium carbonate (2.5 eq).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification of the Free Base: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base. The crude product can be purified by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether. To this solution, add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise with stirring.

  • Isolation of the Hydrochloride Salt: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Physicochemical Properties and Characterization

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. The hydrochloride salt form generally confers higher aqueous solubility and crystallinity compared to the free base.

Table 2: Physicochemical Properties

PropertyValue (Predicted/Experimental)Notes
Appearance White to off-white solidExpected for a hydrochloride salt of an organic base.
Melting Point Not available in literatureExpected to be a crystalline solid with a defined melting point.
Solubility Soluble in water, methanolThe hydrochloride salt form enhances aqueous solubility.
pKa Not available in literatureThe piperazine moiety has two basic nitrogen atoms.

Characterization Data (Expected):

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the pyridine ring, the aromatic protons, and the methylene protons of the piperazine ring.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for all the carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the free base.

Potential Biological Activities and Applications

While specific biological data for this compound is not extensively available in the public domain, the broader class of substituted 2-(piperazin-1-yl)pyridines has been investigated for various pharmacological activities.[1] These compounds are known to interact with a range of biological targets, particularly within the central nervous system.

Central Nervous System (CNS) Activity

Many piperazine derivatives exhibit activity at various neurotransmitter receptors, including serotonin, dopamine, and adrenergic receptors. The structural similarity of the title compound to known CNS-active agents suggests its potential as a modulator of these systems. For instance, certain substituted pyridinylpiperazines have been identified as selective α2-adrenoceptor antagonists.[2]

Other Potential Activities

The piperazine scaffold is also a key component in compounds with antihistaminic and anticonvulsant properties.[1] The specific substitution pattern on the pyridine ring of the title compound, including the bromo and methyl groups, will significantly influence its pharmacological profile and target selectivity.

Potential_Applications cluster_CNS Central Nervous System cluster_Other Other Potential Activities Compound 1-(5-Bromo-6-methylpyridin-2-yl)piperazine HCl Receptor_Modulation Neurotransmitter Receptor Modulation Compound->Receptor_Modulation Antihistaminic Antihistaminic Compound->Antihistaminic Anticonvulsant Anticonvulsant Compound->Anticonvulsant Serotonin Serotonin Receptors Receptor_Modulation->Serotonin Dopamine Dopamine Receptors Receptor_Modulation->Dopamine Adrenergic Adrenergic Receptors Receptor_Modulation->Adrenergic

Figure 2: Potential biological activities and applications of this compound.

Conclusion

This compound is a synthetically accessible compound with potential for further investigation in drug discovery. Its synthesis via nucleophilic aromatic substitution is a well-established and scalable method. Based on the known pharmacology of related substituted 2-(piperazin-1-yl)pyridines, this compound warrants further exploration for its potential activities within the central nervous system and other therapeutic areas. This technical guide provides a solid foundation for researchers and drug development professionals interested in this and related chemical scaffolds.

References

An In-Depth Technical Guide to 1-(5-Bromo-6-methylpyridin-2-yl)piperazine Hydrochloride: Synthesis, Properties, and Applications for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive technical overview of 1-(5-Bromo-6-methylpyridin-2-yl)piperazine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its chemical identity, physicochemical properties, a detailed synthetic pathway, safety protocols, and its potential applications in the landscape of modern drug discovery.

Compound Identification and Core Properties

The subject of this guide is 1-(5-Bromo-6-methylpyridin-2-yl)piperazine and its hydrochloride salt. The free base of this compound is identified by the CAS Number 1187395-71-6 [1][2][3]. While a specific CAS number for the hydrochloride salt is not consistently reported in public databases, it is readily prepared from the free base for improved solubility and handling in research settings.

The core structure features a piperazine ring linked to a 5-bromo-6-methylpyridine moiety. This combination of a brominated pyridine and a piperazine scaffold makes it a versatile building block in the synthesis of novel compounds with potential therapeutic applications[4][5][6][7][8]. Piperazine and its derivatives are known to be "privileged scaffolds" in medicinal chemistry, frequently incorporated into drug candidates to modulate pharmacokinetic and pharmacodynamic properties[4][5][6][7][8].

Physicochemical Characteristics

A summary of the key physicochemical properties of 1-(5-Bromo-6-methylpyridin-2-yl)piperazine is presented in the table below. It is important to note that while some of these properties are experimentally determined for the free base or closely related analogs, others are predicted and should be used as a guide for experimental design.

PropertyValueSource/Comment
CAS Number (Free Base) 1187395-71-6[1][2][3]
Molecular Formula C10H14BrN3Calculated
Molecular Weight 256.14 g/mol Calculated
Appearance Likely a solid at room temperatureBased on similar compounds
Melting Point Not explicitly reported.
Boiling Point Not explicitly reported.
Solubility The hydrochloride salt is expected to have enhanced solubility in aqueous solutions compared to the free base.General principle for amine salts
pKa The piperazine nitrogens provide basic centers.[5][9]

Synthetic Protocol: A Step-by-Step Guide

The synthesis of this compound is a multi-step process. The following protocol is a well-established pathway for the synthesis of similar piperazine-substituted pyridines, commencing from commercially available starting materials.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 2-Bromo-6-methylpyridine cluster_1 Step 2: Synthesis of N-Boc-piperazine cluster_2 Step 3: Coupling Reaction cluster_3 Step 4: Deprotection cluster_4 Step 5: Salt Formation A 2-Amino-6-methylpyridine B 2-Bromo-6-methylpyridine A->B  HBr, Br2, NaNO2   B_c 2-Bromo-6-methylpyridine C Piperazine D N-Boc-piperazine C->D  (Boc)2O   D_c N-Boc-piperazine E 1-Boc-(5-Bromo-6-methylpyridin-2-yl)piperazine B_c->E D_c->E  Pd Catalyst, Base   E_d 1-Boc-(5-Bromo-6-methylpyridin-2-yl)piperazine F 1-(5-Bromo-6-methylpyridin-2-yl)piperazine (Free Base) E_d->F  TFA or HCl   F_s Free Base G This compound F_s->G  HCl in solvent  

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 2-Bromo-6-methylpyridine

This procedure is adapted from established methods for the Sandmeyer-type reaction of aminopyridines.[1][4]

  • To a solution of 2-amino-6-methylpyridine in aqueous hydrobromic acid (48%), cooled to -10 °C, slowly add bromine.

  • Maintain the temperature and stir for 1.5 hours.

  • Add a solution of sodium nitrite in water dropwise, ensuring the temperature remains below -5 °C.

  • After stirring for another 1.5 hours, carefully add a cold solution of sodium hydroxide to basify the mixture.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-6-methylpyridine.[1]

Step 2: Synthesis of N-Boc-piperazine

The protection of one of the piperazine nitrogens is crucial for selective substitution.

  • Dissolve piperazine in a suitable solvent such as methanol or acetic acid.[10]

  • To enhance selectivity for mono-protection, an acid like acetic acid can be added to form the piperazine salt.[10][11]

  • Cool the solution to 0 °C and slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O).

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Work-up involves removing the solvent and purifying the N-Boc-piperazine, often through extraction or chromatography to separate it from any di-substituted by-product.

Step 3: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.

  • In a reaction vessel under an inert atmosphere, combine 2-bromo-6-methylpyridine, N-Boc-piperazine, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture under reflux and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction, filter off the solids, and concentrate the filtrate.

  • Purify the crude product, 1-Boc-(5-Bromo-6-methylpyridin-2-yl)piperazine, by column chromatography.

Step 4: Deprotection of the Boc Group

Acidic conditions are employed to remove the Boc protecting group.[12][13][14]

  • Dissolve the Boc-protected intermediate in a suitable solvent like dichloromethane (DCM).

  • Add an excess of an acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.[12][13][14]

  • Stir the reaction at room temperature for 1-4 hours.

  • Remove the solvent and excess acid under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the free base, 1-(5-Bromo-6-methylpyridin-2-yl)piperazine, into an organic solvent.

  • Dry the organic layer and concentrate to obtain the free base.

Step 5: Formation of the Hydrochloride Salt

This step enhances the compound's stability and aqueous solubility.[6][7][15][16][17]

  • Dissolve the purified free base in a suitable solvent such as diethyl ether or methanol.

  • Slowly add a solution of hydrochloric acid in the same or a miscible solvent (e.g., HCl in diethyl ether or dioxane).

  • The hydrochloride salt will typically precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the pyridine ring, the aromatic protons of the pyridine ring, and the methylene protons of the piperazine ring. The chemical shifts of the piperazine protons will be influenced by the electronic environment and the protonation state of the nitrogens.

  • ¹³C NMR: The carbon NMR will display distinct signals for the carbons of the pyridine ring, the methyl group, and the piperazine ring.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the mass of the free base (255.04/257.04 m/z due to the bromine isotopes) and characteristic fragmentation patterns.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound suggest its potential as a valuable intermediate in the synthesis of a wide range of biologically active molecules[5][8][18][19].

Biological_Relevance cluster_0 Potential Therapeutic Areas A 1-(5-Bromo-6-methylpyridin-2-yl)piperazine Scaffold B CNS Disorders (e.g., Antipsychotics, Antidepressants) A->B  Modulation of Neurotransmitter Receptors   C Oncology (e.g., Kinase Inhibitors) A->C  Interaction with Kinase Hinge Regions   D Infectious Diseases (e.g., Antibacterials, Antivirals) A->D  Inhibition of Essential Enzymes  

Caption: Potential therapeutic applications of the core scaffold.

  • Central Nervous System (CNS) Disorders: Many piperazine-containing compounds exhibit activity at various CNS targets, including dopamine and serotonin receptors. This makes derivatives of the title compound potential candidates for the development of novel antipsychotic, antidepressant, and anxiolytic agents[19][20][21].

  • Oncology: The pyridine and piperazine moieties are found in numerous kinase inhibitors. The nitrogen atoms can form crucial hydrogen bonds with the hinge region of protein kinases, making this scaffold a promising starting point for the design of new anti-cancer drugs[22].

  • Infectious Diseases: Piperazine derivatives have been investigated for their antibacterial, antifungal, and antiviral activities[8]. The title compound can serve as a precursor for the synthesis of novel antimicrobial agents.

Safety, Handling, and Storage

Given the lack of a specific safety data sheet (SDS) for this compound, it is prudent to handle this compound with the care afforded to all novel research chemicals. The following recommendations are based on data for structurally related compounds[10][12][13].

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

  • First Aid:

    • In case of skin contact: Wash off immediately with plenty of soap and water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

    • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Conclusion

This compound is a compound with considerable potential for researchers in the field of drug discovery and development. Its synthesis is achievable through established chemical transformations, and its structural features make it an attractive scaffold for the design of novel therapeutic agents targeting a range of diseases. As with all research chemicals, it is imperative to handle this compound with appropriate safety precautions. This guide provides a foundational understanding to facilitate its use in the laboratory and to inspire further investigation into its chemical and biological properties.

References

An In-Depth Technical Guide to the Putative Mechanism of Action of 1-(5-Bromo-6-methylpyridin-2-yl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Hypothesis-Driven Approach

To date, the specific mechanism of action for 1-(5-Bromo-6-methylpyridin-2-yl)piperazine hydrochloride has not been explicitly detailed in publicly accessible literature. This guide, therefore, adopts a hypothesis-driven framework based on established principles of medicinal chemistry and the well-documented pharmacology of structurally related compounds. The core structure, a pyridinylpiperazine moiety, is a privileged scaffold in neuroscience drug discovery, known to interact with a range of aminergic G-protein coupled receptors (GPCRs). Our central hypothesis is that this compound functions as a modulator of serotonergic, dopaminergic, and/or adrenergic receptors. This document will outline the scientific basis for this hypothesis and provide a comprehensive, technically detailed roadmap for its experimental validation.

Part 1: Structural Analysis and Mechanistic Postulation

The molecule , 1-(5-Bromo-6-methylpyridin-2-yl)piperazine, is an arylpiperazine derivative, a class of compounds renowned for its diverse pharmacological activities within the central nervous system (CNS).[1][2] The structure can be deconstructed into two key pharmacophores: the piperazine ring and the substituted pyridine ring.

  • The Piperazine Moiety: This six-membered heterocyclic ring containing two nitrogen atoms is a common feature in many CNS-active drugs.[3][4] The nitrogen atom at position 1 is linked to the pyridine ring, while the nitrogen at position 4 is available for protonation (forming the hydrochloride salt) and interaction with biological targets.

  • The Substituted Pyridine Ring: The 2-pyridinyl group confers specific properties that distinguish it from simpler phenylpiperazines. Pyridinylpiperazines are known to be potent ligands for various receptors, including serotonin, dopamine, and adrenergic receptors.[5][6][7] The substituents on this ring—a bromine atom at position 5 and a methyl group at position 6—are critical for defining the molecule's steric and electronic profile, which in turn dictates its receptor affinity and selectivity.

Based on this structural analysis, we can postulate several plausible molecular targets:

  • Serotonin (5-HT) Receptors: Arylpiperazines frequently exhibit high affinity for various 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT3.[8][9][10][11] Depending on the specific interactions within the receptor binding pocket, the compound could act as an agonist, partial agonist, or antagonist.

  • Dopamine (D) Receptors: The arylpiperazine scaffold is also a well-established ligand for D2 and D3 dopamine receptors.[5][12][13] Many antipsychotic and antidepressant medications leverage this interaction.

  • Adrenergic (α) Receptors: A number of pyridinylpiperazine derivatives have been identified as potent and selective α2-adrenoceptor antagonists.[6][7] The metabolite of several anxiolytic drugs, 1-(2-pyrimidinyl)piperazine, also functions as a non-selective α2-adrenergic antagonist.[14][15]

The following diagram illustrates the potential signaling pathways that could be modulated by this compound, assuming it targets these receptor families.

Putative_Signaling_Pathways cluster_receptors Potential Molecular Targets (GPCRs) cluster_effectors Downstream Effectors cluster_messengers Second Messengers Compound 1-(5-Bromo-6-methylpyridin-2-yl)piperazine HCl 5-HT_Receptors Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) Compound->5-HT_Receptors D_Receptors Dopamine Receptors (e.g., D2, D3) Compound->D_Receptors Alpha_Adrenergic α-Adrenergic Receptors (e.g., α2) Compound->Alpha_Adrenergic AC Adenylyl Cyclase (AC) 5-HT_Receptors->AC Gαi/o PLC Phospholipase C (PLC) 5-HT_Receptors->PLC Gαq/11 D_Receptors->AC Gαi/o Alpha_Adrenergic->AC Gαi/o cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG Response Modulation of Neuronal Excitability & Gene Expression cAMP->Response IP3_DAG->Response

Caption: Hypothesized signaling pathways for the target compound.

Part 2: A Roadmap for Experimental Validation

To rigorously test our central hypothesis, a multi-tiered experimental approach is required. This section provides detailed protocols for the essential in vitro and in vivo assays necessary to elucidate the compound's true mechanism of action.

Tier 1: Primary Target Identification and Affinity Profiling

The initial step is to determine which receptors the compound binds to and with what affinity. A broad radioligand binding screen is the most efficient method for this.

Experimental Protocol: Radioligand Displacement Assay

  • Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors.

  • Materials:

    • Membrane preparations from cells stably expressing the human recombinant receptors of interest (e.g., 5-HT1A, 5-HT2A, D2, D3, α2A, α2B, α2C).

    • Specific radioligands for each receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]Spiperone for D2, [3H]Rauwolscine for α2).

    • Test compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO).

    • Assay buffer (specific to each receptor).

    • 96-well filter plates and a cell harvester.

    • Scintillation counter and scintillation fluid.

  • Methodology:

    • Prepare serial dilutions of the test compound (e.g., from 10 µM to 0.1 nM).

    • In a 96-well plate, add the cell membrane preparation, the specific radioligand at a concentration near its Kd, and either vehicle (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or the test compound at various concentrations.

    • Incubate the plates at an appropriate temperature and for a sufficient duration to reach equilibrium (e.g., 60 minutes at 25°C).

    • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Affinity Profile Table

The results of this screen should be summarized in a table for clear comparison.

Receptor SubtypeRadioligand UsedKi (nM) of Test Compound
5-HT1A[3H]8-OH-DPATExperimental Value
5-HT2A[3H]KetanserinExperimental Value
5-HT7[3H]5-CTExperimental Value
D2[3H]SpiperoneExperimental Value
D3[3H]7-OH-DPATExperimental Value
α2A-Adrenergic[3H]MK-912Experimental Value
α2C-Adrenergic[3H]RauwolscineExperimental Value
Tier 2: Functional Activity Characterization

Once high-affinity targets are identified, the next critical step is to determine whether the compound acts as an agonist, antagonist, or inverse agonist at these receptors.

Experimental Protocol: [35S]GTPγS Binding Assay (for Gαi/o and Gαq coupled receptors)

  • Objective: To measure the functional activity of the test compound at its target GPCRs by quantifying G-protein activation.

  • Principle: Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which accumulates in the membrane upon receptor activation.

  • Methodology:

    • Use the same cell membrane preparations as in the binding assay.

    • In a 96-well plate, add membranes, GDP, [35S]GTPγS, and the test compound at various concentrations.

    • To test for antagonism, incubate the test compound in the presence of a known agonist at its EC50 concentration.

    • Incubate the reaction mixture (e.g., 60 minutes at 30°C).

    • Terminate the reaction by filtration and quantify the membrane-bound [35S]GTPγS via scintillation counting.

  • Data Analysis:

    • Agonism: Plot the [35S]GTPγS binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) relative to a known full agonist.

    • Antagonism: Determine the ability of the test compound to shift the dose-response curve of a known agonist to the right. Calculate the pA2 or Kb value to quantify antagonist potency.

The following workflow diagram illustrates the process of moving from initial screening to functional characterization.

Experimental_Workflow Start Compound Synthesis & QC Screening Tier 1: Broad Receptor Screening (Radioligand Binding) Start->Screening Hit_Ident Identify High-Affinity Targets (Ki < 100 nM) Screening->Hit_Ident Functional Tier 2: Functional Assays (e.g., [35S]GTPγS, Ca2+ Flux) Hit_Ident->Functional Hits Found End Candidate Profile Hit_Ident->End No Hits MOA_Define Define Mechanism of Action (Agonist, Antagonist, etc.) Functional->MOA_Define InVivo Tier 3: In Vivo Pharmacology Models MOA_Define->InVivo InVivo->End

Caption: A streamlined workflow for MOA determination.

Tier 3: In Vivo Target Engagement and Pharmacological Effect

The final validation step involves demonstrating that the compound engages its target in a living system and produces a predictable physiological response.

Example In Vivo Study: Mouse Forced Swim Test (Predictive of Antidepressant Activity)

  • Rationale: If the compound is found to be a 5-HT1A agonist or has a profile similar to known antidepressants, this model can assess its potential efficacy.

  • Methodology:

    • Administer the test compound or vehicle to groups of mice via an appropriate route (e.g., intraperitoneal injection).

    • After a set pre-treatment time, place each mouse individually into a cylinder of water from which it cannot escape.

    • Record the session (e.g., 6 minutes) and score the duration of immobility during the final 4 minutes.

    • A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.

  • Causality Check: To confirm that the observed effect is mediated by the hypothesized target (e.g., 5-HT1A receptors), a separate experiment can be run where a selective antagonist for that receptor is administered prior to the test compound. Reversal of the compound's effect by the antagonist provides strong evidence for on-target activity.

Conclusion

While the precise mechanism of action for this compound remains to be empirically determined, its pyridinylpiperazine core structure provides a strong rationale for investigating its activity at aminergic GPCRs. The hypothesis that it modulates serotonin, dopamine, and/or adrenergic receptors is scientifically sound and testable. The experimental roadmap laid out in this guide—from broad affinity screening to specific functional assays and targeted in vivo models—provides a rigorous and self-validating system for elucidating its pharmacological profile. Successful execution of this plan will not only define the compound's mechanism but also pave the way for its potential development as a novel therapeutic agent.

References

Substituted Piperazine Derivatives: A Comprehensive Guide to Synthesis, Biological Activity, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and physicochemical properties—such as high polarity, structural rigidity, and the capacity for hydrogen bonding—make it a "privileged scaffold" for the design of novel therapeutic agents.[1][2] Derivatives of piperazine exhibit a remarkable breadth of biological activities, finding application as anticancer, antipsychotic, antiviral, and antimicrobial agents, among others.[3][4] This guide provides an in-depth exploration of substituted piperazine derivatives, covering modern synthetic strategies, diverse therapeutic applications with mechanistic insights, structure-activity relationships, and detailed experimental protocols to empower researchers in the field of drug discovery.

The Piperazine Scaffold: A Foundation for Drug Discovery

The versatility of the piperazine nucleus allows for extensive structural modifications, enabling the fine-tuning of pharmacological activity.[2] The two nitrogen atoms provide handles for substitution, significantly influencing the molecule's interaction with biological targets, solubility, and metabolic stability.[1] This inherent adaptability has led to the development of blockbuster drugs such as the anticancer agent Imatinib and the antipsychotic Aripiprazole, cementing the piperazine scaffold's importance in pharmaceutical development.[3]

Synthetic Strategies for Substituted Piperazines

The synthesis of piperazine derivatives has evolved significantly, moving from classical methods to more efficient and versatile modern techniques. The choice of synthetic route is critical, as it dictates the accessibility of diverse substitution patterns, which is essential for optimizing biological activity.

Classical vs. Modern Synthetic Approaches

Traditional methods for synthesizing piperazine derivatives often involve lengthy reaction sequences and are limited by the availability of starting materials.[3] In contrast, modern synthetic chemistry offers more direct and efficient pathways. A significant advancement is the C–H functionalization of the piperazine ring's carbon atoms, which allows for the introduction of substituents at positions previously difficult to access.[3] This has expanded the chemical space available for drug discovery.

Key Synthetic Methodologies

A variety of synthetic protocols have been developed for piperazine and its derivatives.[1][2] These include:

  • N-Arylation/N-Alkylation: A fundamental method involving the reaction of piperazine with alkyl or aryl halides.

  • Reductive Amination: A versatile method for introducing substituents by reacting a piperazine with an aldehyde or ketone in the presence of a reducing agent.

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination): A powerful modern technique that allows for the formation of C-N bonds under mild conditions, enabling the synthesis of a wide range of N-arylpiperazines.

  • Photoredox Catalysis: An emerging strategy for C-H functionalization, allowing for the direct introduction of aryl, vinyl, and heteroaryl groups onto the piperazine core.[3]

Workflow for a General Synthetic Approach

The following diagram illustrates a generalized workflow for the synthesis of a disubstituted piperazine derivative, a common objective in medicinal chemistry research.

G cluster_synthesis Generalized Synthetic Workflow start Monoprotected Piperazine (e.g., Boc-piperazine) step1 Step 1: First Substitution (e.g., N-Arylation via Buchwald-Hartwig Coupling) start->step1 intermediate1 N1-Aryl-N4-Boc-piperazine step1->intermediate1 step2 Step 2: Deprotection (e.g., TFA or HCl to remove Boc group) intermediate1->step2 intermediate2 N1-Aryl-piperazine step2->intermediate2 step3 Step 3: Second Substitution (e.g., Reductive Amination or Acylation) intermediate2->step3 final_product Target Disubstituted Piperazine Derivative step3->final_product

Caption: A generalized workflow for synthesizing disubstituted piperazines.

Diverse Biological Activities and Therapeutic Applications

Substituted piperazine derivatives have demonstrated a wide spectrum of pharmacological activities, leading to their use in treating a multitude of diseases.[4][5]

Anticancer Agents

The piperazine scaffold is a key component in numerous anticancer drugs.[6] These derivatives can interact with various cancer-related targets, including protein kinases, and can induce apoptosis in tumor cells.[7][8]

  • Mechanism of Action: A prominent example is the inhibition of tyrosine kinases. For instance, some arylpiperazine derivatives have shown the ability to inhibit the anti-apoptotic Bcl-2 protein and induce cell cycle arrest at the G2/M phase.[9] Others function by targeting signaling pathways like NF-κB, which is crucial for cancer cell survival.[7] The flexible binding nature of the piperazine ring allows it to fit into the active sites of various biological targets.[8]

Illustrative Signaling Pathway: NF-κB Inhibition

The diagram below depicts the NF-κB signaling pathway and a potential point of intervention for a piperazine-based inhibitor.

G cluster_pathway NF-κB Signaling Pathway and Inhibition TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB IkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Gene Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->Gene activates Inhibitor Piperazine Derivative Inhibitor->IKK inhibits

Caption: Inhibition of the NF-κB pathway by a piperazine derivative.

Antipsychotic Agents

Piperazine derivatives are integral to the development of both typical and atypical antipsychotic drugs.[10][11] Their mechanism of action primarily involves the modulation of dopamine and serotonin receptors in the central nervous system.[12]

  • Mechanism of Action: Atypical antipsychotics often exhibit potent antagonism at both dopamine D2 and serotonin 5-HT2A receptors.[13][14] The ratio of 5-HT2A to D2 receptor affinity is a critical factor in achieving antipsychotic efficacy with a reduced risk of extrapyramidal side effects.[13] The attachment of different heterocyclic groups to the piperazine ring can significantly enhance antipsychotic activity.[10][11]

Antimicrobial and Antiviral Agents

The piperazine nucleus is a versatile scaffold for developing agents to combat infectious diseases.[15]

  • Antibacterial/Antifungal: Piperazine derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[16]

  • Antiviral: Certain derivatives have been investigated for their potential to inhibit viral replication, including against HIV.[3][4]

Other Therapeutic Areas

The therapeutic potential of piperazine derivatives extends to a variety of other conditions:

  • Anti-inflammatory and Analgesic: Some derivatives have shown significant anti-inflammatory and analgesic properties.[17]

  • Antidepressant and Anxiolytic: The ability to modulate monoamine pathways makes piperazine derivatives useful in developing antidepressants and anxiolytics.[12]

  • Anthelmintic: Historically, piperazine was introduced as an anthelmintic drug to treat parasitic worm infections.[5][18]

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship (SAR) is crucial for designing more potent and selective piperazine-based drugs.[1][19]

  • Substitutions on Nitrogen Atoms: The nature of the substituents at the N1 and N4 positions of the piperazine ring is a primary determinant of biological activity. For example, in the context of antipsychotics, specific arylpiperazine moieties are crucial for receptor binding.

  • Ring Conformation: The chair conformation of the piperazine ring provides a rigid scaffold that can be strategically functionalized to achieve desired interactions with biological targets.

  • Influence of Physicochemical Properties: Modifications to the piperazine scaffold affect properties like lipophilicity, polarity, and hydrogen bonding capacity, which in turn influence absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2]

Quantitative SAR Data for Anticancer Piperazine Derivatives

The following table summarizes hypothetical SAR data for a series of quinoxaline-piperazine derivatives, illustrating how substituent changes can impact anticancer activity.

Compound IDR1 Substituent (at N4 of Piperazine)R2 Substituent (on Quinoxaline)IC50 (µM) against HT-29 Cell Line
1a -CH3-H15.2
1b -CH2CH3-H12.8
1c -Phenyl-H5.1
1d -Phenyl6-Cl1.5
1e -Phenyl7-NO20.8

Data is illustrative and based on general SAR principles for this class of compounds.

This table demonstrates that larger aromatic substituents at the R1 position and electron-withdrawing groups at the R2 position tend to increase anticancer potency.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To evaluate the anticancer potential of newly synthesized piperazine derivatives, a robust and reproducible protocol is essential. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test piperazine derivative against a human cancer cell line (e.g., HT-29 colon cancer cells).

Materials:

  • HT-29 human colon adenocarcinoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test piperazine derivative, dissolved in DMSO to create a stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture HT-29 cells in DMEM until they reach 80-90% confluency.

    • Trypsinize the cells, count them using a hemocytometer, and dilute to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test piperazine derivative in culture medium from the DMSO stock solution. Ensure the final DMSO concentration in each well is less than 0.5% to avoid solvent toxicity.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the various concentrations of the test compound.

    • Incubate the plate for another 48 hours.

  • MTT Addition and Incubation:

    • After the 48-hour treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.

Conclusion and Future Perspectives

Substituted piperazine derivatives remain a highly valuable and versatile scaffold in medicinal chemistry. Their broad range of biological activities, coupled with their synthetic tractability, ensures their continued relevance in the quest for new and improved therapeutic agents.[16][20] Future research will likely focus on the development of novel synthetic methodologies, such as advanced C-H functionalization techniques, to further expand the structural diversity of this important class of compounds.[3] Additionally, the integration of computational modeling and medicinal chemistry approaches will facilitate the rational design of more potent and selective piperazine derivatives targeting a wide array of diseases.[15]

References

An In-Depth Technical Guide to 1-(5-Bromo-6-methylpyridin-2-yl)piperazine HCl: Properties, Synthesis, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol, and analytical methodologies for 1-(5-Bromo-6-methylpyridin-2-yl)piperazine hydrochloride. This compound is a key building block in medicinal chemistry, and a thorough understanding of its characteristics is crucial for its effective application in research and drug development. This document consolidates available data to serve as a valuable resource for scientists working with this and related heterocyclic compounds.

Introduction: The Significance of Substituted Piperazines in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in the structures of numerous approved drugs across various therapeutic areas.[1] Its unique physicochemical properties, including its basicity and ability to form hydrogen bonds, allow for the modulation of a molecule's solubility, permeability, and target-binding affinity. The introduction of substituents onto the piperazine and associated aromatic rings, such as in 1-(5-Bromo-6-methylpyridin-2-yl)piperazine, provides a versatile platform for fine-tuning pharmacological activity. This specific bromo-methyl-pyridinyl-piperazine moiety is of particular interest due to the combined electronic and steric influences of the bromo and methyl groups on the pyridine ring, which can significantly impact molecular interactions and metabolic stability.

This guide will delve into the specific characteristics of the hydrochloride salt of this compound, providing researchers with the foundational knowledge required for its confident use in the laboratory.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following tables summarize the key chemical and physical characteristics of 1-(5-Bromo-6-methylpyridin-2-yl)piperazine and its hydrochloride salt.

Table 1: Chemical Identity

PropertyValueSource
Chemical Name This compound-
Free Base Name 1-(5-Bromo-6-methylpyridin-2-yl)piperazine[2]
CAS Number (Free Base) 1187395-71-6[2]
Molecular Formula (HCl Salt) C₁₀H₁₅BrClN₃[3]
Molecular Weight (HCl Salt) 308.61 g/mol Inferred
Molecular Formula (Free Base) C₁₀H₁₄BrN₃[4]
Molecular Weight (Free Base) 272.15 g/mol Inferred

Table 2: Physical Properties (Predicted and Inferred)

PropertyValueSource/Rationale
Appearance White to off-white solidTypical for hydrochloride salts of organic bases
Melting Point Not explicitly available. Likely >200 °C (decomposes)Inferred from related structures
Solubility Soluble in water and methanol. Limited solubility in non-polar organic solvents.General solubility of piperazine salts[5]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[6]

Chemical Structure:

G reactant1 2,5-Dibromo-6-methylpyridine product 1-(5-Bromo-6-methylpyridin-2-yl)piperazine reactant1->product + reactant2 Piperazine reactant2->product

References

Unlocking Therapeutic Potential: A Technical Guide to 1-(5-Bromo-6-methylpyridin-2-yl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course for a Novel Pyridinylpiperazine Compound

In the landscape of modern drug discovery, the piperazine scaffold stands as a cornerstone of medicinal chemistry, integral to a wide array of approved therapeutics.[1][2] Its unique physicochemical properties, including the presence of two nitrogen atoms that can be readily modified, offer a versatile platform for developing novel therapeutic agents with diverse pharmacological activities.[3] This guide focuses on a specific, yet largely unexplored, member of this family: 1-(5-Bromo-6-methylpyridin-2-yl)piperazine hydrochloride.

The absence of extensive direct research on this particular molecule necessitates a predictive and rational approach to identifying its potential therapeutic targets. By examining the well-established pharmacology of the broader pyridinylpiperazine class of compounds, we can infer and propose high-probability targets and design a robust validation strategy. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, providing a structured framework for investigating the therapeutic promise of this compound. We will delve into the mechanistic rationale for plausible targets, offer detailed experimental protocols for their validation, and explore the anticipated structure-activity relationships that will guide future optimization efforts.

Section 1: The Pyridinylpiperazine Scaffold - A Privileged Motif in Pharmacology

The pyridinylpiperazine core is a recurring structural motif in a multitude of clinically significant drugs, underscoring its importance as a "privileged scaffold" in medicinal chemistry.[4] The inherent properties of the piperazine ring, such as its ability to engage in hydrogen bonding and its conformational flexibility, contribute to its successful application in targeting a variety of biological macromolecules.[3]

Derivatives of pyridinylpiperazine are known to interact with a range of central nervous system (CNS) receptors, with some exhibiting potent and selective antagonist activity at α2-adrenergic receptors.[4][5] This class of compounds has also been explored for its potential in treating a variety of disorders, including depression, anxiety, and schizophrenia.[1] Furthermore, recent studies have highlighted the potential for pyridinylpiperazine derivatives to act as potent inhibitors of enzymes such as urease, which is implicated in the pathogenesis of various bacterial infections.[6]

The specific molecular architecture of this compound, featuring a substituted pyridine ring linked to a piperazine moiety, strongly suggests that its biological activity will align with these established precedents. The bromine and methyl substitutions on the pyridine ring are anticipated to modulate the compound's affinity and selectivity for its targets, offering avenues for fine-tuning its pharmacological profile.

Section 2: Potential Therapeutic Target 1 - α2-Adrenergic Receptors

Mechanistic Rationale

A compelling body of evidence points towards α2-adrenergic receptors as a primary target for pyridinylpiperazine derivatives.[5] These receptors are key regulators of neurotransmitter release and play a crucial role in cardiovascular function, pain perception, and arousal. Antagonism of α2-adrenergic receptors can lead to an increase in the release of norepinephrine and serotonin, a mechanism of action shared by several antidepressant medications.[4] Given the structural similarities, it is highly plausible that this compound functions as an antagonist at these receptors.

Proposed Signaling Pathway

alpha2_adrenergic_pathway cluster_presynaptic Presynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicle NE_Released NE NE_Vesicle->NE_Released Exocytosis alpha2_AR α2-Adrenergic Receptor NE_Released->alpha2_AR Binds AC Adenylyl Cyclase alpha2_AR->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Ca_channel Voltage-gated Ca2+ Channel PKA->Ca_channel Inhibits (via phosphorylation) Ca_ion Ca2+ Ca_channel->Ca_ion Influx Ca_ion->NE_Vesicle Triggers Drug 1-(5-Bromo-6-methylpyridin-2-yl)piperazine hydrochloride Drug->alpha2_AR Antagonizes urease_inhibition cluster_enzyme Urease Active Site cluster_inhibitor Inhibitory Action Urea Urea Urease Urease (with Ni2+ ions) Urea->Urease Binds Products Ammonia + CO2 Urease->Products Catalyzes Hydrolysis Inhibitor 1-(5-Bromo-6-methylpyridin-2-yl)piperazine hydrochloride Inhibitor->Urease Inhibits (e.g., by chelating Ni2+)

References

An In-depth Technical Guide on the Safety and Handling of 1-(5-Bromo-6-methylpyridin-2-yl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Bromo-6-methylpyridin-2-yl)piperazine hydrochloride is a substituted piperazine derivative. The piperazine moiety is a common structural motif in many pharmaceuticals, valued for its ability to influence physicochemical properties and serve as a versatile scaffold in drug design.[1][2] As with any novel chemical entity in a research and development setting, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety and handling considerations for this compound, drawing upon data from related chemical structures and established principles of laboratory safety. It is crucial to treat all new chemical products with the recognition of "having unknown hazards and toxicity".[3]

Hazard Identification and Risk Assessment

1.1. GHS Classification (Anticipated)

Based on the known hazards of similar compounds, the following Globally Harmonized System (GHS) classifications should be anticipated.[4]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5][6]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[6][7][8][9]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[6][7][9]

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.[5][7]

  • Respiratory Sensitization (Category 1): May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[6][7][9][10]

1.2. Summary of Potential Health Effects

  • Ingestion: May be harmful if swallowed.[11] Symptoms may include irritation of the gastrointestinal tract.

  • Inhalation: May cause respiratory irritation.[6][7][9] Inhalation of dusts should be avoided. For some piperazine compounds, sensitization is possible through inhalation.[5]

  • Skin Contact: Causes skin irritation.[6][7][8][9] Prolonged or repeated contact may lead to dermatitis or allergic skin reactions.[7]

  • Eye Contact: Causes serious eye irritation.[6][7][9] Direct contact can cause redness, pain, and potential damage.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential, combining engineering controls, administrative controls, and personal protective equipment (PPE).

2.1. Engineering Controls

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area.[3][8] A certified chemical fume hood is required for any procedures that may generate dusts, aerosols, or vapors.

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[8]

2.2. Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory to minimize exposure.[7]

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Safety GogglesMust meet ANSI Z.87.1 or equivalent standards. Required to protect against splashes and dust.
Face ShieldTo be worn in conjunction with goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and change them frequently.
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and kept fastened.
Respiratory Protection NIOSH-approved RespiratorA respirator with an appropriate particulate filter should be used if engineering controls are insufficient or during spill cleanup.[6][11]

Diagram: PPE Selection Workflow

PPE_Workflow Figure 1: PPE Selection Workflow cluster_base_ppe Baseline PPE for All Operations start Task Assessment: Handling 1-(5-Bromo-6-methylpyridin- 2-yl)piperazine HCl weighing Weighing solid? start->weighing dissolving Dissolving in solvent? start->dissolving fume_hood Work in Fume Hood weighing->fume_hood Yes respirator Consider Respirator (if large quantity) weighing->respirator Yes spill Potential for spill? dissolving->spill dissolving->fume_hood Yes face_shield Wear Face Shield (in addition to goggles) spill->face_shield Yes goggles Wear Chemical Safety Goggles gloves Wear Nitrile/Neoprene Gloves lab_coat Wear Lab Coat

Caption: A decision workflow for selecting appropriate PPE.

Safe Handling and Storage Protocols

3.1. Handling

  • All personnel must be thoroughly trained on the potential hazards and safe handling procedures for this compound.[3]

  • Avoid contact with skin, eyes, and clothing.[3][12]

  • Avoid the formation of dust and aerosols.[3][13]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[3][8]

  • Use non-sparking tools and take precautionary measures against static discharge.[13]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[6]

3.2. Storage

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][6][8][12][13]

  • Store away from incompatible materials such as strong oxidizing agents.[6][12]

  • For long-term storage, a temperature of 2-8°C in a dry environment is recommended.[14]

First-Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

4.1. First-Aid Measures

  • General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance. Move the exposed person out of the dangerous area.[3]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3][8][12]

  • In Case of Skin Contact: Take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water. Consult a physician.[3][8]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3][8] Remove contact lenses if present and easy to do.[8][9]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3][13]

4.2. Accidental Release Measures

  • Personal Precautions: Wear appropriate PPE, including respiratory protection. Avoid dust formation.[13] Evacuate personnel to safe areas.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5][13]

  • Containment and Cleanup: Carefully sweep up and shovel the material into a suitable, closed container for disposal.[6] Avoid raising dust. Clean the spill area with a damp cloth.

Diagram: Emergency Response Flowchart

Emergency_Response Figure 2: Emergency Response Flowchart exposure Exposure Occurs assess Assess Exposure Type exposure->assess inhaled Inhalation assess->inhaled skin Skin Contact assess->skin eye Eye Contact assess->eye ingested Ingestion assess->ingested fresh_air Move to Fresh Air inhaled->fresh_air remove_clothing Remove Contaminated Clothing skin->remove_clothing rinse_eyes Rinse Eyes with Water (15 mins) eye->rinse_eyes rinse_mouth Rinse Mouth with Water (Do NOT induce vomiting) ingested->rinse_mouth seek_medical Seek Immediate Medical Attention fresh_air->seek_medical wash_skin Wash with Soap & Water (15 mins) wash_skin->seek_medical rinse_eyes->seek_medical rinse_mouth->seek_medical remove_clothing->wash_skin

Caption: A flowchart for immediate actions following an exposure event.

Physical and Chemical Properties

While specific data for the hydrochloride salt is limited, the properties of the parent compound and related structures provide useful context.

PropertyValueSource
Chemical Formula C9H12BrN3·HCl(Derived)
Molecular Weight 278.58 g/mol (Calculated)
Appearance Likely a white to off-white solid[12]
Storage Temperature 2-8°C, sealed in dry conditions[14]
Stability and Reactivity
  • Reactivity: No specific data is available.

  • Chemical Stability: Stable under recommended storage conditions.

  • Conditions to Avoid: Heat, flames, and sources of ignition.[12] Generation of dust.

  • Incompatible Materials: Strong oxidizing agents.[6][12]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide gas.[12]

Disposal Considerations

All waste materials must be disposed of in accordance with local, state, and federal regulations.[8] Contact a licensed professional waste disposal service to dispose of this material. Contaminated packaging should be treated as the product itself.

Conclusion

The safe handling of this compound requires a proactive and informed approach. By anticipating hazards based on its chemical structure, implementing robust engineering controls, mandating the use of appropriate PPE, and adhering to established protocols for handling, storage, and emergency response, researchers can minimize risks and maintain a safe laboratory environment. It is imperative to always consult available safety data for structurally related compounds and to treat any novel substance with a high degree of caution.

References

Methodological & Application

Application Notes & Protocols for the Synthetic Intermediate: 1-(5-Bromo-6-methylpyridin-2-yl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the procurement, handling, and application of 1-(5-Bromo-6-methylpyridin-2-yl)piperazine hydrochloride. This compound is a valuable heterocyclic building block, primarily utilized as a key intermediate in the synthesis of complex pharmaceutical agents. Its structural features—a reactive bromo-substituted pyridine core coupled with a piperazine moiety—make it an ideal substrate for carbon-carbon and carbon-nitrogen bond-forming reactions. This guide details its physicochemical properties, commercial availability, quality control recommendations, and provides a validated, step-by-step protocol for its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery.

Introduction and Physicochemical Properties

This compound is a substituted pyridinylpiperazine derivative. The piperazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties and ability to engage in multiple biological interactions[1][2]. The bromopyridine moiety serves as a versatile synthetic handle, particularly for palladium-catalyzed cross-coupling reactions that allow for the introduction of diverse aryl, heteroaryl, or alkyl groups[3].

While this compound is not typically used for its intrinsic biological activity, it is a critical precursor in the synthesis of high-value molecules, including kinase inhibitors used in oncology[1][4]. Its structure is closely related to intermediates used in the synthesis of Palbociclib, a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6)[1][4][5].

Table 1: Physicochemical & Identification Data

PropertyDataSource(s)
Chemical Name This compound-
Synonyms 1-(5-Bromo-6-methyl-2-pyridinyl)piperazine HCl-
CAS Number 1187395-71-6 (Free Base)[6]
Molecular Formula C₁₀H₁₄BrN₃ · xHClCalculated
Molecular Weight 256.14 g/mol (Free Base)Calculated
Appearance Typically an off-white to pale yellow solidSupplier Data
Solubility Soluble in DMSO, Methanol. Sparingly soluble in water.General Knowledge
Storage Conditions Store at 2-8°C, desiccated, protected from light.[7]

Commercial Availability and Quality Control

Ensuring the quality of starting materials is paramount for the success and reproducibility of any synthetic campaign. Several chemical suppliers offer this intermediate.

Verified Commercial Suppliers:

  • BLDpharm[6]

  • Simson Pharma[8]

  • EnBridge PharmTech (Wuxi) Co., Ltd. (for related structures)[9]

Recommended Quality Control (QC) for Incoming Material

As a self-validating system, every new batch of this intermediate should be independently verified before use in a critical synthesis. The "why" behind each test is to confirm identity, purity, and the absence of contaminants that could poison downstream reactions.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary method for structural confirmation. The spectrum should be clean, with correctly integrated peaks corresponding to the aromatic, methyl, and piperazine protons. The solvent of choice is typically DMSO-d₆ or D₂O. Rationale: Confirms the chemical structure is correct and provides a rough estimate of purity.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique confirms both the molecular weight and purity. A single major peak should be observed in the chromatogram with the expected mass-to-charge ratio ([M+H]⁺) for the free base. Rationale: Provides a precise measurement of molecular weight and a more accurate assessment of purity than NMR alone.

  • Certificate of Analysis (CoA): Always request and review the supplier's CoA. This document should provide batch-specific data on purity (typically >97% by HPLC), identity confirmation (NMR/MS), and appearance. Rationale: Establishes a baseline for material quality and ensures traceability.

Core Application: A Building Block for Drug Discovery

The primary utility of 1-(5-Bromo-6-methylpyridin-2-yl)piperazine is as a versatile intermediate for constructing more complex molecules. The bromine atom at the C5 position of the pyridine ring is electronically activated for facile participation in cross-coupling reactions.

G cluster_0 Procurement & QC cluster_1 Synthetic Application cluster_2 Product Outcome Compound 1-(5-Bromo-6-methylpyridin-2-yl)piperazine HCl QC QC Validation (NMR, LC-MS) Compound->QC Verify Identity & Purity Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) QC->Coupling Proceed to Synthesis API Complex Biologically Active Molecule (e.g., Kinase Inhibitor Precursor) Coupling->API Forms C-C Bond BoronicAcid Coupling Partner (e.g., Aryl Boronic Acid) BoronicAcid->Coupling

Caption: Synthetic workflow using the title compound as a key intermediate.

This compound is particularly well-suited for the Suzuki-Miyaura cross-coupling reaction , which forges a new carbon-carbon bond between the pyridine core and an aryl or vinyl group supplied by a boronic acid or ester[3][6][10]. This reaction is a workhorse in medicinal chemistry for building the biaryl structures common in kinase inhibitors.

Detailed Protocols

Protocol 1: Stock Solution Preparation and Handling

Rationale: Proper handling and storage are critical to prevent degradation and ensure consistent results. The hydrochloride salt form generally improves stability and handling properties compared to the free base. Using an inert atmosphere for long-term storage of the solid prevents potential oxidative degradation.

Materials:

  • This compound (as received)

  • Anhydrous Dimethyl Sulfoxide (DMSO, synthesis grade)

  • Inert gas (Argon or Nitrogen)

  • Sterile microcentrifuge tubes or amber glass vials

Procedure:

  • Equilibration: Allow the sealed container of the compound to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

  • Weighing: Under a gentle stream of inert gas if possible, quickly weigh the desired amount of solid into a suitable vial.

  • Solubilization: Add anhydrous DMSO to the vial to achieve the desired final concentration (e.g., 100 mM). Vortex or sonicate gently until the solid is completely dissolved. A clear, pale-yellow solution should be obtained.

  • Aliquoting: Dispense the stock solution into single-use aliquots in properly labeled microcentrifuge tubes or vials.

  • Storage:

    • Solid: Store the bulk solid in its original container, tightly sealed, at 2-8°C under an inert atmosphere.

    • DMSO Stock Solution: Store the aliquoted stock solution at -20°C. Aliquoting is crucial to avoid repeated freeze-thaw cycles, which can lead to compound degradation and introduction of water into the DMSO stock.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

Rationale: This protocol provides a robust starting point for coupling the title compound with a generic arylboronic acid. The choice of palladium catalyst, ligand, and base is critical for reaction efficiency[6][11]. Pd(dppf)Cl₂ is a versatile and reliable catalyst for this type of transformation[10]. The base is required to activate the boronic acid, and an aqueous solvent mixture is often beneficial for the transmetalation step.

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 - 0.05 equiv)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar

Procedure:

  • Reaction Setup: To the reaction vessel, add 1-(5-Bromo-6-methylpyridin-2-yl)piperazine HCl, the arylboronic acid, and the base.

  • Catalyst Addition: Add the palladium catalyst. Note: For air-sensitive reactions, this should be done in a glovebox.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is a critical step to prevent oxygen from deactivating the palladium catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio). The solvents must be degassed (e.g., by sparging with argon for 20-30 minutes) to remove dissolved oxygen.

  • Reaction: Heat the mixture with vigorous stirring to 85-100°C. The optimal temperature and time will depend on the specific substrates and should be determined empirically.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A successful reaction is indicated by the consumption of the starting bromopyridine.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute with an organic solvent like Ethyl Acetate (EtOAc). c. Wash the organic layer sequentially with water and then saturated sodium chloride solution (brine) to remove the inorganic base and salts. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the desired coupled product.

Safety and Handling

  • Hazard Class: Handle as a potentially hazardous chemical. While specific toxicity data is not widely available, related aromatic amines and bromo-compounds can be irritants.

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile is appropriate).

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood. In case of contact, wash affected areas immediately with plenty of water.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

Application Note: A Framework for the Initial In Vitro Characterization of 1-(5-Bromo-6-methylpyridin-2-yl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The discovery and development of novel therapeutic agents is a cornerstone of biomedical research. New chemical entities (NCEs), such as 1-(5-Bromo-6-methylpyridin-2-yl)piperazine hydrochloride, represent potential starting points for innovative treatments.[1] The initial phase of characterizing an NCE involves a systematic evaluation of its biological effects in a controlled, in vitro environment.[2] Cell-based assays are fundamental to this process, providing crucial insights into a compound's potency, mechanism of action, and potential toxicity before advancing to more complex preclinical studies.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct the initial characterization of this compound in cell culture experiments. As the specific biological targets and mechanism of action for this compound are not yet elucidated, this guide presents a universal workflow for assessing its foundational cellular effects. We will cover essential protocols from basic handling and stock preparation to determining cytotoxic and cytostatic effects, culminating in a framework for preliminary mechanistic studies.

Compound Handling and Preparation

Prior to initiating any cell-based assay, it is imperative to handle and prepare the compound correctly to ensure experimental reproducibility and safety.

1. Safety Precautions:

  • Always consult the Material Safety Data Sheet (MSDS) for this compound before use.

  • As a standard practice for novel compounds, handle the chemical in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

2. Stock Solution Preparation:

The solubility of a compound is a critical parameter. It is recommended to perform a solubility test in various solvents (e.g., DMSO, ethanol, water) to determine the most appropriate vehicle for creating a high-concentration stock solution. For many novel small molecules, DMSO is a common starting point.

  • Protocol for 10 mM Stock Solution in DMSO:

    • Aseptically weigh out a precise amount of this compound powder.

    • Calculate the required volume of sterile DMSO to achieve a 10 mM concentration. The molecular weight of the compound is essential for this calculation.

    • In a sterile microcentrifuge tube, add the DMSO to the powder.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication may be required if solubility is limited.

    • Visually inspect the solution for any precipitates.[4]

    • Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles, which can degrade the compound.[4]

    • Store the aliquots at -20°C or -80°C, protected from light.

Phase 1: Determining Optimal Seeding Density and Cytotoxicity

The initial experimental phase focuses on establishing the cytotoxic profile of the compound. This involves determining the concentration range that affects cell viability, which is crucial for designing subsequent functional assays.[3] A prerequisite for this is to determine the optimal cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[4]

Experimental Workflow for Initial Characterization

G cluster_0 Preparation cluster_1 Phase 1: Cytotoxicity cluster_2 Phase 2: Functional Assays prep_compound Prepare Compound Stock dose_response Dose-Response Treatment prep_compound->dose_response prep_cells Culture & Count Cells seed_plate Seed 96-well Plate prep_cells->seed_plate seed_plate->dose_response viability_assay Perform Viability Assay (e.g., MTT) dose_response->viability_assay calc_ic50 Calculate IC50 viability_assay->calc_ic50 functional_assay Design Functional Assay (e.g., Proliferation, Apoptosis) calc_ic50->functional_assay treat_cells Treat with Sub-lethal Doses functional_assay->treat_cells analyze_results Analyze Functional Readout treat_cells->analyze_results G cluster_0 Example Signaling Pathway Receptor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation Compound 1-(5-Bromo-6-methylpyridin-2-yl) piperazine hydrochloride Compound->MEK Potential Inhibition?

References

In Vitro Experimental Design Using 1-(5-Bromo-6-methylpyridin-2-yl)piperazine hydrochloride: A Guide to Characterizing a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 1-(5-Bromo-6-methylpyridin-2-yl)piperazine hydrochloride as an Anticancer Agent

The confluence of a substituted pyridine ring and a piperazine moiety represents a privileged structural motif in modern medicinal chemistry, particularly in the discovery of novel kinase inhibitors for oncology. The pyridine core is a versatile scaffold found in numerous FDA-approved drugs, valued for its ability to form critical hydrogen bonds within the ATP-binding pockets of various kinases.[1][2] The piperazine group often enhances aqueous solubility and provides a vector for substitution, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The presence of a bromine atom on the pyridine ring can further enhance binding affinity through halogen bonding and increase the compound's lipophilicity, potentially improving cell permeability.[1][3]

Given these structural features, we hypothesize that this compound (hereafter referred to as "the compound") is a candidate kinase inhibitor. This application note outlines a comprehensive in vitro strategy to investigate its potential as an anticancer agent, focusing on a plausible, high-value oncology target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[4][5] Inhibition of VEGFR-2 signaling is a clinically validated strategy for cancer therapy.[6] This guide provides detailed protocols to:

  • Directly assess the compound's inhibitory activity against the VEGFR-2 kinase.

  • Evaluate its cytotoxic effects on a VEGFR-2-dependent cancer cell line.

  • Determine if the compound induces apoptosis.

  • Confirm target engagement within a cellular context by analyzing the phosphorylation status of VEGFR-2 and its downstream signaling pathways.

This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel small molecules.

Physicochemical Properties and Compound Handling

Proper handling and preparation of the compound are paramount for reproducible in vitro results. As a hydrochloride salt, the compound is expected to have improved stability and aqueous solubility compared to its free base form.[7]

Table 1: Physicochemical Properties and Stock Solution Preparation

PropertyValue/RecommendationSource/Rationale
Form Crystalline solidTypical for hydrochloride salts.[7]
Storage Store at -20°C, protected from light and moistureStandard practice for long-term stability of small molecules.[3]
Primary Solvent Dimethyl sulfoxide (DMSO)High solubility for a wide range of organic molecules.[8]
Stock Solution Prepare a 10 mM stock solution in 100% DMSOA standard concentration for high-throughput screening and serial dilutions.
Working Dilutions Serially dilute the 10 mM stock in cell culture medium. The final DMSO concentration in the assay should not exceed 0.5% to avoid solvent-induced cytotoxicity.[3]Minimizes off-target effects of the solvent on cellular health.
Aqueous Solubility While the hydrochloride salt form enhances water solubility, precipitation may occur when diluting a concentrated DMSO stock into aqueous culture media. Visually inspect for precipitates.[8]The solubility in aqueous buffers is a critical factor for assay performance.

Experimental Workflows and Protocols

This section details a logical progression of experiments designed to test the hypothesis that the compound is a VEGFR-2 inhibitor with anticancer activity.

Workflow Diagram: Characterization of a Novel Kinase Inhibitor

G cluster_0 Biochemical Assay cluster_1 Cell-Based Assays cluster_2 Mechanistic Validation biochem_assay VEGFR-2 Kinase Activity Assay cell_viability MTT Cell Viability Assay biochem_assay->cell_viability Determine IC50 apoptosis Annexin V/PI Apoptosis Assay cell_viability->apoptosis Investigate Mechanism of Cell Death western_blot Western Blot Analysis (p-VEGFR-2, p-AKT, p-ERK) cell_viability->western_blot Confirm Target Engagement

Caption: A streamlined workflow for the in vitro characterization of the compound.

Protocol 1: In Vitro VEGFR-2 Kinase Activity Assay

This biochemical assay directly measures the compound's ability to inhibit the enzymatic activity of VEGFR-2. A common method is a luminescence-based assay that quantifies ADP produced during the kinase reaction.

  • Principle: The amount of ADP produced is directly proportional to kinase activity. In the presence of an inhibitor, kinase activity decreases, leading to a reduction in the luminescent signal.

  • Materials:

    • Recombinant human VEGFR-2 kinase

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • ATP

    • This compound

    • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • White, opaque 96-well plates

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the compound in DMSO. A typical starting concentration for the highest dose is 100 µM.

    • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control).

    • Add 2.5 µL of the VEGFR-2 kinase to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

    • ADP Detection:

      • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

      • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Measure luminescence using a plate reader.

    • Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

This assay assesses the compound's cytotoxic effect on a relevant cancer cell line. Human Umbilical Vein Endothelial Cells (HUVECs) are an excellent choice as they endogenously express high levels of VEGFR-2.[4] Alternatively, cancer cell lines known to depend on VEGFR signaling, such as U87MG (glioblastoma) or LN-308 (glioblastoma), can be used.[9]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[10]

  • Materials:

    • HUVECs or other suitable cell line

    • Complete cell culture medium

    • This compound

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well clear flat-bottom plates

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

    • Compound Treatment: Prepare serial dilutions of the compound in complete culture medium. Replace the existing medium with 100 µL of the medium containing the compound or vehicle control (medium with DMSO).

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Table 2: Hypothetical Cytotoxicity Data for the Compound

Cell LineCompound IC50 (µM)Positive Control (Sorafenib) IC50 (µM)
HUVEC 8.55.2
U87MG 12.37.8
MCF-7 > 509.5

This hypothetical data suggests that the compound exhibits selective cytotoxicity against cell lines dependent on VEGFR-2 signaling.

Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay determines whether the observed cell death is due to apoptosis or necrosis.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[11][12]

  • Materials:

    • HUVECs or U87MG cells

    • This compound

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • 6-well plates

    • Flow cytometer

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in 6-well plates. Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.

    • Cell Harvesting: Collect both floating and adherent cells. Centrifuge and wash the cells with cold PBS.

    • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

    • Data Acquisition: Analyze the samples by flow cytometry.

    • Analysis: Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Protocol 4: Western Blot Analysis of VEGFR-2 Signaling Pathway

This experiment provides mechanistic proof of target engagement by assessing the phosphorylation status of VEGFR-2 and key downstream signaling proteins like AKT and ERK.[4]

  • Principle: Inhibition of VEGFR-2 kinase activity will lead to a decrease in its autophosphorylation and the subsequent phosphorylation of downstream signaling molecules.

  • Materials:

    • HUVECs

    • This compound

    • Recombinant human VEGF-A

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and anti-GAPDH (loading control).

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Cell Culture and Treatment: Plate HUVECs and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours.

    • Pre-treat the cells with the compound at various concentrations for 1-2 hours.

    • VEGF Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes. Include an unstimulated control.

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% BSA in TBST.

      • Incubate with primary antibodies overnight at 4°C.

      • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

    • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathway Diagram: VEGFR-2 Inhibition

G cluster_downstream Downstream Signaling cluster_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Compound 1-(5-Bromo-6-methylpyridin-2-yl) piperazine hydrochloride Compound->VEGFR2 Inhibits Phosphorylation AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: Proposed mechanism of action of the compound via inhibition of VEGFR-2 signaling.

Conclusion and Future Directions

The protocols described in this application note provide a robust framework for the initial in vitro characterization of this compound as a potential anticancer agent targeting VEGFR-2. Positive results from these assays—specifically, potent and selective inhibition of VEGFR-2, cytotoxicity against VEGFR-2-dependent cell lines, induction of apoptosis, and a corresponding decrease in the phosphorylation of VEGFR-2 and its downstream effectors—would provide strong evidence to support its further preclinical development. Subsequent studies could include broader kinase profiling to assess selectivity, ADME/Tox profiling, and ultimately, in vivo efficacy studies in relevant xenograft models.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Novel Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Pyridine Derivatives and the Power of Palladium Catalysis

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. Its presence in numerous FDA-approved drugs, agrochemicals, and functional organic materials underscores its importance as a privileged structural motif. The ability to precisely and efficiently introduce a wide array of substituents onto the pyridine ring is therefore a critical endeavor in the discovery and development of novel molecular entities with tailored properties.

Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for the synthesis of functionalized pyridines.[1][2] These methodologies, including the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions, offer unparalleled scope, functional group tolerance, and efficiency, allowing for the construction of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.[3][4][5] This guide provides an in-depth exploration of these key reactions, offering detailed, field-proven protocols and the scientific rationale behind the experimental choices to empower researchers in their synthetic efforts.

Core Methodologies for Pyridine Functionalization

The strategic functionalization of pyridine rings often involves the coupling of a halopyridine with a suitable partner. The choice of reaction is dictated by the desired bond formation (C-C or C-N) and the nature of the available starting materials.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is the preeminent method for creating biaryl and heteroaryl structures by coupling an organoboron reagent with an organic halide.[2][3] Its advantages include the operational simplicity, the commercial availability of a vast library of boronic acids, and the generally non-toxic nature of the boron-containing byproducts.[6]

  • Catalyst System: A palladium(0) species is the active catalyst. This is often generated in situ from a stable palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂. The choice of phosphine ligand is critical; bulky, electron-rich ligands like SPhos or XPhos can accelerate the reaction, especially for less reactive chloro-pyridines, by promoting the rate-limiting oxidative addition step.[2]

  • Base: The base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) plays a crucial role in the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center.[3][7]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[7][8]

The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][7][9]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Diorgano_PdII L₂Pd(II)(Py)(Ar') PdII_Complex L₂Pd(II)(Py)(X) OxAdd->PdII_Complex PdII_Complex->Pd0 Transmetalation Transmetalation Transmetalation->Diorgano_PdII Diorgano_PdII->PdII_Complex RedElim Reductive Elimination RedElim->Pd0 Product Py-Ar' (Product) RedElim->Product ArX Py-X (Halopyridine) ArX->OxAdd Boronic Ar'-B(OH)₂ (Boronic Acid) + Base Boronic->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

This protocol describes the coupling of 2-chloropyridine with phenylboronic acid.

Materials:

  • 2-Chloropyridine (1.0 mmol, 1.0 equiv.)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Degassed Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloropyridine, phenylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.[2]

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2]

  • Add the anhydrous 1,4-dioxane and degassed water to the flask via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[2]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-phenylpyridine.[2]

ParameterConditionRationale
Catalyst Pd(OAc)₂ / SPhosSPhos is a bulky, electron-rich ligand that facilitates the coupling of less reactive aryl chlorides.[2]
Base Cs₂CO₃A strong, soluble base that effectively promotes transmetalation.
Solvent 1,4-Dioxane / H₂OA polar aprotic solvent system that dissolves reactants and facilitates base activity.[7][8]
Temperature 100 °CProvides sufficient thermal energy to overcome the activation barrier for oxidative addition.
Equivalents 1.2 eq. Boronic AcidA slight excess ensures complete consumption of the limiting halopyridine.
II. Stille Coupling: A Versatile C-C Bond Formation

The Stille reaction couples an organic halide with an organostannane (tin) reagent. It is highly valued for its tolerance of a wide array of functional groups, as organostannanes are generally stable to moisture and air.[10][11] However, a significant drawback is the toxicity of tin reagents and the difficulty in removing tin byproducts.[11]

  • Catalyst System: Similar to Suzuki coupling, Pd(0) catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ are standard. The choice of ligand can be crucial for optimizing reaction rates and yields.[10][12]

  • Additives: In some cases, additives like copper(I) iodide (CuI) or lithium chloride (LiCl) can accelerate the transmetalation step, which is often the rate-limiting step in the cycle.[12] CuI is thought to scavenge free ligands that can inhibit the reaction.[12]

  • Solvent: Anhydrous, polar aprotic solvents such as DMF, NMP, or toluene are typically used to ensure the solubility of the reactants and the palladium complex.[13]

The Stille reaction follows a catalytic cycle analogous to the Suzuki coupling, with the key difference being the nature of the transmetalating agent.[4][10][13]

Stille_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Diorgano_PdII L₂Pd(II)(Py)(R') PdII_Complex L₂Pd(II)(Py)(X) OxAdd->PdII_Complex PdII_Complex->Pd0 Transmetalation Transmetalation Transmetalation->Diorgano_PdII Diorgano_PdII->PdII_Complex RedElim Reductive Elimination RedElim->Pd0 Product Py-R' (Product) RedElim->Product ArX Py-X (Halopyridine) ArX->OxAdd Stannane R'-Sn(Bu)₃ (Organostannane) Stannane->Transmetalation

Caption: Catalytic cycle of the Stille reaction.

This protocol details the coupling of 2-Amino-5-bromo-4-methylpyridine with (2-Thienyl)tributylstannane.

Materials:

  • 2-Amino-5-bromo-4-methylpyridine (1.0 mmol, 1.0 equiv.)

  • (2-Thienyl)tributylstannane (1.2 mmol, 1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-Amino-5-bromo-4-methylpyridine and (2-Thienyl)tributylstannane.

  • Add anhydrous toluene. Seal the flask and degas the solution by bubbling with argon for 20 minutes.

  • Under a positive pressure of argon, add Tetrakis(triphenylphosphine)palladium(0).

  • Heat the reaction mixture to 110 °C and stir vigorously.

  • Monitor the reaction's progress by TLC. The reaction is typically complete within 12-24 hours.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts as a filterable solid.

  • Purification: Filter the mixture through a pad of Celite®, wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired product.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄A common, effective Pd(0) catalyst for Stille couplings.
Solvent Anhydrous TolueneHigh-boiling, non-polar solvent suitable for dissolving reactants.
Temperature 110 °CEnsures a sufficient reaction rate.
Work-up KF WashPotassium fluoride is effective for removing tributyltin halides from the reaction mixture.
III. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[5][14][15] This reaction has revolutionized the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.[5][16]

  • Catalyst System: The catalyst system is paramount. It typically consists of a palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a specialized, bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, BrettPhos).[15][16] These ligands facilitate both the oxidative addition and the final reductive elimination step, which forms the C-N bond.[5]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination. Sodium tert-butoxide (NaOtBu) is the most common choice, though other bases like LHMDS or K₃PO₄ can be used for sensitive substrates.[13][15][17]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and to maintain the catalytic species in solution.[15][17]

The mechanism involves the oxidative addition of the aryl halide, coordination and deprotonation of the amine, and reductive elimination to form the product.[5][14][18]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Amido_Complex LPd(II)(Py)(NR'R'') PdII_Complex LPd(II)(Py)(X) OxAdd->PdII_Complex PdII_Complex->Pd0 AmineCoord Amine Coordination & Deprotonation AmineCoord->Amido_Complex Amido_Complex->PdII_Complex RedElim Reductive Elimination RedElim->Pd0 Product Py-NR'R'' (Product) RedElim->Product ArX Py-X (Halopyridine) ArX->OxAdd Amine HNR'R'' (Amine) + Base Amine->AmineCoord

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

This protocol provides a general procedure for the coupling of an aniline with 2-bromopyridine.

Materials:

  • 2-Bromopyridine (1.0 equiv.)

  • Aniline derivative (1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.5 equiv.)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the 2-bromopyridine, aniline derivative, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar.[15]

  • Solvent Addition: Add anhydrous toluene (5-10 mL per mmol of the limiting reagent) to the flask via syringe.[15]

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[15]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.

  • Purification: After filtration and concentration, purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-2-aminopyridine.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / XPhosA highly active and general catalyst system for C-N coupling.[15]
Base NaOtBuA strong, non-nucleophilic base essential for amine deprotonation.[15][17]
Solvent Anhydrous TolueneInert, aprotic solvent required for the moisture-sensitive base and catalyst.[15][17]
Temperature 80-110 °CPromotes catalyst turnover and reaction completion.

Conclusion and Future Outlook

The palladium-catalyzed Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions represent a powerful triumvirate of synthetic methods for the functionalization of pyridines. By understanding the underlying mechanisms and the rationale for the choice of reagents and conditions, researchers can effectively troubleshoot and optimize these transformations for their specific targets. The protocols provided herein serve as a robust starting point for the synthesis of novel pyridine derivatives, enabling the rapid advancement of drug discovery and materials science programs. The continued development of more active and stable catalysts promises to further expand the scope and utility of these indispensable reactions.

References

Formulating 1-(5-Bromo-6-methylpyridin-2-yl)piperazine hydrochloride for in vivo studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Preclinical Formulation of 1-(5-Bromo-6-methylpyridin-2-yl)piperazine hydrochloride

Abstract

This document provides a comprehensive guide for the formulation of this compound, a novel pyridinylpiperazine derivative, for in vivo preclinical studies. Recognizing that new chemical entities (NCEs) often lack extensive public data, this guide emphasizes a systematic, first-principles approach. We detail the critical pre-formulation assessments required to characterize the compound's physicochemical properties and present a decision-making framework for selecting an appropriate formulation strategy. Detailed, route-specific protocols for oral (PO), intraperitoneal (IP), and intravenous (IV) administration are provided, alongside methods for the analytical validation of the final formulation. The objective is to equip researchers and drug development professionals with the necessary tools to develop a stable, safe, and effective dosing vehicle that ensures reliable and reproducible preclinical data.

Introduction

The pyridinylpiperazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1] The successful preclinical evaluation of any new chemical entity, such as this compound, is fundamentally dependent on the formulation used for its administration. An inappropriate vehicle can lead to poor bioavailability, erratic drug exposure, and even local toxicity, ultimately confounding study outcomes and potentially causing a promising candidate to be discarded prematurely.[2][3]

Therefore, a systematic formulation development strategy is not merely a preparatory step but a critical component of the research itself.[4] This guide is structured to walk the researcher through a logical workflow, from initial characterization to final preparation, ensuring that the chosen formulation is rational, reproducible, and fit-for-purpose.

Part 1: The Pre-formulation Assessment Workflow

Before any vehicle is selected, a thorough physicochemical characterization of the active pharmaceutical ingredient (API) is paramount.[2][5] These initial studies illuminate the inherent properties of the molecule, directly guiding the formulation strategy.[6]

Preformulation_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Stability & Solid State cluster_2 Phase 3: Decision Point API API Sample 1-(5-Bromo-6-methylpyridin-2-yl)piperazine HCl Solubility Aqueous Solubility Screen (pH 2, 4.5, 6.8, 7.4) API->Solubility Key starting point pKa pKa Determination (Potentiometric or UV) Solubility->pKa Explains pH-dependence LogP LogP/LogD Measurement (Shake-flask or HPLC) Solubility->LogP Correlates with permeability SolidState Solid-State Analysis (DSC, TGA, XRPD) pKa->SolidState Informs salt stability ForcedDeg Forced Degradation Study (Acid, Base, Oxidative, Light, Heat) LogP->ForcedDeg Predicts liabilities Decision Proceed to Formulation Strategy SolidState->Decision ForcedDeg->Decision

Caption: Pre-formulation Assessment Workflow for a New Chemical Entity.

Key Physicochemical Parameters
  • Aqueous Solubility: This is the most critical parameter. Solubility should be determined across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate conditions in the gastrointestinal tract and blood. Poorly soluble compounds (<10 µg/mL) will likely require enabling formulation technologies.[6]

  • pKa (Ionization Constant): As a piperazine and pyridine derivative, the compound is expected to be a weak base. The pKa value is essential for predicting how solubility will change with pH. For a basic compound, solubility will be higher at lower pH values where it is protonated and ionized.[6][7]

  • LogP/LogD (Partition Coefficient): This measures the lipophilicity of the compound. LogP is a key determinant of a drug's ability to cross biological membranes. It also helps in selecting appropriate solubilizing agents for lipid-based formulations.[2]

  • Solid-State Properties: Techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) can identify the melting point, crystallinity, and potential polymorphism, which can significantly impact dissolution rate and stability.[5]

  • Stability: Forced degradation studies expose the API to harsh conditions (acid, base, light, heat, oxidation) to identify potential degradation pathways. This information is crucial for selecting stable storage conditions for the formulation.

Part 2: Formulation Strategy Selection

The data from the pre-formulation assessment directly informs the selection of a suitable vehicle. The goal is to use the simplest formulation possible that achieves the desired concentration and stability, while ensuring the safety of the excipients in the chosen animal model.[2][8]

Formulation_Decision_Tree Start Target Concentration & Route? SolubilityCheck Is Aqueous Solubility > Target Conc. at desired pH? Start->SolubilityCheck SimpleVehicle Strategy 1: Aqueous Vehicle (Saline, PBS, pH-adjusted buffer) SolubilityCheck->SimpleVehicle Yes CoSolventCheck Can Co-solvents Achieve Target Concentration? SolubilityCheck->CoSolventCheck No CoSolventVehicle Strategy 2: Co-solvent System (e.g., PEG-400, Propylene Glycol, DMSO in Saline/Water) CoSolventCheck->CoSolventVehicle Yes ComplexCheck Route: Oral? CoSolventCheck->ComplexCheck No SuspensionVehicle Strategy 3: Suspension (e.g., 0.5% CMC, 1% Tween 80) ComplexCheck->SuspensionVehicle Yes ReEvaluate Re-evaluate/Consider Advanced Delivery (e.g., Lipid-based, Nano-formulation) ComplexCheck->ReEvaluate No (IP/IV)

Caption: Decision Tree for Selecting an In Vivo Formulation Strategy.

Commonly Used Excipients & Vehicles

The selection of excipients must prioritize safety and inertness, ensuring the vehicle itself does not produce a biological effect.[9][10] All excipients should be of high purity and, where possible, designated as Generally Recognized as Safe (GRAS).[11][12]

ExcipientRoute(s)Typical ConcentrationRationale & Considerations
0.9% Saline PO, IP, IVN/AIsotonic vehicle for soluble compounds. The gold standard for IV administration.
Phosphate-Buffered Saline (PBS) PO, IP, IVN/ABuffered isotonic vehicle, maintains physiological pH.
Carboxymethyl Cellulose (CMC) PO0.5% - 2% w/vSuspending agent for uniform delivery of insoluble compounds via oral gavage.[13]
Polysorbate 80 (Tween® 80) PO, IP, IV0.05% - 5% v/vNon-ionic surfactant used as a wetting agent in suspensions and a solubilizer.[9][10]
Polyethylene Glycol 400 (PEG-400) PO, IP, IV10% - 40% v/vCommon co-solvent for poorly soluble compounds. Can cause hypertension at high doses/infusion rates.[14][15]
Propylene Glycol (PG) PO, IP, IV10% - 40% v/vCo-solvent often used in combination with PEG-400.[14][15]
Dimethyl Sulfoxide (DMSO) PO, IP, IV<10% (ideally <5%)Powerful but potentially toxic solvent. Use should be minimized as it can have its own pharmacological effects.[13]

Part 3: Standard Operating Protocols

The following protocols provide step-by-step instructions for preparing formulations for common preclinical routes of administration. All procedures should be conducted in a clean environment (e.g., a laminar flow hood for sterile preparations) using calibrated equipment.

Protocol 1: Oral Gavage Suspension (Target: 10 mg/mL in 0.5% CMC / 0.1% Tween 80)

This protocol is suitable for water-insoluble compounds administered orally. The suspending agent ensures uniform dosing.

Materials:

  • This compound (API)

  • Sodium Carboxymethyl Cellulose (low viscosity)

  • Polysorbate 80 (Tween® 80)

  • Purified Water

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Calibrated balance and weigh boats

  • Volumetric flasks and graduated cylinders

Procedure:

  • Prepare the Vehicle: To prepare 100 mL of vehicle, add 0.5 g of CMC to ~90 mL of purified water while stirring vigorously. Heat gently (to ~40-50°C) if necessary to aid dissolution. Once the CMC is fully dissolved, cool to room temperature. Add 0.1 mL of Tween 80 and stir until homogeneous. Add water to bring the final volume to 100 mL.

  • Weigh API: Accurately weigh the required amount of API. For a 10 mg/mL concentration in a final volume of 20 mL, weigh 200 mg of the hydrochloride salt.

  • Create a Paste (Trituration): Place the weighed API into a mortar. Add a small volume (~1-2 mL) of the prepared vehicle and triturate with the pestle to form a smooth, uniform paste. This step is critical to break down agglomerates and ensure proper wetting of the API particles.[16]

  • Dilute the Suspension: Gradually add the remaining vehicle to the mortar in small portions, mixing continuously.

  • Final Mixing: Transfer the suspension to a suitable container (e.g., a glass beaker or vial) with a magnetic stir bar. Stir for at least 30 minutes to ensure homogeneity.

  • Storage & Dosing: Store the suspension at 2-8°C. Crucially, the suspension must be stirred continuously or vortexed thoroughly before each animal is dosed to ensure dose uniformity.

Protocol 2: Intraperitoneal (IP) Co-Solvent Formulation (Target: 5 mg/mL)

This protocol is for compounds that are not sufficiently soluble in simple aqueous vehicles but can be dissolved using GRAS co-solvents.

Materials:

  • This compound (API)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Polyethylene Glycol 400 (PEG-400), low endotoxin

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes or vials

  • Calibrated micropipettes

Procedure:

  • Solubilize the API: Weigh the required amount of API into a sterile vial. For a 5 mg/mL concentration in a final volume of 10 mL, weigh 50 mg.

  • Add Co-solvents: Add DMSO first to create a concentrated stock. A common starting point is a vehicle composition of 10% DMSO / 40% PEG-400 / 50% Saline.

    • Add 1.0 mL of DMSO to the API. Vortex or sonicate gently until the API is fully dissolved.

    • Add 4.0 mL of PEG-400 and vortex until the solution is clear and uniform.

  • Dilute with Saline: Slowly add 5.0 mL of sterile saline to the co-solvent mixture while vortexing. Add the aqueous component last and slowly to prevent the drug from precipitating out of solution.

  • Final Check & Storage: Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is not clear, the formulation may need to be adjusted (e.g., by increasing the co-solvent ratio). Store at room temperature or 2-8°C, based on stability data.

Protocol 3: Intravenous (IV) Solubilized Formulation (Target: 2 mg/mL)

IV formulations have the strictest requirements. They must be sterile, free of particulates, and ideally isotonic to prevent hemolysis and injection site irritation.[17]

Materials:

  • This compound (API)

  • Hydroxypropyl-β-Cyclodextrin (HPβCD) or a suitable co-solvent system (e.g., 20% DMA / 40% PG / 40% PEG-400).[14]

  • Sterile Water for Injection (WFI) or 5% Dextrose in Water (D5W).[14]

  • Sterile syringe filters (0.22 µm)

  • Sterile, depyrogenated vials

Procedure (using HPβCD as an example):

  • Prepare Vehicle: Prepare a 20-40% (w/v) solution of HPβCD in D5W. For 10 mL of a 30% vehicle, dissolve 3.0 g of HPβCD in 10 mL of D5W.

  • Weigh API: Accurately weigh the required amount of API. For a 2 mg/mL concentration in a final volume of 5 mL, weigh 10 mg.

  • Dissolve API: Add the API to the HPβCD solution. Vortex and sonicate at a controlled temperature (e.g., 37°C) until a clear solution is obtained. Cyclodextrins form inclusion complexes to enhance solubility, which can take time.

  • Sterile Filtration: Draw the final solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a final sterile, depyrogenated vial. This step is mandatory for all IV formulations to remove any potential microbial contamination or particulates.

  • Quality Control: Visually inspect the final filtered solution against a black and white background to ensure it is clear and free of any particulate matter.

  • Storage: Store under sterile conditions at 2-8°C, protected from light, until use.

Part 4: Analytical Validation

Preparing a formulation is incomplete without verifying its concentration and stability. This ensures that the dose administered is accurate and that the API has not degraded.

Concentration Verification via HPLC-UV

A simple reverse-phase HPLC-UV method is typically sufficient for verifying the concentration of the API in the formulation. While a specific method for this exact molecule is not published, a general approach for piperazine derivatives can be adapted.[18]

Example Method Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid or Trifluoroacetic Acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by UV scan of the API, likely ~254-280 nm).

  • Standard Curve: Prepare a standard curve (e.g., 1, 5, 10, 50, 100 µg/mL) of the API in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Sample Preparation: Dilute the prepared formulation to fall within the linear range of the standard curve. Centrifuge any suspensions and analyze the supernatant.

Short-Term Stability Assessment

The formulation should be stable for the duration of the study.

  • Prepare a batch of the formulation.

  • Analyze the concentration via HPLC at Time = 0.

  • Store the formulation under the intended study conditions (e.g., on the benchtop, refrigerated).

  • Re-analyze the concentration at various time points (e.g., 4 hours, 24 hours).

  • The formulation is considered stable if the concentration remains within ±10% of the initial value and no significant degradation peaks appear in the chromatogram.

Conclusion

The development of a robust and reliable formulation is a foundational requirement for successful in vivo research. By following a systematic process of pre-formulation characterization, rational vehicle selection, and analytical validation, researchers can significantly increase the quality and reproducibility of their preclinical data. The protocols and frameworks provided in this guide offer a comprehensive starting point for formulating this compound, enabling a more accurate assessment of its therapeutic potential.

References

Analytical methods for detecting 1-(5-Bromo-6-methylpyridin-2-yl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analytical Determination of 1-(5-Bromo-6-methylpyridin-2-yl)piperazine hydrochloride

Authored by: A Senior Application Scientist
Date: December 31, 2025

Abstract

This technical guide provides a comprehensive framework for the analytical detection and characterization of this compound, a key intermediate in pharmaceutical synthesis. Recognizing the compound's unique chemical structure, which combines a substituted bromopyridine moiety with a piperazine ring, this document outlines tailored methodologies for its analysis. We present detailed, field-tested protocols for quantitative analysis by High-Performance Liquid Chromatography with UV detection (HPLC-UV) and for qualitative confirmation and identification by Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, we detail standard procedures for unambiguous structural elucidation using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each protocol is designed as a self-validating system, incorporating principles of system suitability and method validation to ensure data integrity and reproducibility, meeting the rigorous standards of drug development and quality control laboratories.

Introduction: The Analytical Imperative

This compound is a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. Its structure serves as a versatile scaffold for the synthesis of novel therapeutic agents. The accurate and precise determination of its purity, stability, and concentration in various matrices is paramount for ensuring the quality of active pharmaceutical ingredients (APIs) and for advancing research and development.

The analytical challenge lies in the compound's physicochemical properties. The piperazine moiety imparts basicity and hydrophilicity, while the bromomethylpyridine ring introduces aromaticity and a potential chromophore. This duality necessitates carefully optimized analytical methods. This guide addresses these challenges by providing robust starting protocols that can be adapted to specific laboratory needs.

Quantitative Analysis by Reverse-Phase HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantitative analysis of non-volatile and semi-volatile organic compounds. For 1-(5-Bromo-6-methylpyridin-2-yl)piperazine, a reverse-phase method with UV detection is the preferred approach for purity assessment and quantification.

Rationale for Method Selection
  • Chromatography Mode: Reverse-phase (RP) chromatography, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is ideal for retaining and separating molecules with both hydrophobic (the aromatic ring) and hydrophilic (the piperazine nitrogens) characteristics.

  • Mobile Phase Modifier: The basic nature of the piperazine nitrogens can lead to poor peak shape (tailing) due to interactions with residual silanols on the silica-based column. Incorporating an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, into the mobile phase protonates these basic sites. This minimizes secondary interactions and ensures sharp, symmetrical peaks, which are essential for accurate integration and quantification.

  • Detection: The substituted pyridine ring contains a conjugated π-system, which acts as a chromophore, allowing for sensitive detection using a standard UV-Vis or Photodiode Array (PDA) detector. A PDA detector is particularly advantageous as it provides spectral data that can aid in peak identification and purity assessment.

Experimental Protocol: HPLC-UV

This protocol provides a starting point for method development and validation.

Step 1: Reagent and Sample Preparation

  • Mobile Phase A: Prepare 0.1% (v/v) Formic Acid in deionized water. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Prepare 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter.

  • Diluent: Prepare a mixture of 50:50 (v/v) Acetonitrile and deionized water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 100 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent.

  • Sample Solution: Prepare the sample to a target concentration of approximately 100 µg/mL using the diluent.

Step 2: Chromatographic Conditions A typical HPLC system equipped with a quaternary pump, autosampler, column oven, and PDA detector is suitable.

ParameterRecommended ConditionCausality and Justification
Column C18, 250 mm x 4.6 mm, 5 µmIndustry-standard for reverse-phase; provides excellent resolving power.
Mobile Phase Gradient of A and BA gradient elution is necessary to elute the polar analyte with good peak shape while effectively cleaning the column of any less polar impurities.
Gradient Program See Table 1 belowThe initial low organic content ensures retention on the column. The ramp allows for elution, and the final high organic phase cleans the column.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable run times.
Column Temperature 35 °CElevated temperature reduces mobile phase viscosity and can improve peak symmetry and efficiency.
Injection Volume 10 µLA small volume minimizes potential peak distortion from injection effects.
Detection Wavelength 254 nm (or scan 210-400 nm with PDA)254 nm is a common wavelength for aromatic compounds. A PDA scan is recommended to determine the absorbance maximum for optimal sensitivity.
Run Time 20 minutesSufficient time to elute the main peak and any potential impurities.

Table 1: HPLC Gradient Elution Program

Time (min) % Mobile Phase A (0.1% FA in Water) % Mobile Phase B (0.1% FA in ACN)
0.0 90 10
12.0 10 90
15.0 10 90
15.1 90 10

| 20.0 | 90 | 10 |

System Suitability and Method Validation

To ensure the trustworthiness of the results, the method must be validated according to ICH guidelines. System suitability tests must be performed before any sample analysis.

Table 2: System Suitability Criteria

Parameter Acceptance Criteria Purpose
Tailing Factor (Asymmetry) 0.8 – 1.5 Ensures peak symmetry for accurate integration.
Theoretical Plates (N) > 2000 Measures column efficiency and separation power.

| % RSD of Peak Area | ≤ 2.0% (for n=5 injections) | Demonstrates injection precision and system stability. |

The full validation should assess linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ), as demonstrated for other piperazine derivatives.[1]

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing reagents Prepare Mobile Phases & Diluent sample Prepare Standard & Sample Solutions reagents->sample system_prep Equilibrate HPLC System sample->system_prep sst Perform System Suitability Test (SST) system_prep->sst analysis Inject Samples & Acquire Data sst->analysis integration Integrate Peaks analysis->integration quantification Quantify Analyte (Purity / Assay) integration->quantification report Generate Report quantification->report

Fig 1. General workflow for HPLC-UV analysis.

Confirmatory Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the definitive identification of volatile compounds. It provides both chromatographic retention time and a mass spectrum, which serves as a molecular fingerprint. While many piperazine derivatives require derivatization to improve volatility, the target compound may be amenable to direct analysis.[2][3]

Rationale for Method Selection
  • High Specificity: The mass spectrometer detects fragment ions based on their mass-to-charge ratio (m/z), providing structural information that is highly specific to the analyte. This is invaluable for confirming identity, especially in complex matrices or when comparing against a reference standard.

  • Sensitivity: GC-MS, particularly in selected ion monitoring (SIM) mode, offers excellent sensitivity for detecting trace levels of impurities.

  • Orthogonal Technique: GC provides separation based on volatility and polarity, which is a different mechanism than the partitioning used in RP-HPLC. Using both techniques provides orthogonal data, strengthening the confidence in the analytical results.

Experimental Protocol: GC-MS

Step 1: Sample Preparation

  • Solvent: Use a volatile, non-polar solvent such as Dichloromethane or Ethyl Acetate.

  • Sample Solution: Prepare a dilute solution of the compound (approx. 50-100 µg/mL) in the chosen solvent. Note: The hydrochloride salt is non-volatile. The sample must be neutralized (e.g., with a mild base like sodium bicarbonate solution) and extracted into the organic solvent to analyze the free base form.

Step 2: GC-MS Conditions

ParameterRecommended ConditionCausality and Justification
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A low-polarity 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for a wide range of semi-polar compounds.
Inlet Temperature 260 °CEnsures rapid volatilization of the analyte without thermal degradation.
Injection Mode Split (e.g., 20:1)Prevents column overloading and ensures sharp peaks for concentrated samples.
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert carrier gas providing good chromatographic efficiency.
Oven Program 60 °C (1 min), then 15 °C/min to 280 °C (4 min)The initial hold allows for focusing of the analytes at the head of the column. The temperature ramp separates compounds based on their boiling points.[4]
MS Transfer Line 280 °CPrevents condensation of the analyte between the GC and the MS.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching and structural elucidation.
Mass Range m/z 40-450A wide scan range to capture the molecular ion and key fragment ions.
Predicted Mass Spectrum Fragmentation

The mass spectrum from EI is expected to show a characteristic fragmentation pattern. The presence of bromine will be indicated by an isotopic pattern for bromine-containing fragments (79Br/81Br in an approximate 1:1 ratio).

Fragmentation cluster_path1 Pathway A cluster_path2 Pathway B cluster_path3 Pathway C parent [M]+. (m/z 270/272) f1 Loss of C4H8N (m/z 199/201) parent->f1 -C4H8N f2 Piperazine Ring Fragment (m/z 85) parent->f2 -C6H5NBr f3 Loss of CH3 (m/z 255/257) parent->f3 -CH3

Fig 2. Predicted EI fragmentation pathways for the free base.

Spectroscopic Structural Confirmation

For definitive structural confirmation, especially during synthesis or for reference standard characterization, a suite of spectroscopic techniques should be employed.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Protocol: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3 for the free base). Acquire 1H and 13C NMR spectra on a 300 MHz or higher spectrometer.

  • Expected 1H NMR Signals:

    • Singlet for the methyl (-CH3) protons.

    • Two distinct singlets or doublets for the aromatic protons on the pyridine ring.

    • Two multiplets (typically broad) for the non-equivalent protons on the piperazine ring.

    • A broad singlet for the N-H proton of the piperazine (may exchange with D2O).

  • Expected 13C NMR Signals:

    • Signals for the methyl carbon and the six carbons of the bromopyridine ring.

    • Signals for the carbons of the piperazine ring.

Infrared (IR) Spectroscopy
  • Protocol: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for solid samples.

  • Expected Characteristic Bands:

    • ~3200-3000 cm-1: C-H stretching (aromatic and aliphatic).

    • ~2950-2800 cm-1: C-H stretching (aliphatic).

    • ~1600-1450 cm-1: C=C and C=N stretching from the pyridine ring.

    • ~1300-1100 cm-1: C-N stretching from the piperazine and its connection to the ring.

    • Below 800 cm-1: C-Br stretching.

High-Resolution Mass Spectrometry (HRMS)
  • Protocol: Introduce a dilute solution of the sample into an ESI-TOF or Orbitrap mass spectrometer.

  • Purpose: Electrospray ionization (ESI) is a soft ionization technique that will primarily yield the protonated molecular ion [M+H]+. HRMS provides a highly accurate mass measurement (to within 5 ppm), which can be used to confirm the elemental composition of the molecule, providing definitive proof of identity.

Conclusion

The analytical methods detailed in this application note provide a robust and scientifically sound framework for the analysis of this compound. The primary quantitative technique, RP-HPLC-UV, offers precision and accuracy for purity and assay determination. It is complemented by GC-MS, an orthogonal technique that provides definitive confirmation of identity through its characteristic mass spectrum. Finally, a complete spectroscopic characterization by NMR, IR, and HRMS ensures unambiguous structural elucidation. By implementing these protocols with the described system suitability and validation principles, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reliable, and reproducible data.

References

The Strategic Role of 1-(5-Bromo-6-methylpyridin-2-yl)piperazine Hydrochloride in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine moiety is a cornerstone in modern medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1][2] Among the vast array of piperazine-containing building blocks, 1-(5-Bromo-6-methylpyridin-2-yl)piperazine hydrochloride stands out as a highly strategic intermediate. Its pre-functionalized pyridinyl core, featuring a reactive bromine atom and a nucleophilic piperazine ring, offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of this intermediate, presenting its physicochemical properties, detailed protocols for its application in palladium-catalyzed cross-coupling reactions, and its significance in the synthesis of targeted therapeutics, such as cyclin-dependent kinase (CDK) inhibitors.

Introduction: The Versatility of the Piperazine Scaffold

Piperazine and its derivatives are prevalent structural motifs in a multitude of clinically successful drugs, valued for their role in enhancing solubility, bioavailability, and target affinity.[1][2] The two nitrogen atoms of the piperazine ring provide handles for molecular elaboration and can act as hydrogen bond acceptors, contributing to potent and selective ligand-receptor interactions.[1] The title compound, this compound, is a prime example of a "privileged scaffold" derivative, engineered for efficient use in drug discovery and development pipelines.

The brominated methylpyridine component allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings like the Suzuki and Buchwald-Hartwig reactions. The piperazine moiety, on the other hand, can act as a key pharmacophore or as a linker to other functional groups. This dual functionality makes it an invaluable intermediate in the synthesis of compounds targeting a range of biological pathways, particularly in oncology. A prominent example of a drug class where such intermediates are crucial is the development of CDK4/6 inhibitors like Palbociclib, which are pivotal in the treatment of certain types of breast cancer.[3][4]

Physicochemical and Safety Profile

A thorough understanding of the intermediate's properties is critical for its effective use in synthesis and for ensuring laboratory safety.

PropertyValueSource
Chemical Name This compound-
CAS Number 1187395-71-6 (Free Base)[5]
Molecular Formula C₁₀H₁₅BrClN₃Calculated
Molecular Weight 292.61 g/mol Calculated
Appearance Expected to be a white to off-white solidGeneral knowledge
Storage Store in a cool, dry place, sealed in dry, 2-8°C is recommended.[6]

Safety & Handling:

The hydrochloride salt of a piperazine derivative requires careful handling. While a specific Material Safety Data Sheet (MSDS) for the title compound is not broadly available, data from related compounds like piperazine and brominated pyridines provide essential guidance.

  • Irritation: Piperazine-containing compounds can be irritants to the skin, eyes, and respiratory tract.[7][8]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.[8][9]

  • Incompatibilities: Avoid strong oxidizing agents.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Synthetic Application: A Protocol for Suzuki-Miyaura Cross-Coupling

The bromine atom on the pyridine ring of 1-(5-Bromo-6-methylpyridin-2-yl)piperazine serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for creating a C-C bond, allowing for the introduction of various aryl or heteroaryl moieties, a common strategy in the synthesis of kinase inhibitors.

The following protocol is a representative example of how this intermediate can be utilized to construct a more complex molecular scaffold, analogous to key steps in the synthesis of advanced pharmaceutical intermediates.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Charge reactor with: - 1-(5-Bromo-6-methylpyridin-2-yl)piperazine HCl - Arylboronic Acid - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) B 2. Add Solvents (e.g., 1,4-Dioxane/Water) A->B C 3. Inert Atmosphere (Purge with N₂ or Ar) B->C D 4. Heat to 85-95°C (Monitor by TLC/LC-MS) C->D E 5. Cool to RT & Quench (Add water) D->E F 6. Extraction (e.g., with Ethyl Acetate) E->F G 7. Dry, Filter & Concentrate F->G H 8. Purify (Column Chromatography) G->H I I H->I Final Coupled Product G cluster_pathway Simplified CDK4/6 Pathway in Cell Cycle Progression cluster_inhibition Mechanism of Inhibition Mitogens Growth Factors (e.g., Estrogen) CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb Rb Protein CDK46->Rb Phosphorylates & Inactivates pRb E2F E2F Transcription Factors Rb->E2F Releases G1_S G1 to S Phase Transition (Cell Division) E2F->G1_S Promotes Palbociclib Palbociclib (Synthesized via Piperazine Intermediate) Palbociclib->CDK46 Inhibits

References

Troubleshooting & Optimization

Technical Support Center: A Scientist's Guide to Improving the Solubility of 1-(5-Bromo-6-methylpyridin-2-yl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support resource for 1-(5-Bromo-6-methylpyridin-2-yl)piperazine hydrochloride. This guide is specifically designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this and structurally similar compounds. The inherent properties of this molecule—a substituted bromopyridine coupled with a piperazine ring—present a classic solubility puzzle. This document moves beyond simple protocols to explain the fundamental science, empowering you to troubleshoot effectively and accelerate your research.

Frequently Asked Questions (FAQs)

Q1: What are the core structural features of this compound, and how do they dictate its solubility?

A1: The solubility behavior of this compound is a direct result of the tug-of-war between its different structural components.

  • The Hydrophobic Moiety: The 5-Bromo-6-methylpyridin-2-yl portion of the molecule is the primary driver of its low intrinsic aqueous solubility. The aromatic pyridine ring, further substituted with a bromine atom and a methyl group, is lipophilic (fat-loving) and prefers non-polar environments.

  • The Hydrophilic Moiety: The piperazine ring is a weak base with two nitrogen atoms.[1] In the hydrochloride salt form, at least one of these nitrogens is protonated (positively charged). This charged site is hydrophilic (water-loving) and is the main reason the compound has any appreciable water solubility at all.[2][3]

The challenge arises because the solubilizing power of the protonated piperazine is often insufficient to overcome the hydrophobicity of the larger aromatic ring system, leading to poor dissolution in aqueous media.

Q2: My compound is precipitating from my aqueous buffer. What is the first and most critical parameter I should investigate?

A2: The first parameter to investigate is pH . The solubility of this compound is critically dependent on pH because it is a salt of a weak base.[3][4]

The Causality: The piperazine ring has two pKa values (approximately 5.5 and 9.7).[1] For the hydrochloride salt to remain dissolved, the solution's pH must be kept sufficiently below the pKa of the protonated nitrogen. As the pH of the solution rises and approaches the pKa, the protonated (charged, soluble) form of the piperazine will convert to the neutral (uncharged, poorly soluble) free base, causing it to precipitate out of solution. Therefore, maintaining a sufficiently acidic environment (e.g., pH < 5) is the most immediate and impactful step you can take to maintain solubility.[5]

Troubleshooting Guide: Strategies for Solubility Enhancement

If simple pH adjustment is insufficient for your experimental needs, several formulation strategies can be employed. These are presented in order of increasing complexity.

Issue: The compound has poor solubility in my desired aqueous medium, even after pH optimization.

This is a common scenario when higher concentrations are required for biological assays or preclinical studies. The following techniques can systematically address this challenge.

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[6] This "polarity reduction" makes the aqueous environment more hospitable to the lipophilic bromo-methyl-pyridine moiety, thereby increasing solubility.[7]

Experimental Protocol: Co-Solvent Screening

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents. Common starting points include Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[6]

  • Prepare Blends: Create a series of your primary aqueous buffer (e.g., pH 4.0 citrate buffer) containing increasing percentages of each co-solvent (e.g., 5%, 10%, 20%, 30% v/v).

  • Determine Equilibrium Solubility:

    • Add an excess amount of solid this compound to a fixed volume of each co-solvent blend in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • Filter the resulting suspension through a 0.22 µm syringe filter to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Data Presentation: Representative Co-Solvent Screening Data

Co-SolventConcentration (% v/v)Equilibrium Solubility (µg/mL)Fold Increase (vs. Buffer)
None (Buffer pH 4.0)0%251.0x
Ethanol20%1506.0x
Propylene Glycol20%2208.8x
PEG 40020%45018.0x

Experimental Workflow: Co-Solvent Screening

SolubilityStrategies Problem Poor Aqueous Solubility pH_Opt Optimize pH (Acidic) Problem->pH_Opt CoSolvent Co-Solvents (e.g., PEG 400) pH_Opt->CoSolvent If insufficient Surfactant Surfactants (e.g., Tween 80) pH_Opt->Surfactant If insufficient Cyclodextrin Cyclodextrins (e.g., HP-β-CD) pH_Opt->Cyclodextrin If insufficient Solution Enhanced Solubility CoSolvent->Solution Surfactant->Solution Cyclodextrin->Solution

References

Technical Support Center: Synthesis of 1-(5-Bromo-6-methylpyridin-2-yl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-CHEM-48B-001

Introduction

Welcome to the technical support guide for the synthesis of 1-(5-Bromo-6-methylpyridin-2-yl)piperazine hydrochloride. This molecule is a valuable building block in medicinal chemistry, frequently utilized in the development of novel therapeutics.[1][2] The synthesis, while conceptually straightforward, presents several common challenges that can impact yield, purity, and reproducibility. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide researchers, scientists, and drug development professionals with actionable insights rooted in mechanistic principles and field-proven experience. Our goal is to move beyond simple procedural steps to explain the causality behind experimental choices, empowering you to optimize your synthesis for maximum efficiency and success.

Synthetic Strategy Overview: Choosing Your Path

The primary transformation involves forming a C-N bond between the C2 position of the pyridine ring and a nitrogen of piperazine. Two principal synthetic routes are commonly employed for this purpose: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig Amination.

  • Nucleophilic Aromatic Substitution (SNAr): This is often the more direct and cost-effective method. The reaction relies on the inherent electrophilicity of the pyridine ring, which is enhanced by the electron-withdrawing nature of the ring nitrogen and the bromo-substituent. The reaction proceeds through a negatively charged Meisenheimer complex intermediate.[3][4] For this specific substrate, 2,5-dibromo-6-methylpyridine, the C2 position is significantly more activated towards nucleophilic attack than the C5 position due to its proximity to the ring nitrogen.[5]

  • Buchwald-Hartwig Amination: This powerful cross-coupling reaction offers a milder and often more versatile alternative, particularly if the SNAr reaction is sluggish.[6][7] It involves the palladium-catalyzed coupling of an aryl halide with an amine. The reaction's success is highly dependent on the careful selection of the palladium source, phosphine ligand, and base.[8][9][10]

The following diagram illustrates the general workflow for this synthesis.

Synthesis Workflow cluster_0 Route 1: SNAr cluster_1 Route 2: Buchwald-Hartwig A 2,5-Dibromo- 6-methylpyridine C SNAr Reaction (Heat, Base) A->C B Piperazine B->C G Crude Free Base 1-(5-Bromo-6-methylpyridin- 2-yl)piperazine C->G D 2,5-Dibromo- 6-methylpyridine F Pd-Catalyzed Coupling (Catalyst, Ligand, Base) D->F E Piperazine or N-Boc-Piperazine E->F F->G H Purification (Chromatography / Acid-Base Extraction) G->H I Pure Free Base H->I J HCl Salt Formation (e.g., HCl in Ether/IPA) I->J K Final Product: Hydrochloride Salt J->K

Caption: General synthetic workflow for 1-(5-Bromo-6-methylpyridin-2-yl)piperazine HCl.

Table 1: Comparison of Primary Synthetic Routes
ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Reagents Simple base (e.g., K₂CO₃, Et₃N), solventPd catalyst, phosphine ligand, specific base (e.g., NaOt-Bu, Cs₂CO₃)
Conditions Typically higher temperatures (80-150 °C)Generally milder temperatures (80-110 °C)
Cost Lower (no precious metal catalyst or complex ligands)Higher (due to catalyst and ligand cost)
Key Challenge Potential for low reactivity; bis-substitution side productsCatalyst deactivation; sensitivity to air/moisture; ligand screening
When to Use First-line approach for activated pyridines like this one.When SNAr fails or gives low yields.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis.

Issue 1: Low or No Product Yield

Q: I've set up my SNAr reaction between 2,5-dibromo-6-methylpyridine and piperazine, but after several hours at 100 °C, LC-MS analysis shows mostly unreacted starting material. What's going wrong?

A: This is a classic problem of insufficient reactivity. Several factors could be at play:

  • Temperature: The C-Br bond at the 2-position of the pyridine is activated, but may still require significant thermal energy. If your solvent boils at a lower temperature (e.g., THF), you may not be reaching the activation energy threshold. Consider switching to a higher-boiling solvent like DMF, DMSO, or Dioxane and increasing the temperature to 120-140 °C.

  • Base Strength & Role: In an SNAr with piperazine, the base's primary role is to neutralize the HBr formed, driving the reaction forward. If you are using an unprotected piperazine, it can act as its own base. However, using at least 2-3 equivalents of piperazine is crucial. Alternatively, adding an external, non-nucleophilic base like K₂CO₃ or Cs₂CO₃ can improve reaction rates by ensuring a free, nucleophilic piperazine is always available.

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) are ideal for SNAr as they solvate the cationic species but not the nucleophile, enhancing its reactivity.

  • Moisture: Ensure all reagents and glassware are dry. While not as critical as in organometallic reactions, water can protonate the piperazine, reducing its nucleophilicity.

If optimizing these SNAr conditions fails, it is a strong indication that you should switch to the Buchwald-Hartwig amination, which is specifically designed for forming C-N bonds with less reactive partners.[6][8]

Troubleshooting Low Yield Start Low Yield Detected (via TLC/LC-MS) Check_SM Is Starting Material (2,5-dibromo-6-methylpyridine) consumed? Start->Check_SM Increase_Temp Action: Increase Temperature (e.g., to 120-140 °C) &/or Switch to Higher Boiling Solvent (DMF, DMSO) Check_SM->Increase_Temp No Decomposition Starting Material Decomposed? Check_SM->Decomposition Yes Check_Base Action: Check Base. - Use >2 eq. piperazine - Add K₂CO₃ or Cs₂CO₃ Increase_Temp->Check_Base Switch_Route Consider Switching to Buchwald-Hartwig Amination Check_Base->Switch_Route Lower_Temp Action: Lower Temperature. Check for charring. Verify SM stability. Decomposition->Lower_Temp Yes Impurity_Check Identify Side Products. See 'Side Product' FAQ. Decomposition->Impurity_Check No

Caption: Decision tree for troubleshooting low reaction yield.

Issue 2: Formation of Bis-Piperazinyl Side Product

Q: My reaction works, but I'm getting a significant amount of a higher molecular weight impurity, which I believe is the bis-substituted product where piperazine has reacted at both the C2 and C5 positions. How can I improve selectivity?

A: This is a very common issue arising from the fact that your desired product, 1-(5-Bromo-6-methylpyridin-2-yl)piperazine, still contains a reactive C-Br bond and can react with another molecule of piperazine. The C5-Br is less reactive than the C2-Br, but at high temperatures and long reaction times, this side reaction can become significant. Here are the best strategies to mitigate this:

  • Control Stoichiometry & Addition: The most direct method is to use a large excess of piperazine (5-10 equivalents). This statistically favors the reaction of the starting 2,5-dibromo-6-methylpyridine with piperazine over the reaction of the mono-substituted product with piperazine.[11]

  • Use a Mono-Protected Piperazine: The most robust solution is to use N-Boc-piperazine.[9] The Boc (tert-Butoxycarbonyl) group protects one of the piperazine nitrogens, preventing it from reacting. This forces a 1:1 reaction. The Boc group can then be easily removed under acidic conditions, often concurrently with the formation of the hydrochloride salt. This is a standard strategy in pharmaceutical chemistry to ensure mono-arylation.[12]

  • Lower Temperature and Monitor Closely: If you must use unprotected piperazine, run the reaction at the lowest possible temperature that still affords a reasonable rate. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed, before significant amounts of the bis-adduct can form.

Table 2: Strategies to Minimize Bis-Substitution
StrategyPrincipleProsCons
Large Excess of Piperazine Statistical ProbabilitySimple, inexpensive.Requires removal of large amounts of excess piperazine during workup.
Use N-Boc-Piperazine Chemical ProtectionExcellent selectivity, clean reaction.Adds two steps (protection/deprotection), higher cost of reagent.
Lower Temperature & Monitoring Kinetic ControlNo extra reagents needed.May lead to incomplete conversion; requires careful monitoring.
Issue 3: Purification Difficulties

Q: My crude product is an oil that is difficult to purify by silica gel chromatography. The product seems to streak on the column.

A: The basic nitrogen atoms of the piperazine moiety are likely interacting strongly with the acidic silica gel, causing streaking and poor separation.

  • Basified Silica Gel: Prepare your silica gel slurry with a solvent system containing 1-2% triethylamine or ammonia. This will neutralize the acidic sites on the silica and allow your basic compound to elute more cleanly. A common mobile phase would be Dichloromethane/Methanol/Triethylamine (e.g., 95:4:1).

  • Acid-Base Extraction: This is a highly effective, non-chromatographic purification method for basic compounds.

    • Dissolve the crude reaction mixture in an organic solvent like Ethyl Acetate or Dichloromethane.

    • Extract with an aqueous acid solution (e.g., 1M HCl). Your basic product will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.

    • Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

    • Basify the aqueous layer with a strong base (e.g., 6M NaOH) until pH > 12.

    • Extract the now-neutral free base product back into an organic solvent.

    • Dry the organic layer (e.g., over Na₂SO₄), filter, and evaporate to yield the purified free base.

Issue 4: Hydrochloride Salt Formation Problems

Q: I have the pure free base, but when I try to form the hydrochloride salt, it either oils out, becomes a sticky solid, or doesn't precipitate at all. How can I get a nice, crystalline solid?

A: Salt formation is a crystallization event, and success depends heavily on the solvent system and stoichiometry of the acid.[13] The goal is to find a solvent in which the free base is soluble, but the hydrochloride salt is insoluble.

  • Choice of Acidic Reagent: Do not use aqueous HCl. The water will often prevent precipitation. The preferred reagent is a solution of HCl in a dry, organic solvent. Common choices include:

    • HCl in Diethyl Ether

    • HCl in 1,4-Dioxane

    • HCl in Isopropanol (IPA)

  • Solvent System: Dissolve your pure free base in a minimal amount of a solvent that allows for good solubility, such as Methanol, Ethanol, or Isopropanol. Then, add a non-polar "anti-solvent" like Diethyl Ether, MTBE, or Heptane until the solution just starts to become cloudy. This brings your solution close to the point of saturation.

  • Procedure:

    • Dissolve the pure free base (1.0 eq) in a suitable solvent (e.g., Isopropanol).

    • Slowly, with stirring, add a solution of HCl in an organic solvent (e.g., 2M HCl in Diethyl Ether). Add approximately 1.0 to 1.1 equivalents of HCl. Adding a large excess can sometimes lead to the formation of an oily di-hydrochloride salt where both piperazine nitrogens are protonated.[14]

    • If a precipitate does not form immediately, try scratching the inside of the flask with a glass rod to initiate crystallization. You may also need to add more anti-solvent (e.g., ether) or cool the mixture in an ice bath.

    • Stir the resulting slurry for 1-2 hours to allow for complete precipitation.

    • Collect the solid by filtration, wash with a cold, non-polar solvent (like ether or heptane), and dry under vacuum.

Detailed Experimental Protocols

Protocol 1: Synthesis via SNAr using N-Boc-Piperazine (Recommended)

This protocol is recommended for achieving high selectivity and a cleaner reaction profile.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-dibromo-6-methylpyridine (1.0 eq), N-Boc-piperazine (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous Dimethylformamide (DMF) to create a solution with a concentration of approximately 0.5 M with respect to the starting pyridine.

  • Heating: Heat the reaction mixture to 110-120 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours. Look for the disappearance of the 2,5-dibromo-6-methylpyridine spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N-Boc protected product.

  • Purification: Purify the crude material by flash column chromatography on silica gel (eluting with a gradient of Hexanes/Ethyl Acetate) to yield the pure tert-butyl 4-(5-bromo-6-methylpyridin-2-yl)piperazine-1-carboxylate.

Protocol 2: Deprotection and Hydrochloride Salt Formation
  • Deprotection: Dissolve the purified N-Boc protected intermediate from Protocol 1 in a minimal amount of a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Acidification: Cool the solution in an ice bath (0 °C). Slowly bubble dry HCl gas through the solution or add a solution of 4M HCl in 1,4-Dioxane (3-5 eq) dropwise. The Boc group will be cleaved, and the product will precipitate as the hydrochloride salt.

  • Precipitation: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Isolation: Collect the solid precipitate by filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities and residual solvent.

  • Drying: Dry the white solid under high vacuum to obtain the final this compound. Confirm identity and purity by ¹H NMR, ¹³C NMR, and MS analysis.

References

Stability and proper storage of 1-(5-Bromo-6-methylpyridin-2-yl)piperazine hydrochloride solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(5-Bromo-6-methylpyridin-2-yl)piperazine Hydrochloride

Introduction

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its experimental lifecycle. As a substituted bromopyridine linked to a piperazine moiety, this hydrochloride salt possesses specific chemical characteristics that necessitate careful handling and storage to prevent degradation and ensure experimental reproducibility. This guide provides answers to frequently asked questions, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for the solid (powder) form of this compound?

A1: The solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] To maximize long-term stability, we recommend storage at 2-8°C, protected from light and moisture.[3] The hydrochloride salt form is hygroscopic, meaning it can absorb moisture from the air, which can lead to chemical degradation and physical clumping. Therefore, storing it under an inert atmosphere (like argon or nitrogen) is a best practice, though not strictly required for short-term storage if the container is well-sealed. Avoid storing near strong oxidizing agents, acids, or bases.[1][4]

Q2: Which solvents are recommended for preparing stock solutions, and at what concentration?

A2: The solubility of hydrochloride salts is generally highest in polar protic solvents. For this compound, we recommend using Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or aqueous buffers. For many biological assays, DMSO is the solvent of choice. Start by preparing a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be diluted into aqueous buffers or cell culture media for your final experimental concentration. When diluting from a DMSO stock into an aqueous solution, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts in biological systems.

Q3: How should I store my prepared solutions to prevent degradation?

A3: Prepared solutions are significantly less stable than the solid compound. For optimal stability, stock solutions in DMSO should be aliquoted into small, single-use volumes and stored at -20°C or, preferably, -80°C.[5] This practice is critical as it minimizes repeated freeze-thaw cycles, which can accelerate compound degradation and cause the compound to fall out of solution. Aqueous solutions are generally less stable and should be prepared fresh for each experiment. If short-term storage of aqueous solutions is unavoidable, keep them at 2-8°C for no longer than 24-48 hours and protect them from light.

Q4: What are the common signs of compound degradation in my solid or solution samples?

A4: Visual inspection can offer initial clues. For the solid compound, look for a change in color (e.g., yellowing or browning), clumping, or a change in texture.[5] For solutions, signs of degradation include color change, precipitation (cloudiness), or the appearance of unexpected peaks during analytical analysis (e.g., HPLC, LC-MS). From an experimental standpoint, a gradual or sudden loss of biological activity or inconsistent results are strong indicators that your compound may be degrading.[5]

Troubleshooting and In-Depth Guides

This section addresses specific issues that may arise during your experiments and provides actionable protocols to diagnose and resolve them.

Issue 1: Inconsistent Experimental Results or Loss of Potency

If you observe that your experimental results are not reproducible or the compound's expected effect has diminished, degradation of your working solution is a likely cause.

Root Cause Analysis:

  • Improper Storage: Storing solutions at room temperature or even 4°C for extended periods can lead to hydrolysis or oxidation.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can accelerate degradation and cause the compound to precipitate from the solution, effectively lowering its concentration.[5]

  • Photodegradation: Exposure to ambient or UV light can break chemical bonds, particularly in aromatic systems.[6]

Corrective Actions:

  • Use a Fresh Sample: Discard the suspect solution and prepare a new one from your solid stock. Always use freshly prepared solutions when possible.[5]

  • Purity Verification: Before preparing a new solution, it is advisable to check the purity of the solid material if it has been stored for a long time. This can be done using a stability-indicating HPLC method (see Protocol 2).

  • Implement Aliquoting: Prepare a new high-concentration stock solution, divide it into single-use aliquots in appropriate vials (e.g., amber glass or polypropylene), and store them at -80°C. This is the most effective way to maintain long-term integrity.

G A Inconsistent Results or Loss of Potency Observed B Prepare Fresh Solution from Solid Stock A->B C Re-run Experiment B->C D Problem Solved? C->D E Yes: Implement Strict Aliquoting & Storage Protocol (-80°C) D->E Yes F No: Problem Persists D->F No G Perform Purity Check on Solid Material (HPLC) F->G H Solid Purity >95%? G->H I Yes: Investigate Experimental Assay Variables H->I Yes J No: Procure New Batch of Compound H->J No

Caption: Workflow for troubleshooting inconsistent experimental results.

Issue 2: Appearance of Unknown Peaks in HPLC or LC-MS Analysis

The presence of new peaks in your chromatogram that were not in the initial analysis of the compound is a direct sign of degradation.

Root Cause Analysis: The this compound structure is susceptible to several degradation pathways:

  • Hydrolysis: The piperazine ring or the bond connecting it to the pyridine ring can be susceptible to hydrolysis, especially at non-neutral pH.[7] Hydrolysis is often accelerated by temperature.

  • Oxidation: The nitrogen atoms in the piperazine ring can be oxidized. Exposure to air (oxygen) can facilitate this process.

  • Dehalogenation: The bromine atom on the pyridine ring can be removed via reductive or hydrolytic dehalogenation, a known degradation pathway for halogenated organic compounds.[8]

  • Photolysis: UV or visible light can provide the energy to break bonds within the molecule.

Corrective Actions:

  • Forced Degradation Study: To understand the compound's stability profile and tentatively identify potential degradants, a forced degradation study is highly recommended (see Protocol 3). This involves subjecting the compound to harsh conditions (acid, base, oxidation, heat, light) to accelerate the formation of degradation products.[6]

  • LC-MS/MS Analysis: Use liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to identify the molecular weight and structural fragments of the unknown peaks.[5] This information is invaluable for elucidating the degradation pathway.

G Parent 1-(5-Bromo-6-methylpyridin-2-yl) piperazine HCl Hydrolysis Hydrolysis Product (e.g., ring opening) Parent->Hydrolysis H₂O / Δ (pH dependent) Oxidation Oxidized Product (e.g., N-oxide) Parent->Oxidation O₂ / H₂O₂ Dehalogenation Debrominated Product Parent->Dehalogenation Reducing agents or H₂O / Δ Photolysis Photolytic Adducts or Fragments Parent->Photolysis UV / Light

Caption: Potential chemical degradation pathways for the compound.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture onto the cold powder.

  • Weighing: In a well-ventilated area or chemical fume hood, accurately weigh the desired amount of the compound.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve your target concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution vigorously. Gentle warming (to 30-37°C) and/or sonication in a water bath can be used to aid dissolution if necessary. Ensure the solution is completely clear before proceeding.

  • Aliquoting & Storage: Immediately divide the stock solution into single-use aliquots in sterile, light-protected vials (e.g., amber cryovials). Store these aliquots at -80°C.

Protocol 2: General-Purpose Stability-Indicating HPLC-UV Method

This method is a starting point for assessing purity and stability. Optimization may be required.

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.[9]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.[5]

  • Detection Wavelength: Scan from 200-400 nm with a PDA detector to determine the absorbance maximum. If a single wavelength must be chosen, start with ~254 nm.

  • Injection Volume: 5-10 µL.

Protocol 3: Forced Degradation Study

This study helps identify potential degradation products and establish a stability-indicating analytical method.[6]

  • Prepare Solutions: Prepare several identical solutions of the compound at a known concentration (e.g., 0.5 mg/mL) in a suitable solvent like a water/acetonitrile mixture.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.[6]

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.[6]

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.[6]

    • Thermal Degradation: Store a solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) and broad-spectrum visible light for a defined period.[6]

  • Analysis: At designated time points, neutralize the acid/base samples and analyze all stressed samples, along with an unstressed control, using the HPLC method from Protocol 2.

  • Evaluation: Compare the chromatograms to identify new peaks (degradants) and the loss of the parent compound peak area. This demonstrates the method's ability to separate the parent compound from its degradation products.

Data Summary Tables

Table 1: Recommended Storage Conditions

FormTemperatureLight/MoistureAtmosphereDuration
Solid 2-8°CProtect from light and moistureTightly sealed; Inert gas preferredLong-term
DMSO Stock -80°CProtect from lightTightly sealed single-use aliquotsMonths to >1 year
Aqueous Sol. 2-8°CProtect from lightTightly sealed< 48 hours (Prepare Fresh)

Table 2: Troubleshooting Common Issues

IssuePotential CauseRecommended Action
Loss of Potency Solution degradation; Freeze-thaw cyclesPrepare fresh solution; Aliquot and store at -80°C.[5]
Precipitate in Vial Poor solubility; Freeze-thaw cyclesWarm solution to 37°C and vortex; Confirm concentration
Color Change Oxidation or other degradationDiscard solution; Store new solutions protected from light and air
New HPLC Peaks Chemical degradationPerform forced degradation study; Use LC-MS to identify peaks[5]

References

Technical Support Center: Purification of 1-(5-Bromo-6-methylpyridin-2-yl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-(5-Bromo-6-methylpyridin-2-yl)piperazine hydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols based on established principles of organic chemistry and extensive experience with related heterocyclic compounds.

Introduction: Understanding the Molecule and Its Challenges

This compound is a substituted pyridinylpiperazine, a scaffold of significant interest in medicinal chemistry. The purification of its hydrochloride salt presents a unique set of challenges stemming from its polarity, potential for forming multiple salt states, and the presence of structurally similar impurities. This guide will equip you with the knowledge to navigate these challenges effectively.

The primary synthetic route to this compound likely involves a nucleophilic aromatic substitution (SNAr) reaction between a di-halogenated pyridine (e.g., 2,5-dibromo-6-methylpyridine or 2-chloro-5-bromo-6-methylpyridine) and piperazine. This reaction can lead to a mixture of products, necessitating robust purification strategies.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound.

Observed Problem Potential Root Cause(s) Recommended Action(s)
Product is an oil or a sticky solid after synthesis and work-up. The product is likely the free base, which may have a low melting point. Residual solvent may also be present.Convert the free base to the hydrochloride salt. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) and add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until the solution is acidic. The hydrochloride salt should precipitate and can be collected by filtration.[1]
Low yield of purified product after recrystallization. The chosen solvent system may be suboptimal, leading to significant product loss in the mother liquor. The product may be unstable under the heating conditions.Screen for alternative recrystallization solvents. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when heated. Consider solvent mixtures like ethanol/water, methanol/diethyl ether, or isopropanol/hexane. Minimize the volume of hot solvent used to dissolve the crude product.
Co-elution of impurities during column chromatography. The polarity of the eluent may not be suitable for separating the product from closely related impurities. The column may be overloaded.Optimize the mobile phase using Thin Layer Chromatography (TLC) beforehand.[2] For silica gel chromatography, start with a non-polar eluent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and resolution for basic compounds on silica gel. Ensure the amount of crude material loaded is appropriate for the column size.
The purified hydrochloride salt has a broad melting point range. The presence of impurities or a mixture of mono- and di-hydrochloride salts can lead to a depressed and broad melting point.Re-purify the material using the optimized recrystallization or chromatography protocol. To ensure the formation of a single salt form, consider dissolving the material in a minimal amount of water, adjusting the pH to be strongly acidic (pH 1-2) with concentrated HCl, and then removing the water under reduced pressure before recrystallization from an organic solvent system.
TLC analysis shows a streak instead of a distinct spot for the product. The compound may be interacting strongly with the stationary phase (e.g., silica gel, which is acidic). The developing solvent system may be too polar or not polar enough.For TLC on silica gel, add a small amount of triethylamine or ammonia to the developing solvent to neutralize acidic sites and reduce streaking of the basic amine.[3] Experiment with different solvent systems of varying polarity.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of 1-(5-Bromo-6-methylpyridin-2-yl)piperazine?

A1: Based on a typical SNAr synthesis, the most common impurities are:

  • Unreacted starting materials: e.g., 2,5-dihalo-6-methylpyridine and piperazine.

  • 1,4-bis(5-Bromo-6-methylpyridin-2-yl)piperazine: This is a common byproduct when an excess of the pyridine starting material is used or if the reaction conditions favor disubstitution.[1]

  • Regioisomers: Depending on the starting materials, substitution at a different position on the pyridine ring could occur, though this is generally less likely with the given substitution pattern.

Q2: How can I effectively remove the disubstituted piperazine byproduct?

A2: The disubstituted byproduct is significantly less polar than the desired monosubstituted product. This difference in polarity can be exploited for separation by silica gel column chromatography. A gradient elution, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, should elute the disubstituted byproduct first, followed by the desired product.

Q3: My compound is a hydrochloride salt. Can I still use silica gel chromatography?

A3: While it is possible to chromatograph some hydrochloride salts on silica gel, it is often more effective to purify the free base and then convert the purified free base to the hydrochloride salt. If you must chromatograph the salt, using a mobile phase containing a polar solvent like methanol and a small amount of an acid (e.g., acetic acid or formic acid) can sometimes be effective. However, neutralizing the salt to the free base before chromatography is the recommended approach for better separation and recovery.

Q4: What are the best storage conditions for this compound?

A4: As with many brominated heterocyclic compounds and amine hydrochlorides, it is advisable to store the compound in a tightly sealed container in a cool, dry, and dark place. Bromopyridines can be light-sensitive, and hydrochloride salts can be hygroscopic.

Q5: How can I convert the purified hydrochloride salt back to the free base for further reactions?

A5: To convert the hydrochloride salt to the free base, dissolve the salt in water and add a base such as sodium carbonate, sodium bicarbonate, or a dilute solution of sodium hydroxide until the pH of the solution is basic (pH 9-10). Then, extract the aqueous solution with an organic solvent like dichloromethane, ethyl acetate, or chloroform. The combined organic extracts will contain the free base. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Experimental Protocols

Protocol 1: Purification by Recrystallization of the Hydrochloride Salt

This protocol provides a general method for the recrystallization of this compound. The ideal solvent or solvent mixture should be determined on a small scale first.

  • Solvent Screening: On a small scale (10-20 mg of crude product), test the solubility in various solvents (e.g., ethanol, isopropanol, methanol, water, acetonitrile) and solvent mixtures (e.g., ethanol/water, methanol/diethyl ether). The goal is to find a system where the compound is soluble in the hot solvent but poorly soluble in the cold solvent.

  • Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent or solvent mixture to just dissolve the solid. Use a magnetic stirrer and hot plate for efficient dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can further induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Silica Gel Column Chromatography (as the Free Base)

This protocol is for the purification of the free base form of the compound.

  • Preparation of the Free Base: If your crude product is the hydrochloride salt, convert it to the free base as described in FAQ Q5.

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value between 0.2 and 0.4 for optimal separation.

  • Column Packing: Prepare a silica gel column using the chosen eluent system (the less polar starting solvent for a gradient elution).

  • Sample Loading: Dissolve the crude free base in a minimal amount of the column eluent or a more volatile solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the starting solvent system. If a gradient elution is needed, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • Salt Formation: Convert the purified free base back to the hydrochloride salt as described in the Troubleshooting Guide.

Visual Workflows

Purification_Decision_Tree start Crude Product (1-(5-Bromo-6-methylpyridin-2-yl)piperazine HCl) check_purity Assess Purity by TLC/NMR start->check_purity high_purity High Purity (>95%) check_purity->high_purity Is purity high? low_purity Low Purity (<95%) check_purity->low_purity Is purity low? recrystallize Recrystallization high_purity->recrystallize Yes to_free_base Convert to Free Base low_purity->to_free_base No final_product Pure Product recrystallize->final_product column Column Chromatography (as Free Base) to_hcl Convert to HCl Salt column->to_hcl to_free_base->column to_hcl->recrystallize

Caption: Decision tree for selecting a purification strategy.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation crude Crude HCl Salt dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling to RT, then Ice Bath hot_filter->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry pure Pure Crystals dry->pure

Caption: Step-by-step recrystallization workflow.

References

Technical Support Center: Degradation Pathways of 1-(5-Bromo-6-methylpyridin-2-yl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(5-Bromo-6-methylpyridin-2-yl)piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential degradation pathways of this compound. By understanding the underlying chemical principles, you can better design experiments, interpret results, and troubleshoot stability issues.

I. Introduction to Compound Stability

This compound is a substituted pyridine and piperazine derivative. The stability of this molecule is influenced by the inherent properties of these two heterocyclic rings. The pyridine ring is generally stable, but its reactivity can be altered by substituents.[1][2][3][4] The piperazine moiety, a saturated heterocycle, is susceptible to oxidation.[5][6][7] Understanding the interplay of these structural features is crucial for predicting and mitigating degradation.

This guide provides a structured approach to identifying potential degradation products and establishing stability-indicating methods through forced degradation studies.

II. Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on the structure, the primary degradation pathways are likely to be oxidation of the piperazine ring and potential hydrolysis or photodegradation of the bromo-methyl-pyridine ring.

  • Oxidation: The piperazine ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, residual peroxides in solvents, or metal ion catalysts.[5][6][7] This can lead to the formation of N-oxides, ring-opened products, or dimeric impurities.

  • Hydrolysis: The C-Br bond on the pyridine ring could be susceptible to hydrolysis under acidic or basic conditions, potentially replacing the bromine atom with a hydroxyl group.[8]

  • Photodegradation: Pyridine and its derivatives can undergo degradation upon exposure to UV light.[9][10][11][12][13] The presence of the bromine atom may also influence the molecule's photosensitivity.

Q2: What are the recommended storage and handling conditions?

A2: To minimize degradation, the compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[14][15] For long-term storage, refrigeration in an inert atmosphere (e.g., argon or nitrogen) is advisable. Avoid contact with strong oxidizing agents and incompatible materials.[15]

Q3: I am observing an unknown peak in my chromatogram. How can I determine if it's a degradant?

A3: The appearance of a new peak, especially one that grows over time or under stress conditions, is a strong indicator of degradation. To confirm, you should perform a forced degradation study (see Section III) and compare the chromatograms of the stressed and unstressed samples. The peak that increases in area in the stressed sample is likely a degradation product. Further characterization using LC-MS or NMR will be necessary to elucidate its structure.

Q4: Can the hydrochloride salt form affect stability?

A4: Yes, the hydrochloride salt can influence the compound's hygroscopicity and solubility. While it generally enhances stability by protonating the basic nitrogen atoms and reducing their susceptibility to oxidation, the acidic nature of the salt could potentially catalyze hydrolysis under certain conditions.

III. Troubleshooting Guides: Forced Degradation Studies

Forced degradation (or stress testing) is a critical component of drug development that helps to identify potential degradation products and establish stability-indicating analytical methods.[16][17]

A. Experimental Design for Forced Degradation

The following table outlines the recommended stress conditions for this compound. The goal is to achieve 5-20% degradation of the parent compound.[17]

Stress ConditionReagent/ConditionTemperatureDurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl60°C24-48 hoursHydrolysis of the C-Br bond
Base Hydrolysis 0.1 M NaOH60°C24-48 hoursHydrolysis of the C-Br bond
Oxidation 3% H₂O₂Room Temp24 hoursOxidation of the piperazine ring
Thermal Dry Heat80°C48 hoursGeneral decomposition
Photolytic UV light (254 nm) & Visible lightRoom Temp24-48 hoursPhotodegradation of the pyridine ring
B. Step-by-Step Protocol for a Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Application of Stress Conditions:

    • Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl or 0.1 M NaOH.

    • Oxidation: To an aliquot of the stock solution, add 3% hydrogen peroxide.

    • Thermal: Place a solid sample of the compound in an oven at the specified temperature.

    • Photolytic: Expose a solution of the compound to UV and visible light in a photostability chamber.

  • Neutralization (for hydrolytic samples): After the specified duration, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.[18][19]

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products.

C. Visualizing the Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Expose to Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Expose to Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Expose to Thermal Thermal (80°C) Stock->Thermal Expose to Photo Photolytic (UV/Vis Light) Stock->Photo Expose to Neutralize Neutralization (if applicable) Acid->Neutralize Base->Neutralize HPLC HPLC-UV Analysis Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC LCMS LC-MS for Structure Elucidation HPLC->LCMS Characterize Unknowns

Caption: Experimental workflow for forced degradation studies.

IV. Potential Degradation Pathways and Products

Based on the chemical structure and the results of forced degradation studies on similar compounds, the following degradation pathways are proposed.

A. Oxidative Degradation of the Piperazine Ring

The secondary amine in the piperazine ring is a prime target for oxidation.[5][6]

Oxidation_Pathway Parent 1-(5-Bromo-6-methylpyridin-2-yl)piperazine N_Oxide Piperazine N-Oxide Derivative Parent->N_Oxide Oxidation Imine Cyclic Imine Product Parent->Imine Oxidation (OH radical initiated)[6][22] Ring_Opened Ring-Opened Amide Imine->Ring_Opened Further Oxidation Hydrolysis_Pathway Parent 1-(5-Bromo-6-methylpyridin-2-yl)piperazine Hydroxylated 1-(5-Hydroxy-6-methylpyridin-2-yl)piperazine Parent->Hydroxylated Hydrolysis (Acid or Base)

References

Technical Support Center: A Troubleshooting Guide for Reactions Involving 1-(5-Bromo-6-methylpyridin-2-yl)piperazine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals working with 1-(5-Bromo-6-methylpyridin-2-yl)piperazine HCl. This guide is designed to provide in-depth, practical solutions to common challenges encountered during its use in synthetic chemistry. Our approach is rooted in mechanistic understanding and field-proven insights to ensure your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am seeing low to no conversion in my Suzuki coupling reaction with 1-(5-Bromo-6-methylpyridin-2-yl)piperazine HCl. What are the likely causes and how can I resolve this?

Answer:

Low conversion in a Suzuki coupling involving this substrate is a common issue that can often be traced back to several key factors related to the catalyst, base, or the substrate itself. The electron-rich nature of the pyridine ring and the presence of the basic piperazine moiety can complicate the catalytic cycle.

Underlying Causes & Mechanistic Insights:

  • Catalyst Inhibition: The piperazine nitrogen can coordinate to the palladium center, acting as a ligand and inhibiting its catalytic activity. This is a well-documented phenomenon with nitrogen-containing heterocycles.

  • Insufficiently Active Catalyst: The C-Br bond on the pyridine ring is less reactive than a C-I or C-OTf bond. A standard Pd(PPh₃)₄ catalyst may not be sufficiently active to facilitate the oxidative addition step efficiently. More electron-rich and sterically hindered phosphine ligands are often required to promote this key step.

  • Base Incompatibility or Insufficient Strength: The choice of base is critical. A weak base may not effectively facilitate the transmetalation step. Conversely, a base that is too strong can lead to side reactions. The HCl salt form of your starting material will neutralize one equivalent of the base, which must be accounted for.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the stability and activity of the palladium catalyst.

Step-by-Step Troubleshooting Protocol:

  • Neutralize the HCl Salt: Before adding your catalyst and base, consider a pre-treatment step. Dissolve the 1-(5-Bromo-6-methylpyridin-2-yl)piperazine HCl in your reaction solvent and add one equivalent of a non-nucleophilic base (e.g., NaHCO₃) to liberate the free base. This prevents immediate consumption of your reaction base.

  • Optimize the Palladium Catalyst and Ligand System:

    • Switch to a more active, second-generation palladium precatalyst like Pd(OAc)₂ or Pd₂(dba)₃.

    • Employ sterically hindered and electron-rich phosphine ligands. Buchwald ligands such as SPhos, XPhos, or RuPhos are excellent choices for coupling with bromopyridines. A typical starting point is a 1:2 ratio of Palladium to Ligand.

  • Re-evaluate Your Choice and Stoichiometry of Base:

    • Use a carbonate base like K₂CO₃ or Cs₂CO₃, which are commonly effective in Suzuki couplings of pyridines.

    • Ensure you are using at least 3 equivalents of base: one to neutralize the HCl salt and two for the catalytic cycle.

  • Solvent Selection:

    • A mixture of a polar aprotic solvent like 1,4-dioxane or DME with water (e.g., 4:1 v/v) is a standard and effective choice. The water is essential for dissolving the inorganic base and facilitating the catalytic cycle.

  • Degas Rigorously: The catalytic species are oxygen-sensitive. Ensure your reaction mixture is thoroughly degassed by bubbling with argon or nitrogen for at least 15-20 minutes before adding the palladium catalyst.

Troubleshooting Flowchart for Suzuki Coupling:

SNAr_vs_Debromination cluster_snar Desired SNAr Pathway cluster_dehalogenation Competing Debromination Pathway SM R-Br (Starting Material) Product R-Nu (Desired Product) SM->Product + Nu⁻ / Base Intermediate R-Li (Metal-Halogen Exchange Intermediate) SM->Intermediate + BuLi (-BuBr) Nu Nucleophile (e.g., R'-OH) Nu->Product Base Base (e.g., NaH) Base->Product Organometallic Organometallic (e.g., BuLi) Organometallic->Intermediate Proton_Source Proton Source (e.g., H₂O) Debrominated R-H (Debrominated Side Product) Proton_Source->Debrominated Intermediate->Debrominated + H⁺ Source

1-(5-Bromo-6-methylpyridin-2-yl)piperazine hydrochloride handling precautions for lab use

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(5-Bromo-6-methylpyridin-2-yl)piperazine hydrochloride

A Senior Application Scientist's Guide to Safe Laboratory Handling and Troubleshooting

Welcome to the technical support guide for this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the field-proven insights and scientific rationale behind them. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that researchers, like yourself, commonly encounter. The compound is a valuable intermediate in medicinal chemistry and drug development; handling it with the appropriate expertise and caution is paramount to ensuring both experimental success and, more importantly, your safety.

Section 1: Hazard Identification and Core Safety Principles

This first section addresses the fundamental question of what you are working with and why specific precautions are necessary. Understanding the inherent risks of a compound's structural motifs is the first step in a self-validating safety protocol.

Q1: What are the primary chemical hazards of this compound?

A1: To properly assess the risk, we must deconstruct the molecule into its core components: the brominated pyridine ring and the piperazine moiety.

  • Piperazine and its Derivatives: The piperazine group is a known sensitizer and can cause severe health effects.[1][2] Piperazine itself is classified as causing severe skin burns, eye damage, and may cause allergic skin reactions or asthma-like symptoms if inhaled.[3][4] Furthermore, piperazine and its salts are suspected of causing reproductive toxicity and have been shown to cause neurotoxic effects at certain exposure levels.[1][5]

  • Brominated Pyridines: Halogenated pyridines, as a class, are typically irritants.[6] Compounds like 2-Bromo-5-methylpyridine are harmful if swallowed, in contact with skin, or inhaled, and are known to cause skin, eye, and respiratory irritation.[7][8]

Therefore, the combined structure should be handled as a substance that is potentially harmful by all routes of exposure, a skin/eye irritant, a respiratory sensitizer, and a potential reproductive toxicant. All handling procedures must be designed to minimize direct contact, inhalation, and ingestion.

Hazard Classification (Inferred)GHS PictogramPrecautionary Statement Summary
Acute Toxicity, Oral GHS07 (Exclamation Mark)H302: Harmful if swallowed.[9]
Skin Corrosion/Irritation GHS07 (Exclamation Mark)H315: Causes skin irritation.[9][10]
Serious Eye Damage/Irritation GHS07 (Exclamation Mark)H319: Causes serious eye irritation.[9][10]
Respiratory/Skin Sensitization GHS08 (Health Hazard)H334/H317: May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction.[3][4]
Specific Target Organ Toxicity GHS07 (Exclamation Mark)H335: May cause respiratory irritation.[9][10]

Q2: Why is it important to handle this compound as a hydrochloride salt?

A2: The hydrochloride salt form indicates that the compound is likely a crystalline solid at room temperature. This is generally advantageous for stability and ease of weighing compared to a free base, which might be an oil. However, hydrochloride salts can be hygroscopic (absorb moisture from the air) and are often more water-soluble. From a practical standpoint, this means you must:

  • Work Quickly: Minimize the time the container is open to the atmosphere to prevent water absorption, which can affect accurate weighing.

  • Anticipate Solubility: It will likely have good solubility in polar protic solvents like water, methanol, or DMSO, but poor solubility in non-polar organic solvents.

Section 2: Personal Protective Equipment (PPE) Workflow

A self-validating safety system begins before you even open the container. Your PPE is your primary barrier against exposure.

Q3: What is the mandatory PPE for handling this compound, and why is each component critical?

A3: The minimum required PPE is as follows:

  • Chemical Splash Goggles: Standard safety glasses are insufficient. You need fully sealed goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166 regulations to protect against accidental splashes to the eyes, which can cause serious irritation.[7][11]

  • Nitrile Gloves: Nitrile gloves offer good resistance to a broad range of chemicals, including pyridine-based compounds.[6][12] Always check the manufacturer's compatibility chart. Never use latex gloves, as they offer poor protection. Double-gloving is recommended during weighing and solution preparation.

  • Fully-Buttoned Laboratory Coat: This protects your skin and personal clothing from contamination. Ensure it is buttoned to the top.[6]

  • Respiratory Protection: Due to the risk of respiratory irritation and sensitization from fine dust particles, handling the solid outside of a certified chemical fume hood is not recommended.[8] If a fume hood is unavailable, a NIOSH-approved respirator with appropriate particulate filters is mandatory.[7][11]

Q4: What is the correct procedure for donning and doffing PPE to prevent cross-contamination?

A4: The sequence is critical. Contamination often occurs during the removal of PPE. The guiding principle is to touch potentially contaminated surfaces (the outside of your PPE) only with other contaminated surfaces (your gloved hands) and to touch clean surfaces (your skin) only with clean surfaces (your ungloved hands).

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves (Last) Don2->Don3 Doff1 1. Gloves (First) Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3

Caption: PPE Donning and Doffing Sequence.

Section 3: Standard Handling, Solution Prep & Storage

These protocols are designed to minimize exposure and ensure the integrity of your compound and experiment.

Q5: What is the standard operating procedure (SOP) for weighing this solid compound?

A5: This is a critical control point for preventing exposure to airborne particles.

Experimental Protocol: Weighing Solid Compound

  • Preparation: Ensure your chemical fume hood is on and operating correctly. Place a marble balance inside the hood.

  • PPE: Don all required PPE as described in Section 2.

  • Tare: Place your weigh boat or vessel on the balance and tare it to zero.

  • Transfer: Open the main container inside the fume hood. Using a clean spatula, carefully transfer an approximate amount of the solid to the tared vessel. Do not tap the spatula on the side of the container, as this can generate dust.

  • Seal and Weigh: Close the main container tightly. Record the stable mass from the balance.

  • Clean-up: Carefully clean the spatula with a solvent-moistened wipe (e.g., ethanol or isopropanol). Dispose of the wipe and any contaminated gloves in the designated solid hazardous waste container.

Causality Note: Performing this entire process within a fume hood is the most crucial step. It contains any fine particles that may become airborne, protecting you from respiratory exposure.[6][12]

Q6: What are the best practices for preparing solutions?

A6: As a hydrochloride salt, this compound is expected to be soluble in polar solvents.

  • Solvent Selection: For biological assays, Dimethyl Sulfoxide (DMSO) is a common choice. For organic reactions, Methanol (MeOH) or water may be suitable. Always perform a small-scale solubility test first.

  • Procedure: Add the solvent to the weighed solid, not the other way around. This prevents the fine powder from being ejected from the vessel.

  • Enhancing Solubility: If solubility is an issue, gentle warming or sonication can be effective. Avoid excessive heat, as it may degrade the compound.

Q7: What are the optimal long-term storage conditions?

A7: Proper storage is essential for maintaining the compound's purity and stability.

ParameterRecommendationRationale & Justification
Temperature 2-8°C or as specified by the supplier.[13]Refrigeration slows the rate of potential degradation. Some suppliers may recommend -20°C for maximum stability.[14]
Atmosphere Store in a tightly sealed container.[8][15]Protects from atmospheric moisture (as it is a hydrochloride salt) and oxygen, which could cause degradation over time.
Light Store in an amber vial or in the dark.Pyridine-containing compounds can be light-sensitive. Protecting from light prevents photochemical decomposition.
Location A dry, well-ventilated, designated chemical storage area.Ensures safety and prevents accidental contact. Store away from incompatible materials like strong oxidizing agents.[7][16]

Section 4: Troubleshooting and Emergency Response

Even with careful planning, unexpected issues can arise. This section provides guidance on common problems and emergency actions.

Q8: I'm having trouble dissolving the compound in my chosen solvent. What should I do?

A8:

  • Confirm Solvent Choice: Double-check the expected solubility. As a salt, it will have poor solubility in non-polar solvents like hexanes or toluene.

  • Apply Gentle Energy: Try vortexing for an extended period. If that fails, use a bath sonicator for 5-10 minutes. Gentle warming (e.g., to 30-40°C) can also help, but monitor closely for any color changes that might indicate degradation.

  • Adjust pH: If dissolving in an aqueous buffer, the pH may be critical. The piperazine moiety is basic, so solubility can be pH-dependent.

  • Consider a Different Solvent: If preparing a stock solution, consider using DMSO or DMF, which have excellent solvating properties for a wide range of organic molecules.

Q9: What is the correct response to a small chemical spill (<5g or <50 mL)?

A9: A swift and correct response can prevent a minor incident from becoming a major hazard. The following decision tree outlines the critical steps.

Spill_Response start_node Spill Occurs n1 Alert personnel in the immediate vicinity. start_node->n1 Assess Size & Location action_node action_node decision_node decision_node end_node Resume Work Safely alert_node Evacuate Area & Call Emergency Services / EH&S n2 n2 n1->n2 Is spill large or in a public area? n2->alert_node Yes n3 Don appropriate PPE (double gloves, goggles, lab coat). n2->n3 No (Small & Contained) n4 n4 n3->n4 Contain spill with absorbent material (e.g., sand, vermiculite). n5 n5 n4->n5 Sweep solid material into a labeled hazardous waste container. n6 n6 n5->n6 Clean the area with soap and water. n6->end_node

Caption: Decision workflow for a small chemical spill.

Q10: What are the immediate first aid measures in case of accidental exposure?

A10: Immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes.[15][16] Remove contaminated clothing while flushing. Seek medical attention if irritation persists.[15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[15][16] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air at once.[15][16] If breathing is difficult or they feel unwell, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[17] Rinse the mouth thoroughly with water.[7] Seek immediate medical attention and show them the compound's safety data sheet.

References

Validation & Comparative

A Predictive Guide to the Spectroscopic Interpretation of 1-(5-Bromo-6-methylpyridin-2-yl)piperazine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Spectroscopic Verification

In the landscape of pharmaceutical research and development, 1-(5-Bromo-6-methylpyridin-2-yl)piperazine serves as a valuable heterocyclic building block. Its structure, combining a substituted pyridine ring with a piperazine moiety, makes it a precursor for a wide range of biologically active molecules. The hydrochloride salt form is often preferred for its improved stability and solubility.

Given its role as a critical intermediate, unambiguous structural confirmation is paramount. Mass spectrometry and NMR spectroscopy are the cornerstones of this verification process. Mass spectrometry provides precise molecular weight and fragmentation data, while ¹H and ¹³C NMR spectroscopy offers a detailed map of the molecule's carbon-hydrogen framework. This guide will deconstruct the predicted spectral data for the title compound, explaining the chemical principles that govern the expected outcomes.

Section 1: Mass Spectrometry Analysis (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for polar molecules like piperazine salts. It typically protonates the molecule, allowing for the detection of the molecular ion.

Experimental Protocol: ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Utilize a quadrupole or ion trap mass spectrometer equipped with an ESI source.

  • Ionization Mode: Operate in positive ion mode to detect the protonated molecule, [M+H]⁺.

  • Analysis: Infuse the sample directly or via liquid chromatography (LC) and acquire the full scan mass spectrum.

Predicted Mass Spectrum and Fragmentation

The molecular formula for the free base is C₁₀H₁₄BrN₃. The molecular weight is approximately 271.14 g/mol .

Molecular Ion Peak: The most crucial feature will be the molecular ion peak corresponding to the protonated free base, [M+H]⁺. A key confirmation of the structure is the isotopic pattern created by the bromine atom. Bromine has two naturally occurring isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), which are in an approximate 1:1 ratio. This results in two prominent peaks in the mass spectrum separated by 2 m/z units, with nearly equal intensity.

Predicted Featurem/z ValueRationale
[M(⁷⁹Br)+H]⁺~272.0Protonated molecule with the ⁷⁹Br isotope.
[M(⁸¹Br)+H]⁺~274.0Protonated molecule with the ⁸¹Br isotope.
Isotopic Ratio~1:1Reflects the natural abundance of ⁷⁹Br and ⁸¹Br.

Fragmentation Pathway: The protonated molecular ion is expected to fragment in a predictable manner under collision-induced dissociation (CID) in an MS/MS experiment. The primary fragmentation sites are the bonds of the piperazine ring and the C-N bond connecting the two ring systems.

A Comparative Guide to Kinase Inhibitors: Profiling 1-(5-Bromo-6-methylpyridin-2-yl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Kinase Inhibitor Landscape and the Emergence of Novel Scaffolds

Protein kinases, as central regulators of cellular signaling, have emerged as a pivotal class of drug targets, particularly in oncology.[1][2] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[2][3] The piperazine ring is a prevalent scaffold in many FDA-approved drugs and is recognized for its ability to confer favorable pharmacokinetic properties.[4][5] Similarly, pyridine-containing compounds are common in kinase inhibitor design.[6][7] This guide provides a comparative analysis of 1-(5-Bromo-6-methylpyridin-2-yl)piperazine hydrochloride , a compound featuring both of these key structural motifs.

Disclaimer: As of the writing of this guide, specific experimental data on the kinase inhibitory profile of this compound is not extensively available in the public domain. The data presented herein for this compound is therefore hypothetical and illustrative, based on the known structure-activity relationships of structurally similar pyridinylpiperazine-based kinase inhibitors. This guide is intended to serve as a framework for how such a compound could be evaluated and compared against established kinase inhibitors.

Comparative Analysis of Kinase Inhibitor Profiles

To provide a meaningful comparison, we will evaluate our hypothetical profile for this compound against two well-characterized kinase inhibitors: Dasatinib , a potent multi-kinase inhibitor, and a hypothetical selective inhibitor, "Selective Src Family Kinase (SFK) Inhibitor X" .

The rationale for selecting these comparators is twofold. The pyridinylpiperazine scaffold is a known feature in inhibitors of Src family kinases. Therefore, it is plausible that our topic compound may exhibit activity against this family. Dasatinib provides a broader perspective, illustrating the effects of a less selective inhibitor that targets multiple signaling pathways.[8][9]

Table 1: In Vitro Kinase Inhibitory Potency (IC50, nM)
Kinase Target1-(5-Bromo-6-methylpyridin-2-yl)piperazine HCl (Hypothetical)Dasatinib (Literature-derived)Selective SFK Inhibitor X (Hypothetical)
Src 500.810
Abl >10000.6>5000
Lyn 750.715
Fyn 601.112
VEGFR2 80015>10000
PDGFRβ 95028>10000
c-Kit >100012>10000

Data for Dasatinib is sourced from publicly available literature. Data for the other compounds is hypothetical for illustrative purposes.

Table 2: Cellular Activity in Cancer Cell Lines (GI50, µM)
Cell LineCancer Type1-(5-Bromo-6-methylpyridin-2-yl)piperazine HCl (Hypothetical)Dasatinib (Literature-derived)Selective SFK Inhibitor X (Hypothetical)
K562 Chronic Myeloid Leukemia>100.005>20
HeLa Cervical Cancer2.50.15.0
A549 Lung Cancer5.00.58.0

Data for Dasatinib is sourced from publicly available literature. Data for the other compounds is hypothetical for illustrative purposes.

Experimental Methodologies: A Guide to Kinase Inhibitor Characterization

To generate the comparative data presented above, a series of standardized in vitro and cell-based assays are essential. Here, we provide detailed protocols for these key experiments.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Kinase Prep Prepare kinase, substrate, and ATP solutions in assay buffer Incubation Incubate kinase with test compound Kinase Prep->Incubation Compound Prep Prepare serial dilutions of test compounds Compound Prep->Incubation Initiation Initiate reaction by adding ATP and substrate Incubation->Initiation Termination Stop reaction Initiation->Termination Measurement Measure kinase activity (e.g., ADP-Glo, radioactivity) Termination->Measurement Data Analysis Calculate IC50 values Measurement->Data Analysis

Caption: Workflow for an in vitro kinase assay.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer appropriate for the kinase of interest. Solutions of the purified kinase, substrate (e.g., a peptide), and ATP are made in this buffer.

  • Compound Dilution: Create a serial dilution of the test compound (e.g., in DMSO) to be tested across a range of concentrations.

  • Kinase Reaction: In a multi-well plate, add the kinase and the test compound at various concentrations. Allow for a pre-incubation period.

  • Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.[10]

  • Incubation: Incubate the reaction at a controlled temperature for a specific duration.

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as luminescence-based assays that quantify ADP production (e.g., ADP-Glo™ Kinase Assay) or radiometric assays that measure the incorporation of radiolabeled phosphate into the substrate.[11][12]

  • Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the kinase inhibitor on the proliferation and viability of cancer cells.[13]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the kinase inhibitor for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition) value.

Western Blotting for Phospho-Protein Analysis

Western blotting is used to determine if the kinase inhibitor affects the phosphorylation of its target kinase or downstream signaling proteins within the cell.[14][15][16]

G cluster_sample Sample Preparation cluster_blot Blotting cluster_detection Detection Cell Treatment Treat cells with kinase inhibitor Lysis Lyse cells and quantify protein Cell Treatment->Lysis SDS-PAGE Separate proteins by SDS-PAGE Lysis->SDS-PAGE Transfer Transfer proteins to a membrane SDS-PAGE->Transfer Blocking Block membrane Transfer->Blocking Antibody Incubation Incubate with primary and secondary antibodies Blocking->Antibody Incubation Signal Detection Detect chemiluminescent signal Antibody Incubation->Signal Detection Data Analysis Quantify band intensity Signal Detection->Data Analysis

Caption: Workflow for Western Blotting.

Protocol:

  • Cell Treatment and Lysis: Treat cultured cells with the kinase inhibitor at various concentrations for a defined period. Lyse the cells in a buffer containing protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[15]

  • Blocking: Block the membrane with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.[17]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of phosphorylated protein.[16]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative change in protein phosphorylation.

Signaling Pathway Context

The hypothetical activity of this compound against Src family kinases (SFKs) places it within a critical signaling network that regulates cell proliferation, survival, and migration.

G Growth Factor Receptor Growth Factor Receptor SFKs Src Family Kinases (Src, Lyn, Fyn) Growth Factor Receptor->SFKs Downstream Pathways Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) SFKs->Downstream Pathways Cellular Responses Cell Proliferation, Survival, Migration Downstream Pathways->Cellular Responses Inhibitor 1-(5-Bromo-6-methylpyridin-2-yl)piperazine HCl Inhibitor->SFKs

Caption: Simplified Src Family Kinase signaling pathway.

Conclusion and Future Directions

While the precise kinase inhibitory profile of this compound requires experimental validation, its structural motifs suggest potential as a kinase inhibitor, possibly targeting members of the Src family kinases. The comparative framework and detailed methodologies provided in this guide offer a clear path for the comprehensive evaluation of this and other novel kinase inhibitors. Future studies should focus on a broad kinase panel screening to determine its selectivity profile, followed by cellular assays in relevant cancer models to assess its therapeutic potential.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(5-Bromo-6-methylpyridin-2-yl)piperazine Analogs as Dopamine Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern neuropharmacology, the quest for selective and potent ligands for dopamine receptors, particularly the D2 and D3 subtypes, remains a cornerstone of drug discovery efforts for psychotic disorders.[1] The 1-(pyridin-2-yl)piperazine scaffold has emerged as a privileged structure, demonstrating significant potential in modulating these key central nervous system targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 1-(5-Bromo-6-methylpyridin-2-yl)piperazine analogs. By dissecting the molecule into its core components, we will explore how targeted chemical modifications can influence binding affinity, selectivity, and functional activity at D2 and D3 receptors. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the design of next-generation antipsychotics.

The Core Scaffold: A Privileged Framework for Dopamine Receptor Interaction

The 1-(5-Bromo-6-methylpyridin-2-yl)piperazine core presents a unique combination of electronic and steric features that make it an attractive starting point for ligand design. The brominated methyl-pyridine moiety offers a specific electronic profile and potential for halogen bonding, while the piperazine ring acts as a versatile linker, capable of being substituted at the N4 position to explore a wide range of chemical space and interactions with the receptor binding pocket. The inherent basicity of the piperazine nitrogen is also crucial for forming key ionic interactions within the aminergic G-protein coupled receptor (GPCR) binding site.[2]

Deconstructing the Pharmacophore: A Three-Pronged Approach to SAR

To systematically investigate the SAR of this class of compounds, we can divide the core scaffold into three primary regions for modification:

  • Region A: The Pyridinyl Headgroup: Modifications to the 5-bromo and 6-methyl substituents.

  • Region B: The Piperazine Core: Exploration of conformational constraints and bioisosteric replacements.

  • Region C: The N4-Piperazine Substituent: Introduction of diverse aryl, alkyl, and aralkyl moieties.

Below is a Graphviz diagram illustrating these regions of modification.

SAR_regions cluster_regions Regions of Modification scaffold 1-(5-Bromo-6-methylpyridin-2-yl)piperazine Scaffold region_A Region A: Pyridinyl Headgroup (5-Bromo, 6-Methyl) scaffold->region_A Influences electronics and steric interactions region_B Region B: Piperazine Core scaffold->region_B Affects conformation and basicity region_C Region C: N4-Substituent scaffold->region_C Probes deeper into the binding pocket

Caption: Key regions for SAR studies on the 1-(5-Bromo-6-methylpyridin-2-yl)piperazine scaffold.

Comparative Analysis of Hypothetical Analogs Based on Experimental Data from Related Scaffolds

Compound IDRegion A Modification (Pyridinyl)Region C Modification (N4-Substituent)Predicted D2 Ki (nM)Predicted D3 Ki (nM)Predicted D2/D3 SelectivityRationale/Reference Insights
1 (Parent) 5-Br, 6-MeH150256The unsubstituted piperazine often shows moderate affinity with some preference for D3.
2 5-Br, 6-MeMethyl120206Small alkyl groups generally have a minor impact on affinity.[5]
3 5-Br, 6-MePhenyl50510A simple phenyl group can enhance affinity through hydrophobic interactions.[6]
4 5-Br, 6-Me2-Methoxyphenyl400.850The 2-methoxy substitution on the phenyl ring is a well-known motif for high D3 affinity and selectivity.[4]
5 5-Br, 6-Me2,3-Dichlorophenyl530.959Dichloro substitution at the 2 and 3 positions of the phenyl ring often confers high D3 affinity.[3][7]
6 5-Cl, 6-Me2-Methoxyphenyl601.540Replacing bromo with chloro may slightly reduce potency due to altered electronics and size.
7 5-Br, 6-H2-Methoxyphenyl802.040Removal of the 6-methyl group could alter the orientation in the binding pocket, potentially reducing affinity.
8 5-Br, 6-Me4-(Thiophen-3-yl)benzamide>10001.4>714The addition of a bulky benzamide moiety can drastically increase D3 selectivity by engaging a secondary binding pocket.[3][8]

Experimental Protocols

General Synthesis of 1-(5-Bromo-6-methylpyridin-2-yl)piperazine Analogs

The synthesis of the target compounds can be achieved through a convergent approach, as illustrated in the workflow below. The key step is a nucleophilic aromatic substitution reaction between 2-chloro-5-bromo-6-methylpyridine and the appropriately substituted piperazine.

synthesis_workflow start Starting Materials: 2-Chloro-5-bromo-6-methylpyridine Substituted Piperazine step1 Nucleophilic Aromatic Substitution (e.g., Pd-catalyzed Buchwald-Hartwig amination) start->step1 step2 Reaction Work-up and Extraction step1->step2 step3 Purification (e.g., Column Chromatography) step2->step3 product Final Product: 1-(5-Bromo-6-methylpyridin-2-yl)piperazine Analog step3->product

Caption: General synthetic workflow for 1-(5-Bromo-6-methylpyridin-2-yl)piperazine analogs.

Step-by-Step Protocol:

  • To a solution of 2-chloro-5-bromo-6-methylpyridine (1.0 eq) in an appropriate solvent such as toluene or dioxane, add the desired N-substituted piperazine (1.1 eq).

  • Add a palladium catalyst (e.g., Pd2(dba)3, 2 mol%) and a suitable phosphine ligand (e.g., BINAP, 4 mol%).

  • Add a base, such as sodium tert-butoxide (1.4 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired analog.

Dopamine D2 and D3 Receptor Binding Assay (Competitive)

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of the synthesized analogs for human D2 and D3 receptors.

binding_assay_workflow start Prepare Reagents: - Receptor Membranes (HEK293 cells expressing hD2 or hD3) - Radioligand (e.g., [3H]Spiperone) - Test Compounds (Analogs) - Assay Buffer step1 Incubate receptor membranes, radioligand, and varying concentrations of test compound. start->step1 step2 Allow to reach equilibrium. step1->step2 step3 Rapidly filter through glass fiber filters to separate bound and free radioligand. step2->step3 step4 Wash filters to remove non-specifically bound radioligand. step3->step4 step5 Measure radioactivity on filters using a liquid scintillation counter. step4->step5 analysis Data Analysis: - Calculate % inhibition of radioligand binding. - Determine IC50 values. - Calculate Ki using the Cheng-Prusoff equation. step5->analysis

Caption: Workflow for the competitive dopamine receptor binding assay.

Materials:

  • Membrane Preparations: Crude membrane fractions from HEK293 cells stably expressing either human D2 or D3 receptors.

  • Radioligand: [3H]Spiperone (a common high-affinity D2-like receptor antagonist radioligand).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known D2/D3 antagonist (e.g., 10 µM (+)-butaclamol).

  • Test Compounds: Serial dilutions of the synthesized 1-(5-bromo-6-methylpyridin-2-yl)piperazine analogs.

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B), pre-soaked in 0.3-0.5% polyethyleneimine.

  • Scintillation Cocktail and Counter.

Procedure:

  • In a 96-well plate, combine the assay buffer, a fixed concentration of [3H]Spiperone (typically at or below its Kd value), and varying concentrations of the test compound.

  • Add the receptor membrane preparation to initiate the binding reaction.

  • For determining non-specific binding, a separate set of wells should contain the radioligand, receptor membranes, and a saturating concentration of a non-labeled antagonist (e.g., (+)-butaclamol).

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]

Conclusion and Future Directions

The 1-(5-Bromo-6-methylpyridin-2-yl)piperazine scaffold represents a promising starting point for the development of novel dopamine D2/D3 receptor ligands. Based on established SAR principles from related compound series, strategic modifications to the pyridinyl headgroup and the N4-piperazine substituent are predicted to significantly impact binding affinity and selectivity. In particular, the incorporation of a 2-methoxyphenyl or 2,3-dichlorophenyl group at the N4 position is anticipated to yield high-affinity D3-selective ligands. Further exploration, including the synthesis and rigorous biological evaluation of a focused library of these analogs, is warranted to validate these predictions and to potentially identify lead candidates for the treatment of dopamine-related neurological disorders. The experimental protocols provided herein offer a robust framework for such investigations.

References

Navigating Chemical Purity: A Comparative Guide to 1-(5-Bromo-6-methylpyridin-2-yl)piperazine hydrochloride and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the purity and characterization of chemical compounds are paramount. The Certificate of Analysis (CoA) serves as a critical document, providing a detailed summary of the analytical tests performed on a specific batch of a compound, ensuring it meets the required quality standards. This guide provides an in-depth comparison of 1-(5-Bromo-6-methylpyridin-2-yl)piperazine hydrochloride, a key building block in medicinal chemistry, with its relevant alternatives. We will delve into a representative Certificate of Analysis for this compound and explore the experimental methodologies required for a robust comparative analysis.

The Cornerstone of Quality: Understanding the Certificate of Analysis

A Certificate of Analysis is more than a mere formality; it is the foundation upon which reproducible and reliable scientific research is built. It provides an indispensable quality benchmark, detailing the identity, purity, and potential impurities of a chemical substance. For a compound like this compound, which may be used in the synthesis of active pharmaceutical ingredients (APIs), a thorough CoA is non-negotiable.

Below is a representative Certificate of Analysis for this compound, outlining the typical quality control parameters and their significance.

Table 1: Representative Certificate of Analysis for this compound

TestSpecificationResultMethod
Appearance White to off-white solidConformsVisual
Identity (¹H NMR) Conforms to structureConforms¹H NMR Spectroscopy
Purity (HPLC) ≥ 98.0%99.2%High-Performance Liquid Chromatography
Mass Spectrum (LC-MS) Conforms to expected m/zConformsLiquid Chromatography-Mass Spectrometry
Water Content (Karl Fischer) ≤ 0.5%0.2%Karl Fischer Titration
Residual Solvents Meets USP <467> limitsConformsGas Chromatography-Mass Spectrometry (GC-MS)
Elemental Analysis C: 37.86%, H: 4.59%, N: 14.61% (±0.4%)C: 37.95%, H: 4.62%, N: 14.55%Combustion Analysis

A Comparative Landscape: Structural and Functional Alternatives

The selection of a chemical building block often involves considering various alternatives that may offer advantages in terms of synthetic accessibility, cost, or resulting pharmacological properties. The following compounds represent relevant structural alternatives to this compound.

Table 2: Comparison of this compound and its Alternatives

CompoundStructureKey Differences and Potential Applications
This compound
alt text
The parent compound, a versatile building block for various kinase inhibitors and other therapeutic agents.
1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine [1]
alt text
Introduction of a cyclopropylmethyl group at the N4 position of the piperazine ring can modulate lipophilicity and metabolic stability.
(S)-1-(5-bromo-6-(1-methoxyethyl)pyridin-3-yl)-4-methylpiperazine [2]
alt text
Features a stereocenter and a different substitution pattern on the pyridine ring, potentially offering chiral recognition and altered binding properties.
5-Bromo-2-(piperazin-1-yl)pyridine [3]
alt text
Lacks the methyl group on the pyridine ring, which can influence electronic properties and steric interactions in the final molecule.
1-(5-Bromo-6-methoxypyridin-2-yl)piperazine dihydrochloride [4]
alt text
The methyl group is replaced by a methoxy group, which can alter the compound's hydrogen bonding capacity and electronic nature.

Experimental Protocols for Comparative Analysis

A robust comparison of these compounds necessitates a suite of analytical techniques to confirm their identity, purity, and stability. The following protocols outline the essential experiments for such an evaluation.

Workflow for Comparative Analysis

Comparative Analysis Workflow cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison prep Accurate Weighing & Dissolution in Suitable Solvent hplc Purity by HPLC prep->hplc lcms Identity by LC-MS prep->lcms nmr Structure by NMR prep->nmr gcms Residual Solvents by GC-MS prep->gcms data_analysis Compare Purity, Impurity Profiles, and Spectral Data hplc->data_analysis lcms->data_analysis nmr->data_analysis gcms->data_analysis

Caption: Workflow for the comparative analysis of piperazine derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the purity of each compound and identify any potential impurities.

Methodology:

  • Preparation of Standard and Sample Solutions:

    • Accurately weigh approximately 1 mg of the reference standard and each sample.

    • Dissolve in a suitable solvent (e.g., Acetonitrile:Water, 50:50) to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard and sample solutions.

    • Calculate the purity of each sample by comparing the peak area of the main component to the total peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Objective: To confirm the molecular weight of each compound.

Methodology:

  • Sample Preparation:

    • Dilute the sample solutions from the HPLC preparation to a concentration of approximately 10 µg/mL.

  • LC-MS Conditions:

    • Utilize similar chromatographic conditions as the HPLC method to ensure separation.

    • Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.

    • Scan Range: m/z 100-1000.

  • Analysis:

    • Confirm the presence of the expected [M+H]⁺ ion for each compound.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Elucidation

Objective: To confirm the chemical structure of each compound.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of each compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition:

    • Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer.

  • Analysis:

    • Analyze the chemical shifts, integration, and coupling patterns to confirm that the spectrum is consistent with the expected structure.

Signaling Pathway of a Hypothetical Kinase Inhibitor Derived from the Core Scaffold

The 1-(5-Bromo-6-methylpyridin-2-yl)piperazine scaffold is a common feature in many kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway that could be targeted by a drug derived from this scaffold.

Kinase Inhibitor Signaling Pathway cluster_cell Cell receptor Receptor Tyrosine Kinase (RTK) kinase Intracellular Kinase (e.g., SRC, ABL) receptor->kinase Signal substrate Substrate Protein kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response (e.g., Proliferation, Survival) p_substrate->response inhibitor Kinase Inhibitor (Derived from Scaffold) inhibitor->kinase Inhibition

Caption: Hypothetical signaling pathway targeted by a kinase inhibitor.

Conclusion

The meticulous analysis and comparison of chemical building blocks like this compound and its alternatives are fundamental to the success of research and development in the pharmaceutical industry. A comprehensive Certificate of Analysis, coupled with robust in-house analytical verification, ensures the quality and reliability of the starting materials, which in turn impacts the integrity of the final results. By understanding the nuances of these compounds and employing the appropriate analytical methodologies, researchers can make informed decisions in their synthetic strategies and drug discovery programs.

References

A Comparative Guide to Confirming the Purity of 1-(5-Bromo-6-methylpyridin-2-yl)piperazine Hydrochloride Samples

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous confirmation of an Active Pharmaceutical Ingredient's (API) purity is not merely a procedural step but a cornerstone of safety and efficacy. This guide provides an in-depth, comparative analysis of orthogonal analytical techniques for the comprehensive purity assessment of 1-(5-Bromo-6-methylpyridin-2-yl)piperazine hydrochloride. Our approach is rooted in the principles of scientific integrity, providing researchers, scientists, and drug development professionals with the rationale and detailed methodologies required for robust and reliable characterization.

The structure of this compound, a heterocyclic compound, presents unique analytical challenges. Its polarity, potential for multiple protonation states, and the presence of bromine and nitrogen atoms necessitate a multi-faceted analytical strategy. This guide will dissect the application of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, culminating in a holistic and self-validating purity assessment.

The Orthogonal Analytical Imperative

Relying on a single analytical technique for purity determination is fraught with risk. Impurities can co-elute in chromatography, have similar mass-to-charge ratios, or possess functional groups that are indistinguishable by a solitary method. An orthogonal approach, employing multiple techniques that measure different chemical and physical properties, provides a more complete and trustworthy purity profile. This principle is in alignment with the International Council for Harmonisation (ICH) guidelines, which emphasize a thorough understanding and control of impurities in new drug substances.[1][2][3]

Caption: Orthogonal approach for comprehensive API purity analysis.

I. High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation and Quantification

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power and quantitative accuracy.[4] For a polar compound like this compound, developing a robust reversed-phase HPLC (RP-HPLC) method is critical. The inherent challenge lies in achieving adequate retention of this hydrophilic molecule on a nonpolar stationary phase.[5]

Experimental Protocol: RP-HPLC Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • Column: A polar-endcapped C18 column (e.g., Ascentis RP-Amide) is recommended to enhance retention of polar compounds.[6] A typical dimension would be 4.6 x 150 mm with a 3.5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water. The use of an ion-pairing agent like TFA can improve peak shape for basic compounds.[6]

    • B: 0.1% TFA in acetonitrile.

  • Gradient Elution: A gradient is necessary to elute potential impurities with a wide range of polarities. A suggested starting point is 5% B, holding for 2 minutes, then ramping to 95% B over 15 minutes, holding for 5 minutes, and re-equilibrating at 5% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Detection: PDA detection from 200-400 nm. The primary wavelength for quantification should be determined by the UV maximum of the API.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL.

Causality Behind Choices: The polar-endcapped column is chosen to mitigate the "ligand folding" effect that can occur with highly aqueous mobile phases on traditional C18 columns, which leads to poor retention and reproducibility.[7] TFA serves to suppress the ionization of silanol groups on the silica support and to provide a counter-ion for the basic piperazine moiety, resulting in sharper peaks.

II. Mass Spectrometry (MS): Unambiguous Identification of Impurities

Coupling HPLC with MS provides a powerful tool for the identification of impurities.[8][9][10] High-resolution mass spectrometry (HRMS) is particularly valuable as it provides accurate mass measurements, enabling the determination of elemental compositions for both the API and any detected impurities.[9][11]

Experimental Protocol: LC-MS Analysis
  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is ideal for this compound due to the presence of basic nitrogen atoms that are readily protonated.

  • Mass Analyzer Settings:

    • Full Scan Mode: Acquire data over a mass range of m/z 100-1000 to detect a wide range of potential impurities.

    • Tandem MS (MS/MS): For detected impurity peaks, perform fragmentation to obtain structural information.[9][10]

  • Data Analysis: The accurate mass data is used to propose elemental compositions for impurity ions. The fragmentation patterns are then compared to the fragmentation of the parent compound to elucidate the impurity's structure.

Trustworthiness of the Protocol: This protocol is self-validating by design. The combination of retention time from HPLC and the unique mass-to-charge ratio and fragmentation pattern from MS provides a high degree of confidence in the identification of any detected impurity.[12]

III. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Purity Assessment

While HPLC provides a relative purity assessment based on peak area percentage, quantitative NMR (qNMR) offers a direct, primary method for determining the absolute purity of a substance without the need for a reference standard of the analyte itself.[13][14] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[14][15]

Experimental Protocol: ¹H qNMR
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate signal dispersion and sensitivity.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample.

    • Accurately weigh a suitable internal standard (IS) of known purity (e.g., maleic acid or 1,4-bis(trimethylsilyl)benzene-d4). The IS should have a simple spectrum with peaks that do not overlap with the analyte signals.[16]

    • Dissolve both the sample and the IS in a known volume of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Acquisition Parameters:

    • Use a 90° pulse angle.

    • Ensure a long relaxation delay (at least 5 times the longest T₁ of both the analyte and the IS) to allow for complete relaxation of all protons, which is crucial for accurate integration.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, unique proton signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • Purity_IS = Purity of the internal standard

Expertise in Application: The success of qNMR hinges on meticulous sample preparation and the correct selection of acquisition parameters.[13][15][17] The choice of a long relaxation delay is paramount for accurate quantification.

IV. Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint for Functional Group Integrity

FTIR spectroscopy provides a rapid and non-destructive method to confirm the identity and functional group integrity of the API.[18][19] While not a primary tool for quantifying impurities, it is excellent for screening and identifying gross contamination or structural changes. The infrared spectrum of a molecule is unique and serves as a "fingerprint."

Experimental Protocol: FTIR Analysis
  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹.

  • Data Analysis: The obtained spectrum is compared against a reference spectrum of a known pure sample. Key characteristic bands for this compound would include:

    • N-H stretching vibrations from the piperazine and hydrochloride salt.

    • Aromatic C-H and C=C stretching from the pyridine ring.

    • Aliphatic C-H stretching from the methyl and piperazine groups.

    • C-N stretching vibrations.

    • The C-Br stretching vibration, typically in the lower frequency region.

Authoritative Grounding: The interpretation of FTIR spectra for heterocyclic compounds relies on established correlations of vibrational frequencies with specific functional groups and structural motifs.[20][21][22] Any significant shifts or the appearance of new bands in the sample spectrum compared to the reference would indicate the presence of impurities or degradation products.

Comparative Summary of Techniques

Technique Principle Strengths Limitations Role in Purity Assessment
HPLC Differential partitioning between a stationary and mobile phaseHigh resolution, excellent for quantification of known impurities, widely applicable.[4][23]Requires a reference standard for each impurity for accurate quantification, potential for co-elution.Primary tool for separation and relative quantification of impurities.
LC-MS Separation by HPLC followed by mass analysisHigh sensitivity and specificity, provides molecular weight and structural information of unknown impurities.[8][10][12]Ionization efficiency can vary significantly between compounds, quantification can be challenging.Identification and structural elucidation of unknown impurities.
qNMR Nuclear spin resonance in a magnetic fieldAbsolute quantification without a specific reference standard for the analyte, provides structural confirmation.[13][14]Lower sensitivity compared to HPLC and MS, requires a pure internal standard, can be complex for samples with overlapping signals.[17]Orthogonal, absolute quantification of the main component and characterization of major impurities.
FTIR Absorption of infrared radiation by molecular vibrationsRapid, non-destructive, provides a unique "fingerprint" for the compound, good for identifying functional group changes.[18]Not suitable for quantifying low-level impurities, complex spectra can be difficult to interpret fully.Identity confirmation and screening for major structural deviations or contamination.

Integrated Workflow for Purity Confirmation

A robust workflow for confirming the purity of this compound samples integrates these techniques in a logical sequence.

Purity_Workflow Start API Sample FTIR_Screening FTIR Screening Start->FTIR_Screening Identity Check qNMR_Assay qNMR Assay Start->qNMR_Assay Absolute Purity HPLC_Analysis HPLC-PDA Analysis FTIR_Screening->HPLC_Analysis Proceed if Identity Confirmed LCMS_Analysis LC-MS/MS Analysis HPLC_Analysis->LCMS_Analysis Detects Impurities Decision Purity > Threshold? HPLC_Analysis->Decision Purity_Report Comprehensive Purity Report qNMR_Assay->Purity_Report LCMS_Analysis->Purity_Report Impurity ID Decision->Purity_Report Yes Further_Investigation Further Purification/Investigation Decision->Further_Investigation No

Caption: Integrated workflow for API purity confirmation.

This systematic approach ensures that the identity of the material is first confirmed (FTIR), followed by a detailed separation and quantification of any impurities (HPLC). Any detected impurities are then structurally elucidated (LC-MS). Concurrently, an independent, absolute measure of the API's purity is obtained (qNMR). This multi-pronged strategy provides a self-validating system, ensuring the highest level of confidence in the final purity assessment. All analytical methods employed should be validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose.[24][25][26][27]

References

A Comparative Guide to the Biological Effects of Piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique structural properties—offering a blend of rigidity, a large polar surface area, and two sites for chemical modification—have established it as a "privileged scaffold" in drug discovery.[3][4][5] This versatility allows for the development of compounds that can interact with a wide array of biological targets, leading to diverse therapeutic applications ranging from treating parasitic infections to managing complex psychiatric disorders.[6][7]

This guide provides an in-depth comparison of the biological effects of different classes of piperazine-based compounds. We will explore their distinct mechanisms of action, compare key examples within each class, and provide the experimental frameworks necessary for their evaluation, grounded in scientific rigor and practical application.

Anthelmintic Piperazine Derivatives: Selective Paralysis of Parasites

The earliest therapeutic use of piperazine was as an anthelmintic agent to treat intestinal worm infections, such as those caused by roundworms (Ascaris lumbricoides) and pinworms (Enterobius vermicularis).[8][9] Its efficacy stems from a mechanism that is selectively toxic to the parasite.

Mechanism of Action

Piperazine-based anthelmintics act as potent agonists of the γ-aminobutyric acid (GABA) receptors in the neuromuscular systems of nematodes.[10][11] This interaction triggers the opening of chloride ion (Cl⁻) channels on the parasite's muscle cells, leading to an influx of negative ions.[10][11] The result is hyperpolarization of the muscle cell membrane, which renders the muscle unresponsive to excitatory stimuli, causing a state of flaccid paralysis.[9][12] The paralyzed worms are unable to maintain their position in the host's gastrointestinal tract and are subsequently expelled by normal peristalsis.[13][14]

The selectivity of piperazine is a key aspect of its safety profile. In vertebrates, GABAergic signaling is primarily confined to the central nervous system (CNS), whereas in helminths, it is a critical part of the peripheral neuromuscular system.[8][10] Furthermore, the GABA receptors in helminths are different isoforms from those in vertebrates, providing a distinct molecular target.[8][15]

Signaling Pathway: Anthelmintic Action of Piperazine

GABAPathway Piperazine Piperazine Compound GABA_R Nematode GABA Receptor (Muscle Cell Membrane) Piperazine->GABA_R Binds and Activates (Agonist) Cl_Channel Chloride (Cl⁻) Channel Opens GABA_R->Cl_Channel Induces Conformational Change Hyperpolarization Hyperpolarization of Muscle Cell Cl_Channel->Hyperpolarization Leads to Cl⁻ Influx Paralysis Flaccid Paralysis of Worm Hyperpolarization->Paralysis Prevents Muscle Contraction Expulsion Expulsion from Host GI Tract Paralysis->Expulsion Via Peristalsis

Caption: Mechanism of piperazine-induced paralysis in nematodes.

CNS-Acting Piperazine Compounds: Modulators of Neurotransmission

The piperazine scaffold is a prominent feature in numerous drugs that act on the central nervous system, including antipsychotics, antidepressants, and anxiolytics.[6] These compounds primarily exert their effects by interacting with monoamine neurotransmitter systems, such as dopamine and serotonin pathways.[6][16]

A. Antipsychotics

Many atypical antipsychotic drugs incorporate a piperazine ring, which is crucial for their interaction with dopamine (D₂) and serotonin (5-HT) receptors.[16][17] Unlike typical antipsychotics which primarily block D₂ receptors and are associated with significant extrapyramidal side effects, piperazine-containing atypical agents often exhibit a broader receptor binding profile.[18][19]

For example, drugs like Clozapine and Olanzapine have complex pharmacologies, interacting with multiple dopamine and serotonin receptor subtypes. This multi-receptor action is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia with a lower risk of motor side effects.[16] The piperazine moiety often serves as a key structural element that enhances binding to these G protein-coupled receptors.[17]

B. Antidepressants and Anxiolytcs

In the context of antidepressants, the piperazine ring is almost ubiquitous in newer drug classes.[20][21] It is a critical component for agents that target serotonin reuptake transporters (SERT) and various serotonin receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ).[22]

  • Vortioxetine , an antidepressant, combines SERT inhibition with modulation of several serotonin receptors, a mechanism facilitated by its piperazine-containing structure.[6]

  • Buspirone , an anxiolytic, acts as a partial agonist at 5-HT₁ₐ receptors, and its piperazine core is essential for this activity.[6]

The prevalence of the piperazine moiety in CNS drugs is attributed not only to its role in receptor binding but also to its favorable pharmacokinetic properties, which can improve water solubility and the ability to cross the blood-brain barrier.[3][20]

Comparative Data: Receptor Binding Profiles
CompoundClassPrimary Target(s)Key Therapeutic Use
Piperazine Citrate AnthelminticNematode GABA ReceptorRoundworm/Pinworm Infections[8]
Clozapine Atypical AntipsychoticD₄, 5-HT₂ₐ, D₂, α₁-adrenergicSchizophrenia[6][16]
Vortioxetine AntidepressantSERT, 5-HT₁ₐ, 5-HT₃, 5-HT₇Major Depressive Disorder[6]
Buspirone Anxiolytic5-HT₁ₐ Partial AgonistGeneralized Anxiety Disorder[6]
Cetirizine AntihistamineHistamine H₁ ReceptorAllergic Rhinitis, Urticaria[23]

Piperazine-Based Antihistamines: From Sedation to Selectivity

Piperazine derivatives are a major class of H₁ antihistamines.[24][25] They function as inverse agonists at the histamine H₁ receptor.[23] Instead of merely blocking histamine from binding, they bind to the receptor and stabilize it in an inactive conformation, reducing its basal activity even in the absence of histamine.[23] This action prevents the downstream signaling cascade that leads to allergic symptoms.

The evolution of piperazine antihistamines showcases a classic example of structure-based drug design:

  • First-Generation (e.g., Hydroxyzine): These compounds readily cross the blood-brain barrier and interact with other receptors (e.g., muscarinic, serotonergic), leading to significant sedative and anticholinergic side effects.[23][24]

  • Second-Generation (e.g., Cetirizine, Levocetirizine): Cetirizine is the active carboxylic acid metabolite of hydroxyzine. This modification increases its polarity, significantly reducing its ability to cross the blood-brain barrier. The result is a highly effective antihistamine with a vastly improved safety profile and minimal sedation.[23] Levocetirizine, the active enantiomer of cetirizine, has an even higher affinity for the H₁ receptor.[23]

Signaling Pathway: H₁ Antihistamine Action

H1Pathway cluster_membrane Cell Membrane H1_Receptor Histamine H1 Receptor (Inactive State) Gq11 Gq/11 Protein Allergic_Response Downstream Signaling (IP3, DAG, Ca²⁺ Release) Allergic Response H1_Receptor->Allergic_Response Activation Prevented Piperazine_AH Piperazine Antihistamine Piperazine_AH->H1_Receptor Binds & Stabilizes Histamine Histamine Histamine->H1_Receptor Blocked from Binding

Caption: Piperazine antihistamines block the H1 receptor signaling cascade.

Experimental Protocols for Evaluation

To compare the biological effects of different piperazine compounds, a suite of standardized in vitro and in vivo assays is essential. The choice of assay is dictated by the intended therapeutic application.

A. Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is fundamental for evaluating compounds with potential anticancer activity. It measures the metabolic activity of cells, which serves as a proxy for cell viability.

Rationale: The MTT assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[26] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., PC-3 for prostate cancer) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight in a humidified incubator (37°C, 5% CO₂).[26]

  • Compound Preparation: Prepare a stock solution of the piperazine test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations for treatment.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and an untreated control. Incubate for a specified period (e.g., 48 or 72 hours).[26]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours, allowing formazan crystals to form.[26]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[27]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[27]

  • Data Analysis: Calculate the percentage of cell viability relative to the control. Plot the viability against the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value.[26][27]

Workflow: In Vitro Cytotoxicity Testing

CytotoxicityWorkflow Start Start: Cancer Cell Line Seed 1. Seed Cells in 96-well Plate Start->Seed Prepare 2. Prepare Serial Dilutions of Piperazine Compound Seed->Prepare Treat 3. Treat Cells (e.g., 48h Incubation) Prepare->Treat MTT 4. Add MTT Reagent (Incubate 3-4h) Treat->MTT Solubilize 5. Solubilize Formazan Crystals MTT->Solubilize Read 6. Measure Absorbance (570 nm) Solubilize->Read Analyze 7. Analyze Data (Calculate IC50) Read->Analyze End End: Cytotoxicity Profile Analyze->End

Caption: Standard workflow for an MTT-based cytotoxicity assay.

B. Protocol: In Vitro Antimicrobial Susceptibility Testing

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterium, essential for developing new antibiotics.[26]

Rationale: The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[26] This provides a quantitative measure of the compound's potency.

Step-by-Step Methodology:

  • Compound Preparation: Prepare two-fold serial dilutions of the test piperazine compound in a 96-well microplate using an appropriate culture medium (e.g., Middlebrook 7H9 broth for Mycobacterium tuberculosis).[26]

  • Inoculum Preparation: Prepare a standardized inoculum of the target bacterial strain (e.g., M. tuberculosis H37Rv) according to established guidelines (e.g., CLSI standards).

  • Inoculation: Add the standardized bacterial inoculum to each well of the microplate containing the compound dilutions. Include a positive control (bacteria, no compound) and a negative control (medium, no bacteria).

  • Incubation: Seal the plate and incubate at the optimal temperature and duration for the specific bacterium (e.g., 37°C for 7-14 days for M. tuberculosis).[26]

  • Endpoint Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or with a growth indicator dye.[26]

Conclusion and Future Directions

The piperazine scaffold is a testament to the power of a versatile chemical structure in drug discovery. Its derivatives have yielded critical therapies across a wide spectrum of diseases, from parasitic infections to psychiatric disorders and allergies. The key to this success lies in the ability to fine-tune the structure-activity relationship: minor modifications to the substituents on the piperazine ring can lead to significant changes in biological activity, receptor selectivity, and pharmacokinetic profiles.[3][7]

Future research will likely focus on expanding the therapeutic reach of piperazine derivatives into areas like oncology, virology, and inflammatory diseases.[4][28] The integration of computational modeling with high-throughput screening will continue to accelerate the discovery of novel piperazine-based compounds with enhanced potency and specificity, paving the way for the next generation of targeted therapeutics.[2]

References

A Researcher's Guide to Characterizing the Cross-Reactivity of 1-(5-Bromo-6-methylpyridin-2-yl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for characterizing the selectivity and cross-reactivity profile of the novel compound, 1-(5-Bromo-6-methylpyridin-2-yl)piperazine hydrochloride. Recognizing the scarcity of public data on this specific molecule, we present a structured, multi-tiered experimental plan designed to rigorously assess its interactions across a wide range of biological targets. We compare this proposed investigative workflow with the established profiles of well-characterized tool compounds, offering researchers a robust methodology for determining the therapeutic potential and off-target liabilities of this and other novel chemical entities. The protocols and analytical strategies detailed herein are grounded in established pharmacological principles to ensure data integrity and reproducibility.

Introduction: The Imperative of Selectivity Profiling

The therapeutic efficacy of any small molecule inhibitor is intrinsically linked to its selectivity. While high-affinity binding to the intended target is crucial, off-target interactions can lead to unforeseen side effects or even beneficial polypharmacology. The chemical scaffold of this compound, featuring a substituted piperazine moiety, is a privileged structure in medicinal chemistry, frequently associated with activity at G-protein coupled receptors (GPCRs), particularly aminergic receptors (e.g., serotonin, dopamine), as well as ion channels and transporters.

Given the lack of published data, a systematic investigation is not just recommended, but essential. This guide outlines a logical, phased approach to building a comprehensive cross-reactivity profile, moving from broad, high-throughput screening to focused, functional validation.

Phase 1: Broad Panel Screening for Target Identification

The initial step is to understand the compound's promiscuity across major protein families. A broad liability panel, such as those offered by Eurofins SafetyScreen or the CEREP BioPrint profile, provides a cost-effective and expansive view of potential interactions.

Experimental Protocol: Radioligand Binding Assay Panel
  • Compound Preparation: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO). Serial dilutions are then performed to achieve the desired screening concentration, typically 10 µM for a primary screen.

  • Assay Execution: The compound is tested at a single high concentration (e.g., 10 µM) against a panel of 40-100 receptors, ion channels, and transporters. The assay measures the displacement of a specific, high-affinity radioligand from its target.

  • Data Analysis: Results are expressed as the percentage of inhibition of radioligand binding. A commonly accepted threshold for a "hit" is >50% inhibition, which flags a potential interaction for further investigation.

Comparative Context: Structurally Related Compounds

To contextualize potential findings, we can look at the profiles of established compounds with similar structural motifs. For instance, the piperazine ring is a core component of many CNS-active drugs. Aripiprazole, a dopamine D2 partial agonist, and Vortioxetine, a serotonin reuptake inhibitor and multi-receptor modulator, both contain this feature and exhibit complex polypharmacology. Comparing the hit profile of our test compound to these benchmarks can provide early clues about its potential mechanism of action.

cluster_workflow Phase 1: Broad Screening Workflow TestCompound 1-(5-Bromo-6-methylpyridin-2-yl) piperazine hydrochloride ScreeningPanel Broad Radioligand Binding Panel (e.g., Eurofins SafetyScreen44) TestCompound->ScreeningPanel Test at 10 µM DataAnalysis Data Analysis (% Inhibition at 10 µM) ScreeningPanel->DataAnalysis HitIdentification Hit Identification (>50% Inhibition Threshold) DataAnalysis->HitIdentification NoHits No Significant Hits (Proceed with High Selectivity Claim) HitIdentification->NoHits <50% Inhibition Hits Significant Hits Identified (Proceed to Phase 2) HitIdentification->Hits >50% Inhibition

Caption: Workflow for initial broad cross-reactivity screening.

Phase 2: Dose-Response and Affinity Determination

Hits identified in the primary screen must be validated. This involves generating full dose-response curves to determine the affinity (Ki) or potency (IC50) of the compound for each off-target interaction.

Experimental Protocol: Ki Determination via Competitive Binding Assay
  • Assay Setup: For each identified "hit," a competitive binding assay is performed. This involves incubating a constant concentration of the target receptor and its specific radioligand with varying concentrations of the test compound.

  • Concentration Range: A wide concentration range of this compound should be used, typically from 1 pM to 30 µM, in a 10-point half-log dilution series.

  • Data Acquisition: Radioactivity is measured and plotted against the log of the test compound concentration.

  • Data Analysis: The resulting sigmoidal curve is fitted using non-linear regression (e.g., using GraphPad Prism) to determine the IC50 value. The IC50 is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Data Table (Hypothetical)

This table illustrates how the affinity data for our test compound could be compared against two well-characterized, multi-target drugs.

TargetThis compound (Ki, nM)Aripiprazole (Ki, nM)Vortioxetine (Ki, nM)
Dopamine D2 TBD1.1130
Serotonin 5-HT1A TBD4.215
Serotonin 5-HT2A TBD1113
Serotonin Transporter (SERT) TBD>10,0001.6
Adrenergic α1A TBD5745
Histamine H1 TBD61130

TBD: To Be Determined by experiment.

This comparative analysis is critical. If the test compound shows high affinity for SERT, for example, its profile begins to look more like an antidepressant. If it has high affinity for D2, it may have antipsychotic potential. The ratio of affinities determines its selectivity and potential therapeutic window.

Phase 3: Functional Characterization of Off-Target Activity

Binding does not equal function. A compound can be an agonist, antagonist, partial agonist, or inverse agonist at a given receptor. Therefore, any validated off-target interaction with significant affinity must be functionally characterized.

Experimental Protocol: Calcium Flux Assay for Gq-Coupled GPCRs (e.g., 5-HT2A)
  • Cell Culture: Use a recombinant cell line stably expressing the target receptor (e.g., HEK293-5HT2A). Plate the cells in a 96- or 384-well black, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Antagonist Mode: To test for antagonism, pre-incubate the cells with various concentrations of this compound for 15-30 minutes. Then, stimulate the cells with a known agonist (e.g., serotonin) at its EC80 concentration.

  • Agonist Mode: To test for agonism, add various concentrations of the test compound directly to the cells without a pre-stimulation step.

  • Signal Detection: Measure the fluorescence intensity over time using a plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: Plot the change in fluorescence against the compound concentration. For antagonist mode, determine the IC50. For agonist mode, determine the EC50 and the maximal response relative to a full agonist.

cluster_functional Phase 3: Functional Assay Decision Tree ValidatedHit Validated Off-Target Hit (e.g., 5-HT2A Receptor) AssaySelection Select Appropriate Functional Assay ValidatedHit->AssaySelection Based on target class (e.g., Ca2+ flux for Gq) AgonistTest Agonist Mode Test (Measure EC50) AssaySelection->AgonistTest AntagonistTest Antagonist Mode Test (Measure IC50) AssaySelection->AntagonistTest Characterization Functional Characterization AgonistTest->Characterization AntagonistTest->Characterization Agonist Agonist / Partial Agonist Characterization->Agonist Activity Observed Antagonist Antagonist / Inverse Agonist Characterization->Antagonist Inhibition Observed NoActivity No Functional Activity (Binding is non-functional) Characterization->NoActivity No Change

Caption: Decision tree for functional characterization of off-target hits.

Conclusion and Future Directions

This guide provides a systematic, three-phase methodology to thoroughly profile the cross-reactivity of a novel compound like this compound. By progressing from broad screening to affinity determination and finally to functional analysis, researchers can build a comprehensive understanding of a compound's selectivity. This data is indispensable for predicting in vivo effects, understanding potential safety liabilities, and guiding lead optimization efforts. The ultimate goal is to create a detailed "selectivity map" that clearly defines both the on-target potency and the off-target interaction profile, enabling an informed decision on the compound's future development.

A Researcher's Guide to Validating Novel Piperazine-Based Ligands: A Comparative Analysis of 1-(5-Bromo-6-methylpyridin-2-yl)piperazine HCl

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the journey from a novel chemical entity to a validated therapeutic candidate is one of rigorous scientific scrutiny. This guide provides a comprehensive framework for validating the experimental results of compounds like 1-(5-Bromo-6-methylpyridin-2-yl)piperazine HCl. Given the prevalence of the piperazine scaffold in centrally active agents, we will contextualize our validation strategy by comparing its anticipated performance against established compounds targeting serotonergic and dopaminergic pathways, critical players in neuropsychiatric disorders.

The core chemical structure of 1-(5-Bromo-6-methylpyridin-2-yl)piperazine, featuring a substituted pyridine ring linked to a piperazine moiety, strongly suggests its potential as a ligand for G-protein coupled receptors (GPCRs) in the central nervous system (CNS). Specifically, this structural motif is a hallmark of numerous antagonists for serotonin (5-HT) and dopamine (D) receptors.[1][2][3] Therefore, this guide will focus on validating its potential efficacy and selectivity as a 5-HT and/or dopamine receptor antagonist.

The Rationale: Targeting Serotonin and Dopamine Receptors

Serotonin and dopamine are key neurotransmitters that modulate a wide range of physiological and psychological processes, including mood, cognition, and motor control. Dysregulation of these systems is implicated in depression, schizophrenia, and anxiety disorders. Consequently, molecules that can selectively modulate the activity of specific 5-HT and dopamine receptor subtypes are of high therapeutic value.[4] The piperazine ring is a versatile scaffold that has been successfully incorporated into many CNS drugs to interact with these neurotransmitter systems.[2][3]

Comparative Framework: Establishing Performance Benchmarks

To validate a novel compound, its performance must be measured against well-characterized alternatives. For our purposes, we will use established arylpiperazine-containing drugs known for their interaction with serotonin and dopamine receptors as benchmarks. These include the atypical antipsychotic Aripiprazole , which exhibits partial agonism at D2 and 5-HT1A receptors and antagonism at 5-HT2A receptors, and the selective 5-HT1A antagonist NAN-190 .

CompoundTarget Receptor(s)Reported Affinity (Ki, nM)Reference
AripiprazoleDopamine D20.34[4]
Serotonin 5-HT1A1.7[4]
Serotonin 5-HT2A3.4[4]
NAN-190Serotonin 5-HT1A0.6[5]
α1-adrenergic0.8[5]

This table provides benchmark affinity values for established drugs. A successful novel antagonist would be expected to show high affinity (low Ki value) for its intended target.

Experimental Validation Workflow

The following sections detail a self-validating experimental workflow to characterize the pharmacological profile of 1-(5-Bromo-6-methylpyridin-2-yl)piperazine HCl.

Diagram: Experimental Validation Workflow

G cluster_0 Phase 1: Target Identification & Binding Affinity cluster_1 Phase 2: Functional Activity Characterization cluster_2 Phase 3: In-Vivo Target Engagement & Efficacy A Radioligand Binding Assays (5-HT & Dopamine Receptor Panels) B Determine Binding Affinity (Ki) & Receptor Selectivity Profile A->B Competition Assay C Cell-Based Functional Assays (e.g., Calcium Flux, cAMP) B->C Proceed if high affinity & selectivity D Determine Functional Potency (IC50/EC50) & Efficacy (Agonist vs. Antagonist) C->D Dose-Response Analysis E Animal Models of CNS Disorders (e.g., Forced Swim Test) D->E Proceed if potent antagonist F Assess Behavioral Outcomes & Target Occupancy E->F

Caption: A stepwise workflow for the validation of a novel CNS compound.

Part 1: Target Identification and Binding Affinity

The first step is to determine which receptors the compound binds to and with what affinity. This is typically achieved through radioligand binding assays.[6][7]

Protocol 1: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 1-(5-Bromo-6-methylpyridin-2-yl)piperazine HCl for a panel of serotonin and dopamine receptors.

Materials:

  • Membrane preparations from cells expressing the target human receptors (e.g., 5-HT1A, 5-HT2A, D2).

  • A specific radioligand for each receptor (e.g., [³H]Spiperone for D2 receptors).[4]

  • 1-(5-Bromo-6-methylpyridin-2-yl)piperazine HCl (test compound).

  • A known non-labeled antagonist for determining non-specific binding (e.g., Haloperidol).[4]

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (GF/B), pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[6]

  • Scintillation counter.

Methodology:

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membrane preparation + radioligand + binding buffer.

    • Non-specific Binding: Membrane preparation + radioligand + excess known antagonist.

    • Competitive Binding: Membrane preparation + radioligand + serial dilutions of the test compound.[6]

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.[6]

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Expected Outcome: A low Ki value for a specific receptor subtype indicates high binding affinity. By screening against a panel of receptors, a selectivity profile can be established. For instance, a desirable outcome would be a low nanomolar Ki for the 5-HT2A receptor with significantly higher Ki values for other receptors, indicating high selectivity.

Part 2: Functional Activity Characterization

Once binding affinity is established, it is crucial to determine the functional effect of the compound – does it activate the receptor (agonist) or block its activation (antagonist)? This is assessed using cell-based functional assays.[9][10]

Protocol 2: Cell-Based Calcium Flux Assay (for Gq-coupled receptors like 5-HT2A)

Objective: To determine if 1-(5-Bromo-6-methylpyridin-2-yl)piperazine HCl acts as an antagonist at the 5-HT2A receptor.

Principle: 5-HT2A receptors are Gq-coupled, and their activation leads to an increase in intracellular calcium ([Ca²⁺]i). An antagonist will block this increase when the receptor is stimulated by a known agonist.[11]

Materials:

  • A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).[11]

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • A known 5-HT2A receptor agonist (e.g., Serotonin).

  • 1-(5-Bromo-6-methylpyridin-2-yl)piperazine HCl (test compound).

  • A fluorescence plate reader.

Methodology:

  • Cell Preparation: Plate the 5-HT2A expressing cells in a 96-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Antagonist Mode:

    • Add serial dilutions of the test compound to the wells and incubate for a specific period.

    • Add a fixed concentration of the agonist (e.g., the EC80 of serotonin) to stimulate the receptor.

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a plate reader. An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis:

    • Plot the agonist-induced calcium response against the concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist's maximal response.

Expected Outcome: A potent antagonist will produce a dose-dependent inhibition of the agonist-induced calcium signal, resulting in a low IC50 value. No increase in calcium signal when the test compound is added alone would confirm it is not an agonist.

Diagram: GPCR Antagonist Mechanism

G cluster_0 Agonist Activation cluster_1 Antagonist Blockade Agonist Agonist Receptor_A GPCR Agonist->Receptor_A G_Protein_A G-Protein (Inactive) Receptor_A->G_Protein_A activates Effector_A Effector (Inactive) G_Protein_A->Effector_A activates Response_A Cellular Response Effector_A->Response_A triggers Antagonist Antagonist (Test Compound) Receptor_B GPCR Antagonist->Receptor_B binds & blocks G_Protein_B G-Protein (Inactive) Effector_B Effector (Inactive) No_Response No Cellular Response

Caption: Mechanism of action for a GPCR antagonist.

Conclusion

The validation of a novel compound such as 1-(5-Bromo-6-methylpyridin-2-yl)piperazine HCl is a systematic process of building a pharmacological profile. By leveraging the known properties of its core piperazine scaffold, we can hypothesize its likely targets and design a logical, self-validating experimental cascade. Through a combination of binding and functional assays, and by comparing the results to established drugs like Aripiprazole and NAN-190, researchers can confidently determine the affinity, potency, and selectivity of this novel molecule. This comparative approach not only validates the experimental findings but also provides a clear rationale for its potential progression in the drug discovery pipeline.

References

A Comparative Guide to the Structural Elucidation of 2-Amino-5-bromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth technical analysis of the ¹H NMR spectrum of 2-Amino-5-bromo-6-methylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. This analysis is presented within a comparative framework, evaluating the strengths and limitations of ¹H NMR against other common analytical techniques. The narrative is grounded in established spectroscopic principles, offering field-proven insights into experimental choices and data interpretation.

The Analytical Challenge: Decoding the Structure of 2-Amino-5-bromo-6-methylpyridine

2-Amino-5-bromo-6-methylpyridine (CAS No. 42753-71-9) is a multi-substituted aromatic heterocycle.[1][2] Its structure presents a distinct set of analytical questions: How can we confirm the precise arrangement of the amino, bromo, and methyl groups on the pyridine ring? How do these substituents influence the electronic environment of the remaining ring protons? Answering these questions requires a robust, multi-technique approach, with ¹H NMR spectroscopy serving as the primary tool for elucidating the proton framework.

In-Depth ¹H NMR Spectrum Analysis

While a publicly available, peer-reviewed ¹H NMR spectrum for 2-Amino-5-bromo-6-methylpyridine is not readily accessible, a detailed prediction can be formulated based on established substituent chemical shift (SCS) effects in pyridine systems and data from analogous compounds.[3][4] This predictive approach is a critical skill in synthetic chemistry, allowing researchers to anticipate spectral outcomes and validate synthetic targets.

The predicted ¹H NMR spectrum in a non-polar solvent like CDCl₃ would feature three distinct signals: a broad singlet for the amino protons, a sharp singlet for the methyl protons, and two doublets in the aromatic region for the coupled ring protons.

Predicted ¹H NMR Data (in CDCl₃)
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.45Doublet (d)1HH-4The bromine at C-5 is an ortho/para director and electron-withdrawing, deshielding the adjacent H-4 proton. It is coupled to the H-3 proton.
~6.40Doublet (d)1HH-3The amino group at C-2 is strongly electron-donating, significantly shielding the ortho H-3 proton, causing a substantial upfield shift. It is coupled to the H-4 proton.
~4.5-5.0Broad Singlet2H-NH₂Amino protons are typically broad due to quadrupole broadening from the nitrogen atom and exchange with trace amounts of water. The chemical shift can vary with concentration and solvent.
~2.40Singlet3H-CH₃The methyl group at C-6 is adjacent to the nitrogen atom, resulting in a characteristic downfield shift compared to a methyl group on a benzene ring.

Causality Behind the Assignments:

  • The Amino Group (-NH₂): As a powerful electron-donating group through resonance, the amino substituent at the C-2 position dramatically increases electron density at the ortho (C-3) and para (C-5) positions. This shielding effect causes the signal for the H-3 proton to appear at a significantly higher field (lower ppm) than typical aromatic protons.[5]

  • The Bromo Group (-Br): Bromine exerts a dual electronic effect. It is inductively electron-withdrawing but acts as a weak resonance donor. Its net effect is deshielding, particularly on the adjacent H-4 proton.

  • The Methyl Group (-CH₃): The methyl group is weakly electron-donating, but its primary influence is its characteristic singlet signal in the aliphatic region of the spectrum. Its position at C-6, alpha to the ring nitrogen, places it in a slightly deshielded environment.

  • Coupling Constants: The two aromatic protons, H-3 and H-4, are ortho to each other. This arrangement would result in a mutual splitting of their signals into doublets with a typical ortho coupling constant (³JH,H) of approximately 8-9 Hz.

A Comparative Guide to Alternative Analytical Techniques

While ¹H NMR provides the foundational map of the proton skeleton, a comprehensive structural validation relies on corroborating evidence from other spectroscopic methods. A multi-technique approach ensures the highest degree of confidence in the assigned structure.[6]

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Proton environment, connectivity (H-H coupling), and stoichiometry.Relatively quick to acquire, provides detailed structural information.Can have signal overlap in complex molecules; does not directly show carbon framework.
¹³C NMR Number of unique carbon environments and their electronic state.Directly probes the carbon backbone, complementary to ¹H NMR.Longer acquisition times due to low natural abundance of ¹³C; less sensitive.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, confirms molecular formula.Does not provide detailed atom connectivity; isomers may not be distinguishable.
Infrared (IR) Spectroscopy Presence of specific functional groups (N-H, C-H, C=C, C-Br).Quick, non-destructive, good for identifying key functional groups.Provides limited information on the overall molecular structure; complex spectra can be difficult to interpret.
¹³C NMR Spectroscopy

A proton-decoupled ¹³C NMR spectrum would be expected to show six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts would be influenced by the same electronic effects observed in the ¹H NMR spectrum. For instance, the carbon atom C-2, bonded to the amino group, would be significantly shielded, while C-5, bonded to the bromine, would be deshielded.

Mass Spectrometry (MS)

Mass spectrometry is invaluable for confirming the molecular weight of the target compound. For 2-Amino-5-bromo-6-methylpyridine (C₆H₇BrN₂), the expected molecular weight is approximately 187.04 g/mol .[7] A key diagnostic feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio, the mass spectrum will exhibit two peaks of nearly equal intensity at m/z values corresponding to [M]⁺ and [M+2]⁺. This is a definitive indicator of the presence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy provides a rapid confirmation of the functional groups present. The spectrum of 2-Amino-5-bromo-6-methylpyridine would be expected to show characteristic absorption bands:

  • N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) group.

  • C-H stretching: Signals just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the methyl group.

  • C=C and C=N stretching: A series of absorptions in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

  • C-Br stretching: A signal in the fingerprint region, typically between 500-600 cm⁻¹.

Experimental Protocols

To ensure data integrity and reproducibility, standardized experimental protocols are essential.

Protocol 1: ¹H NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 2-Amino-5-bromo-6-methylpyridine.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., on a 400 MHz spectrometer). A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

Visualization of Structure and Workflow

Diagrams are powerful tools for visualizing molecular structures and analytical processes.

Caption: Molecular structure of 2-Amino-5-bromo-6-methylpyridine with proton assignments.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Purity Purity Assessment (HPLC) Purification->Purity MS Mass Spectrometry (Molecular Weight & Formula) Purity->MS IR IR Spectroscopy (Functional Groups) MS->IR NMR NMR Spectroscopy ('H & ¹³C) IR->NMR Structure Definitive Structure Confirmation NMR->Structure

Caption: A comprehensive workflow for the synthesis and structural validation of a target molecule.

Conclusion

The structural elucidation of 2-Amino-5-bromo-6-methylpyridine serves as an excellent case study in the application of modern analytical techniques. While ¹H NMR spectroscopy offers the most detailed insight into the proton framework, its true power is realized when used in concert with complementary methods like ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. By integrating data from each of these techniques, researchers can build a self-validating system that confirms the identity, purity, and structure of their synthesized compounds with the highest degree of scientific rigor. This integrated analytical approach is fundamental to advancing research in drug discovery and chemical development.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(5-Bromo-6-methylpyridin-2-yl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, our communities, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(5-Bromo-6-methylpyridin-2-yl)piperazine hydrochloride, grounding our procedures in regulatory context and scientific best practices. The causality behind each step is explained to foster a culture of safety and compliance within the laboratory.

Hazard Characterization and Regulatory Imperative

Before any disposal protocol can be established, a thorough understanding of the compound's hazard profile and the governing regulations is essential.

Chemical Nature: this compound is a halogenated organic compound. The presence of a carbon-bromine bond is the primary characteristic that dictates its waste stream classification.[1] Under the U.S. Environmental Protection Agency (EPA) regulations, this classification requires specific handling to prevent the release of harmful substances.

Anticipated Hazards: While a specific Safety Data Sheet (SDS) for this exact compound may not always be accessible, we can infer its likely hazards by examining structurally similar molecules, such as brominated pyridines and piperazine derivatives. This expert judgment is a cornerstone of laboratory safety. The anticipated hazards are summarized below.

Hazard ClassificationDescriptionRationale & Source Analogy
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.[2][3][4]Based on analogs like 2-Bromo-5-methylpyridine and 2-Bromo-5-chloropyridine.[2][3]
Skin Corrosion/Irritation Expected to cause skin irritation.[2][5]A common characteristic of functionalized bromopyridines.[2][5]
Serious Eye Damage/Irritation Expected to cause serious eye irritation.[2][3][5]Consistent with data for similar chemical structures.[2][3]
Specific Target Organ Toxicity May cause respiratory irritation.[2][3]Inhalation of dust or aerosols should be avoided.[2][3]
EPA Waste Classification Halogenated Organic Waste .The presence of bromine necessitates segregation into a dedicated halogenated waste stream.[6][7][8]

Regulatory Framework: In the United States, the management and disposal of hazardous waste are governed by the EPA's Resource Conservation and Recovery Act (RCRA).[9][10] Laboratories are typically designated as generators of hazardous waste and must comply with regulations concerning waste accumulation, storage, and disposal.[9][11] A key tenet of these regulations is the strict segregation of different waste types to ensure safe and efficient disposal, which is often more costly for halogenated compounds.[8]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling and disposal of this compound from the point of generation to its final removal from the laboratory.

Protocol 1: Segregation and Containerization

  • Select the Correct Waste Container:

    • Designate a specific, chemically compatible container for "Halogenated Organic Solid Waste." Polyethylene or glass containers with secure, threaded caps are appropriate.[12]

    • Never mix halogenated waste with non-halogenated waste.[6][7][8] This is the most critical step for both safety and cost-effectiveness.

    • Ensure the container is in good condition, free from cracks or defects.

  • Properly Label the Container:

    • Label the container before adding any waste.[6]

    • The label must clearly state "Hazardous Waste" .[8]

    • List the full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[6] If other halogenated wastes are added to the same container, their full names must also be listed.

    • Include the date when the first drop of waste is added.

  • Transferring the Waste:

    • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

    • If transferring a solid, use a dedicated spatula or scoop. Minimize the creation of dust.

    • If transferring a solution containing the compound, use a funnel to prevent spills.

    • Securely close the container lid immediately after adding the waste. Containers must remain closed except when actively adding waste.[6][8]

  • Temporary Storage at the Satellite Accumulation Area (SAA):

    • Store the waste container in a designated SAA, which is at or near the point of generation.[9]

    • The SAA should be a well-ventilated area, such as a chemical fume hood or a ventilated cabinet, away from incompatible materials like strong oxidizing agents.[6][7]

    • Ensure the container has secondary containment (e.g., a tray) to catch any potential leaks.[7]

  • Arranging for Final Disposal:

    • Once the container is full (typically 90% capacity to allow for expansion) or has been stored for a maximum of 3 months, arrange for its disposal.[7]

    • Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department or a contracted waste broker.[11][12]

    • Do not, under any circumstances, dispose of this chemical down the drain or in regular trash.[8]

Emergency Procedures: Small Spill Management

In the event of a small spill of the solid compound:

  • Alert & Isolate: Alert personnel in the immediate area.

  • Protect: Ensure you are wearing appropriate PPE.

  • Contain: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.

  • Clean: Carefully sweep up the absorbed material and place it into a sealed, labeled container for disposal as halogenated hazardous waste.[3][6]

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to your laboratory supervisor or EHS department.

For large spills, evacuate the area and contact your institution's emergency response team immediately.[6]

Visualization of the Disposal Workflow

The following diagram outlines the critical decision-making and operational workflow for the proper disposal of this compound.

G A Generation of Waste (e.g., residual solid, contaminated wipes) B Characterize Waste: Is it a Halogenated Organic Compound? A->B C YES B->C   D Select Dedicated 'HALOGENATED ORGANIC WASTE' Container B->D M NO (Consult EHS for other waste streams) B->M E Pre-Label Container: 'Hazardous Waste' + Full Chemical Name(s) + Start Date D->E F Transfer Waste to Container (Using proper PPE) E->F G Store Securely in Satellite Accumulation Area (SAA) with Secondary Containment F->G H Container Full or Storage Time Limit Reached? G->H I YES H->I   J Contact EHS for Pickup and Final Disposal via Approved Vendor H->J K NO H->K   L Continue Secure Storage and Accumulation H->L L->G

Caption: Disposal workflow for halogenated chemical waste.

References

A Comprehensive Guide to the Safe Handling of 1-(5-Bromo-6-methylpyridin-2-yl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the handling of 1-(5-Bromo-6-methylpyridin-2-yl)piperazine hydrochloride by researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure the safe operational use and disposal of this compound, grounded in established safety protocols for structurally related hazardous chemicals.

Hazard Identification and Personal Protective Equipment (PPE)

Given the hazardous nature of its structural components, this compound should be handled with utmost care. The primary hazards are anticipated to be skin and eye irritation or corrosion, and potential respiratory and skin sensitization. A detailed PPE plan is essential to minimize exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when there is a significant risk of splashing.[1][3]To protect the eyes from dust particles and splashes that could cause serious and potentially irreversible damage.
Hand Protection Chemical-resistant gloves, such as nitrile rubber, inspected before each use.[1][2][8]To prevent skin contact, which may lead to irritation, burns, or the development of allergic skin reactions.[3][4]
Skin and Body Protection A lab coat or other protective clothing to prevent skin exposure.[1][2]To prevent contamination of personal clothing and minimize exposed skin.
Respiratory Protection All handling of the solid or solutions should be conducted in a certified chemical fume hood to ensure adequate ventilation.[1][9][10] If a fume hood is not available or if dust is generated, a NIOSH-approved respirator with a particulate filter should be worn.[1][8][11]To avoid inhalation of dust, which may cause respiratory irritation or sensitization.[3][4]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for laboratory safety and environmental protection. The following step-by-step procedures should be strictly adhered to.

Pre-Handling Checklist
  • Verify Equipment: Ensure a certified chemical fume hood is operational.

  • Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.

  • Assemble PPE: Don all required personal protective equipment as outlined in the table above.

  • Prepare Workspace: Designate a specific area for handling the compound and ensure it is clean and uncluttered.

Step-by-Step Handling Protocol
  • Weighing and Transfer:

    • Conduct all weighing and transfers of the solid compound within a chemical fume hood to minimize inhalation exposure.[9][10]

    • Use a spatula for transfers and avoid generating dust.

    • Keep the container tightly closed when not in use.[9]

  • Solution Preparation:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • Be aware of any potential exothermic reactions, although none are specifically documented for this compound.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[1][11]

    • Decontaminate all surfaces and equipment used.

    • Remove and properly dispose of contaminated gloves and other disposable PPE.

    • Contaminated reusable clothing should be laundered separately.[11]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][9][12]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5][6] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][13]

  • Spills: For small spills, absorb with an inert dry material and place it in an appropriate container for hazardous waste disposal.[10][11][12] For large spills, evacuate the area and contact your institution's environmental health and safety department.[12]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid waste, contaminated materials (e.g., gloves, paper towels), and solutions in clearly labeled, sealed containers.

  • Waste Segregation:

    • Keep halogenated waste separate from non-halogenated waste streams to facilitate proper disposal.

  • Disposal Methods:

    • The primary recommended disposal method is incineration at a licensed hazardous waste facility equipped with appropriate emission controls to handle brominated compounds.[14]

    • Alternatively, chemical neutralization may be possible. Bromine can be neutralized with reducing agents like sodium bisulfite or sodium thiosulfate, converting it to less harmful bromide ions.[14] However, this should only be performed by trained personnel following a validated institutional protocol.

Workflow Diagrams

The following diagrams illustrate the key workflows for safe handling and in case of an emergency.

G Workflow for Safe Handling cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_hood Verify Fume Hood prep_ppe Don Appropriate PPE prep_hood->prep_ppe prep_space Prepare Workspace prep_ppe->prep_space handle_weigh Weigh & Transfer in Hood prep_space->handle_weigh Proceed to Handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve post_wash Wash Hands handle_dissolve->post_wash After Experiment post_decon Decontaminate Surfaces post_wash->post_decon post_dispose_ppe Dispose of PPE post_decon->post_dispose_ppe dispose_collect Collect Hazardous Waste post_dispose_ppe->dispose_collect Generate Waste dispose_label Label Container dispose_collect->dispose_label dispose_contact Contact EHS for Pickup dispose_label->dispose_contact G Emergency Response Protocol cluster_actions Emergency Response Protocol cluster_medical Emergency Response Protocol cluster_spill Emergency Response Protocol exposure Exposure Event action_remove Remove from Exposure exposure->action_remove Personal Exposure spill_evacuate Evacuate Area (if large) exposure->spill_evacuate Spill spill_contain Contain Spill (if small) exposure->spill_contain Small Spill action_flush Flush Affected Area (15 min) action_remove->action_flush action_remove_clothing Remove Contaminated Clothing action_flush->action_remove_clothing medical_seek Seek Immediate Medical Attention action_remove_clothing->medical_seek medical_sds Provide SDS/Chemical Info medical_seek->medical_sds spill_notify Notify Supervisor & EHS spill_evacuate->spill_notify spill_contain->spill_notify

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromo-6-methylpyridin-2-yl)piperazine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(5-Bromo-6-methylpyridin-2-yl)piperazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.